[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-6,8H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRBYHNIKUDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341711-90-7 | |
| Record name | [4-(4-methoxyphenyl)thiophen-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of the novel compound [4-(4-M ethoxyphenyl)thiophen-2-yl]methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new thiophene-based scaffolds.
Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing heterocyclic compound, is a well-established and highly valued scaffold in the realm of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, leading to their successful development as therapeutic agents for a variety of diseases. The structural versatility of the thiophene ring permits diverse substitutions, which in turn allows for the precise modulation of physicochemical and pharmacokinetic properties. This adaptability is crucial for enhancing the efficacy and selectivity of drug candidates for their biological targets.[1] Thiophene-containing compounds have found applications as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents, among others.[2][3]
The subject of this guide, [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine, incorporates three key pharmacophoric features: a central thiophene ring, a methoxyphenyl group, and a primary aminomethyl substituent. This unique combination of functional groups suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.
Physicochemical Properties
Structural and Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C12H13NOS | PubChemLite[4] |
| Molecular Weight | 219.3 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 219.0718 Da | PubChemLite[4] |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=C2)CN | PubChemLite[4] |
| InChI | InChI=1S/C12H13NOS/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-6,8H,7,13H2,1H3 | PubChemLite[4] |
| InChIKey | NAKRBYHNIKUDJG-UHFFFAOYSA-N | PubChemLite[4] |
| Predicted XlogP | 2.1 | PubChemLite[4] |
Predicted Spectroscopic Data
While experimental spectra are not available, the following are expected characteristic signals based on the structure:
-
¹H NMR: Signals corresponding to the protons of the methoxy group, the aromatic protons of the phenyl and thiophene rings, and the methylene protons of the aminomethyl group.
-
¹³C NMR: Resonances for the carbon atoms of the methoxy group, the aromatic rings, and the aminomethyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be designed based on established methodologies for the synthesis of substituted thiophenes, such as the Suzuki coupling reaction.
Caption: Proposed Suzuki coupling for the synthesis of the target molecule.
Detailed Experimental Protocol: Suzuki Coupling
This protocol outlines a potential method for the synthesis of this compound.
Materials:
-
4-Bromo-N-Boc-thiophen-2-ylmethanamine (Starting material 1, requires prior synthesis)
-
4-Methoxyphenylboronic acid (Starting material 2)
-
Palladium(II) acetate (Catalyst)
-
Triphenylphosphine (Ligand)
-
Potassium carbonate (Base)
-
1,4-Dioxane (Solvent)
-
Water (Solvent)
-
Hydrochloric acid (for deprotection)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-N-Boc-thiophen-2-ylmethanamine (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask, followed by potassium carbonate (2.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification of Boc-protected Intermediate: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol) and add an excess of hydrochloric acid. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the final product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain this compound.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive candidate for further investigation in several areas of drug discovery.
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[1] The methoxyphenyl moiety is also a common feature in many anticancer compounds. The combination of these two pharmacophores in the target molecule suggests that it could serve as a valuable scaffold for the development of new anticancer drugs.
CNS-active Agents
The ability of the thiophene ring to act as a bioisostere for the phenyl ring, coupled with the presence of a primary amine, suggests that derivatives of this compound could interact with targets in the central nervous system (CNS). Many CNS-active drugs contain similar structural motifs.
Antimicrobial and Anti-inflammatory Agents
The thiophene core is present in numerous compounds with demonstrated antimicrobial and anti-inflammatory properties.[2][3] Further functionalization of the primary amine in this compound could lead to the discovery of novel antimicrobial and anti-inflammatory agents.
Conclusion
This compound is a novel compound with significant potential as a building block in medicinal chemistry. While experimental data on its physicochemical properties are currently lacking, computational predictions and a plausible synthetic route provide a solid foundation for its future investigation. The presence of the thiophene, methoxyphenyl, and aminomethyl moieties suggests that this compound and its derivatives could exhibit a range of valuable pharmacological activities, particularly in the areas of oncology, CNS disorders, and infectious diseases. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this promising molecular scaffold.
References
- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchG
- This compound (C12H13NOS) - PubChemLite.
- Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic : r/OrganicChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C12H13NOS) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to the Structural Elucidation and Characterization of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
Abstract
This technical guide provides an in-depth exploration of the structural elucidation and characterization of the novel thiophene derivative, [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine. Thiophene-containing compounds are a significant class of heterocyclic aromatics, widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2][3][4] This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed narrative on the synthesis, purification, and comprehensive analytical characterization of this target molecule. We delve into the causality behind experimental choices, ensuring a robust and reproducible scientific account. The protocols described herein are designed to be self-validating, supported by authoritative references and detailed data interpretation.
Introduction: The Significance of Thiophene Scaffolds
Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is a privileged pharmacophore in medicinal chemistry due to its versatile biological properties.[4][5] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The title compound, this compound, incorporates a methoxyphenyl group and a methanamine substituent on the thiophene core. This unique combination of functional groups presents an interesting candidate for further investigation in drug discovery programs, potentially as a precursor for more complex molecules targeting protein kinases.[6] The structural elucidation of such novel compounds is a critical step in the drug development pipeline, ensuring the correct molecular architecture is established before proceeding with biological evaluation.
Synthesis and Purification: A Strategic Approach
The synthesis of this compound can be approached through a multi-step synthetic route. A logical and efficient pathway involves the Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the thiophene and phenyl rings, followed by functional group manipulations to introduce the methanamine moiety.
Synthetic Pathway Rationale
The chosen synthetic strategy, outlined below, prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl linkages, known for its tolerance of a wide range of functional groups.[7]
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
Step 1: Suzuki-Miyaura Coupling to Synthesize 2-(4-Methoxyphenyl)thiophene
-
To a solution of 4-bromoanisole in a suitable solvent (e.g., toluene or 1,4-dioxane), add thiophen-2-ylboronic acid.
-
Add an aqueous solution of a base, typically sodium carbonate (Na2CO3).
-
Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Chloromethylation of 2-(4-Methoxyphenyl)thiophene
-
To a mixture of 2-(4-methoxyphenyl)thiophene and paraformaldehyde, add concentrated hydrochloric acid.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Step 3: Azide Substitution
-
Dissolve the crude 2-(chloromethyl)-4-(4-methoxyphenyl)thiophene in a polar aprotic solvent like DMF or acetone.
-
Add sodium azide (NaN3) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract the product.
Step 4: Reduction to the Final Amine
-
The azido intermediate can be reduced to the primary amine using several methods. A common and effective method is reduction with lithium aluminum hydride (LiAlH4) in a dry ether solvent at 0 °C to room temperature.
-
Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd-C) catalyst can be employed.
-
After the reaction is complete, a careful aqueous workup is necessary for the LiAlH4 reduction.
-
The final product, this compound, can be purified by column chromatography or crystallization.
Purification and Purity Assessment
Purification of the final compound is critical. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
HPLC Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable choice.[8]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of an acid like formic acid (0.1%) to improve peak shape, is recommended.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 280 nm) is appropriate.
-
Purity Requirement: For drug development purposes, a purity of >95% is generally required.
Structural Elucidation: A Multi-faceted Analytical Approach
The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. The following workflow ensures a comprehensive and unambiguous structural assignment.
Caption: Workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first step to confirm the molecular formula of the synthesized compound.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum over a suitable mass range.
Data Interpretation: The expected monoisotopic mass for C12H13NOS is 219.0718 Da.[10] The HRMS data should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 220.0791. The measured mass should be within a few ppm of the calculated mass to confidently confirm the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C12H13NOS |
| Monoisotopic Mass | 219.0718 Da |
| [M+H]+ (calculated) | 220.0791 m/z |
| [M+Na]+ (calculated) | 242.0610 m/z |
Table 1: Expected Mass Spectrometry Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1H NMR provides information about the number and environment of protons, while 13C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
Predicted ¹H NMR Spectral Data (in CDCl₃, estimated):
-
δ ~7.4-7.6 ppm (d, 2H): Protons on the methoxyphenyl ring ortho to the thiophene linkage.
-
δ ~6.9-7.1 ppm (m, 4H): Protons on the methoxyphenyl ring meta to the thiophene linkage and protons on the thiophene ring.
-
δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂-NH₂).
-
δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).
-
δ ~1.6 ppm (br s, 2H): Amine protons (-NH₂).
Predicted ¹³C NMR Spectral Data (in CDCl₃, estimated):
-
δ ~159 ppm: Carbon of the methoxyphenyl ring attached to the oxygen.
-
δ ~140-145 ppm: Quaternary carbons of the thiophene ring.
-
δ ~125-130 ppm: Carbons of the methoxyphenyl ring.
-
δ ~118-124 ppm: Carbons of the thiophene ring.
-
δ ~114 ppm: Carbons of the methoxyphenyl ring ortho to the methoxy group.
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~40 ppm: Methylene carbon (-CH₂-NH₂).
Table 2: Predicted NMR Data for this compound.
Note: Actual chemical shifts may vary. 2D NMR experiments like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
The spectrum can be recorded on a neat sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Scan over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
-
~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.
-
~3100 cm⁻¹: Aromatic C-H stretching.[12]
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methylene and methoxy groups.
-
~1610, 1500, 1450 cm⁻¹: C=C stretching of the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the aryl ether.
-
~1030 cm⁻¹: C-N stretching of the amine.
-
~700-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
-
~690-710 cm⁻¹: C-S stretching of the thiophene ring.[13]
Table 3: Expected FTIR Absorption Frequencies.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, purification, and structural elucidation of this compound. By following the detailed protocols and applying the principles of data interpretation discussed, researchers can confidently confirm the identity and purity of this novel thiophene derivative. The combination of Suzuki-Miyaura coupling for the core scaffold synthesis and a suite of powerful analytical techniques—HRMS, multinuclear NMR, and FTIR—provides a self-validating system for the complete characterization of this and similar molecules. This foundational work is essential for enabling further exploration of the biological and material properties of this promising compound.
References
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). SpringerLink. [Link]
-
Mohareb, R. M., Abdallah, A. E. M., Helal, M. H. E., & Shaloof, S. M. H. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 65(4), 357-371. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 25(3), 2581-9615. [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Center for Biotechnology Information. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing. [Link]
-
FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. [Link]
-
This compound (C12H13NOS). (n.d.). PubChem. [Link]
-
Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. (2020). Reddit. [Link]
-
Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids. (2019). MDPI. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Supplier [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - this compound (C12H13NOS) [pubchemlite.lcsb.uni.lu]
- 11. impactfactor.org [impactfactor.org]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. iosrjournals.org [iosrjournals.org]
Spectroscopic Elucidation of [4-(4-methoxyphenyl)thiophen-2-yl]methanamine: A Technical Guide
Foreword: The Imperative of Spectroscopic Characterization in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For researchers, scientists, and drug development professionals, the ability to confidently interpret spectroscopic data is not merely a technical skill but a fundamental necessity. This guide provides an in-depth analysis of the spectroscopic data for [4-(4-methoxyphenyl)thiophen-2-yl]methanamine, a compound of interest due to its structural motifs—a substituted thiophene ring linked to a methoxyphenyl group and bearing a primary amine. Such structures are prevalent in medicinal chemistry.[1]
This document is structured not as a rigid template but as a logical workflow, mirroring the process a seasoned scientist would follow to confirm the identity and purity of a newly synthesized compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—explaining not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra.
Molecular Structure and Overview
The target molecule, this compound, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding the interplay of the thiophene ring, the methoxyphenyl substituent, and the reactive aminomethyl group is key to a thorough characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, DMSO-d₆ is preferable as it will allow for the observation of the exchangeable amine protons.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | d | 2H | Ar-H (ortho to -OCH₃) | Protons on the methoxyphenyl ring, deshielded by the aromatic ring current and adjacent to the thiophene moiety. |
| ~7.45 | s | 1H | Thiophene-H | Proton on the thiophene ring, appearing as a singlet due to the substitution pattern. |
| ~7.25 | s | 1H | Thiophene-H | The other proton on the thiophene ring, with a slightly different chemical shift due to its proximity to the aminomethyl group. |
| ~7.00 | d | 2H | Ar-H (meta to -OCH₃) | Protons on the methoxyphenyl ring, shielded by the electron-donating methoxy group. |
| ~4.00 | s | 2H | -CH ₂-NH₂ | Methylene protons adjacent to the electron-withdrawing thiophene ring and the nitrogen atom. |
| ~3.80 | s | 3H | -OCH ₃ | Protons of the methoxy group, appearing as a sharp singlet. |
| ~2.50 (broad) | s | 2H | -NH₂ | Exchangeable protons of the primary amine. The chemical shift and broadness of this peak can vary with concentration and temperature.[3] |
Interpretation and Causality:
The predicted spectrum shows distinct regions for the aromatic, aliphatic, and heteroatom-attached protons. The doublets for the methoxyphenyl protons are characteristic of a para-substituted benzene ring. The singlets for the thiophene protons are due to the lack of adjacent protons for coupling. The methylene and methoxy groups each give rise to a singlet, as expected. The broad singlet for the amine protons is a classic feature and can be confirmed by a D₂O exchange experiment, where the peak would disappear.[3]
Caption: Conceptual ¹H NMR correlation diagram.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.0 | C -OCH₃ | Aromatic carbon attached to the electron-donating oxygen, highly deshielded. |
| ~145.0 | Thiophene C -S | Carbon adjacent to sulfur in the thiophene ring. |
| ~140.0 | Thiophene C -CH₂NH₂ | Carbon on the thiophene ring bearing the aminomethyl group. |
| ~128.0 | Ar-C (ortho to -OCH₃) | Aromatic carbons on the methoxyphenyl ring. |
| ~127.0 | Quaternary C (Thiophene) | The carbon at the junction of the thiophene and phenyl rings. |
| ~126.0 | Quaternary C (Phenyl) | The carbon at the junction of the phenyl and thiophene rings. |
| ~125.0 | Thiophene C -H | Aromatic carbons on the thiophene ring. |
| ~123.0 | Thiophene C -H | Aromatic carbons on the thiophene ring. |
| ~114.0 | Ar-C (meta to -OCH₃) | Aromatic carbons on the methoxyphenyl ring, shielded by the methoxy group. |
| ~55.0 | -OC H₃ | Carbon of the methoxy group. |
| ~40.0 | -C H₂-NH₂ | Aliphatic carbon adjacent to the nitrogen atom. |
Interpretation and Causality:
The predicted ¹³C spectrum shows the expected number of signals for the non-equivalent carbons in the molecule. The chemical shifts are consistent with the known effects of substituents on aromatic and heterocyclic rings. For instance, the carbon attached to the methoxy group is significantly downfield, while the carbons meta to it are upfield. The aliphatic carbon of the aminomethyl group appears in the expected region. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming these assignments.[4]
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₂H₁₃NOS
-
Monoisotopic Mass: 219.07 Da[5]
-
[M+H]⁺ (High Resolution): Expected m/z 220.0791 (Calculated for C₁₂H₁₄NOS⁺)
Key Fragmentation Pathways:
The most characteristic fragmentation for a primary amine is the α-cleavage (cleavage of the bond beta to the nitrogen atom).[6][7]
Caption: Predicted primary fragmentation pathway in MS/MS.
Interpretation and Causality:
According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the calculated mass of 219 Da.[8] The base peak in the MS/MS spectrum is often the result of the most stable fragment. In this case, the benzylic-like cleavage to lose the CH₂NH₂ radical and form a stable thiophene-phenyl cation at m/z 190 is a likely major fragmentation pathway. Alternatively, cleavage to form the CH₂=NH₂⁺ iminium ion at m/z 30 is also a characteristic fragmentation for primary amines, although the larger fragment is often more abundant.[9][10] The accurate mass measurement of the parent ion is crucial for confirming the elemental formula and ruling out other possibilities.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Experimental Protocol: IR Spectroscopy Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. For attenuated total reflectance (ATR) IR, the solid sample can be analyzed directly.
-
Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum (air) and then the sample spectrum. The instrument will automatically ratio these to produce the absorbance or transmittance spectrum.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3250 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium-Weak | C-H stretch | Aromatic (Ar-H) |
| 2950-2850 | Medium-Weak | C-H stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1620 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | Strong-Medium | C=C stretch | Aromatic Rings |
| ~1250 | Strong | C-O stretch | Aryl Ether |
| ~830 | Strong | C-H out-of-plane bend | para-disubstituted ring |
| ~700 | Medium | C-S stretch | Thiophene |
Interpretation and Causality:
The IR spectrum provides a quick confirmation of the key functional groups. The presence of two bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (asymmetric and symmetric N-H stretches).[11][12] The strong absorption around 1250 cm⁻¹ is characteristic of the aryl C-O stretching of the methoxy group. The various C-H and C=C stretching and bending vibrations confirm the presence of both aromatic and aliphatic components. The C-S stretch of the thiophene ring is typically weaker and can be found in the fingerprint region.[13]
Conclusion: A Cohesive Spectroscopic Portrait
By synthesizing the information from NMR, MS, and IR spectroscopy, a comprehensive and self-validating picture of this compound emerges. Each technique provides a unique piece of the structural puzzle: IR confirms the functional groups, MS provides the molecular weight and fragmentation pattern, and NMR elucidates the precise connectivity of the atoms. This multi-faceted approach is the cornerstone of chemical analysis, ensuring the identity and purity of compounds in research and development.
References
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
- JoVE. (2023). Mass Spectrometry of Amines.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
- Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.
- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- University of California, Davis. (n.d.). IR: amines.
- OpenStax. (2023). 24.10 Spectroscopy of Amines.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. emerypharma.com [emerypharma.com]
- 5. PubChemLite - this compound (C12H13NOS) [pubchemlite.lcsb.uni.lu]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Thiophenemethanamines
Abstract: This technical guide provides an in-depth exploration of the substituted thiophenemethanamine scaffold, a privileged structure in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the diverse biological activities associated with these compounds, ranging from anticancer and anti-inflammatory to antimicrobial and central nervous system (CNS) effects. We delve into the critical mechanisms of action, analyze structure-activity relationships (SAR) that govern therapeutic efficacy, and provide detailed, field-proven experimental protocols for evaluating these biological activities. By integrating mechanistic insights with practical methodologies, this guide serves as a comprehensive resource for the rational design and development of novel therapeutics based on the versatile thiophenemethanamine core.
Introduction: The Thiophenemethanamine Scaffold - A Pillar in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of clinically utilized drugs, with sulfur-containing moieties being particularly prominent.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle, is a cornerstone in drug discovery, recognized for its versatile biological attributes and favorable physicochemical properties.[2][3] The thiophene nucleus is considered a bio-isosteric replacement for the phenyl ring, a substitution that can enhance metabolic stability and binding affinity by modifying solubility, drug-receptor interactions, and other key properties.[2] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and can participate in hydrogen bonding, further augmenting drug-receptor engagement.[2]
This guide focuses specifically on the substituted thiophenemethanamines , a class of thiophene derivatives characterized by a methylamine group attached to the thiophene core. This structural motif provides a critical handle for introducing diverse chemical functionality, allowing for fine-tuning of pharmacological activity across a wide spectrum of therapeutic targets. The synthesis of these derivatives is often achieved through robust and adaptable methods, such as the Gewald synthesis, which allows for the creation of diverse compound libraries for screening.[4][5] Understanding the biological potential of this scaffold is paramount for leveraging its full therapeutic promise.
Caption: Core structure of substituted thiophenemethanamine.
Section 1: Anticancer Activities
The search for more effective and less toxic cancer therapies is a primary focus of modern drug discovery.[6] Thiophene derivatives have emerged as a highly influential scaffold in this area, demonstrating a remarkable diversity of anticancer activities.[6][7] Substituted thiophenemethanamines, in particular, have been investigated for their ability to target various hallmarks of cancer.
Mechanisms of Action
The anticancer effects of thiophene derivatives are mediated through several key mechanisms, often dependent on the specific substitution patterns on the scaffold.[8]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent tubulin polymerization destabilizers, leading to mitotic arrest in the G2/M phase of the cell cycle.[9] This disruption of microtubule dynamics ultimately triggers programmed cell death.
-
Kinase Inhibition: Cellular signaling pathways, often regulated by kinases, are frequently dysregulated in cancer. Thiophene-based compounds have been developed as inhibitors of critical kinases such as c-Jun N-terminal kinase (JNK) and WEE1.[9][10] Inhibition of these kinases can disrupt cell cycle progression and survival pathways in cancer cells.
-
Induction of Apoptosis: A common downstream effect of anticancer agents is the induction of apoptosis. Thiophenemethanamine derivatives have been shown to induce apoptosis through the activation of effector caspases, such as caspase-3 and caspase-9, and by modulating reactive oxygen species (ROS).[6][7][9]
Caption: Key anticancer mechanisms of thiophene derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of the thiophenemethanamine scaffold. The nature and position of substituents significantly impact activity.[6][7] For instance, in a series of tetrahydrobenzo[b]thiophene derivatives, a benzyl urea moiety was identified as the most potent, with broad-spectrum antitumor activity.[9] Studies on other thiophene analogs have shown that the length and nature of alkyl chains can dramatically affect growth inhibitory activity against human cancer cell lines.[11]
| Compound Class | Key Structural Feature | Observed Anticancer Activity | Reference |
| Tetrahydrobenzo[b]thiophenes | 1-benzyl-3-(...-yl)urea (BU17) | Broad-spectrum activity; induces G2/M arrest and apoptosis. | [9] |
| Thiophene Carboxamides | Varied alkyl chain length | Chain length is critical for potent growth inhibitory activity. | [11] |
| Thienopyrimidines | Substituted pyrimidine ring | Potent activity against breast and colon cancer cell lines. | [12] |
| General Thiophenes | Varied substitutions | Inhibition of topoisomerase, tyrosine kinases. | [6][7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining drug-induced cytotoxicity in cancer cell lines.[4][5] Its principle is based on the ability of SRB, a bright pink aminoxanthene dye, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (substituted thiophenemethanamines) to the wells. Include a positive control (e.g., Adriamycin) and a negative control (vehicle, e.g., DMSO).[4][13]
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Section 2: Anti-inflammatory Activities
Chronic inflammatory diseases represent a significant public health challenge, and while non-steroidal anti-inflammatory drugs (NSAIDs) are widely prescribed, their long-term use is associated with considerable side effects.[14] This has driven the search for safer and more effective anti-inflammatory agents. Thiophene derivatives are privileged structures in this field, with several marketed drugs, such as Tinoridine and Tiaprofenic acid, containing the thiophene moiety.[15][16]
Mechanisms of Action
The anti-inflammatory properties of substituted thiophenemethanamines and related compounds are primarily attributed to their interaction with key enzymes and signaling pathways in the inflammatory cascade.
-
COX and LOX Inhibition: The primary mechanism for many thiophene-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][16] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.[15]
-
Cytokine Modulation: Chronic inflammation is often sustained by pro-inflammatory cytokines. Thiophene derivatives have been shown to inhibit the production of key cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), potentially through the inhibition of the NF-κB signaling pathway.[1]
Caption: Inhibition of the Arachidonic Acid Cascade.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of thiophene derivatives is highly dependent on their substitution patterns. The presence of specific functional groups is frequently associated with enhanced potency.
-
Acidic and Amide Moieties: The presence of carboxylic acid, ester, amine, and amide groups has been frequently described as important for anti-inflammatory activity and recognition by biological targets, especially COX and LOX enzymes.[16]
-
Aromatic Substituents: In studies of tetrasubstituted thiophenes, anilino and benzoyl moieties with various electron-donating or withdrawing groups were found to significantly modify activity, suggesting these groups are key for interaction with targets like p38 MAP kinase.[14] For example, one study found a compound with a coumarin-3-yl substituent showed significantly higher activity than analogs with simpler groups.[14]
Experimental Protocol: In Vitro Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay serves as a valuable and straightforward in vitro method to screen for potential anti-inflammatory properties by evaluating a compound's ability to prevent heat-induced protein denaturation.[17]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound (substituted thiophenemethanamine) at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.
-
Control Preparation: Prepare a control solution containing 0.5 mL of distilled water and 0.5 mL of 1% w/v BSA. A standard drug, such as Diclofenac sodium, should be used as a positive control.[17]
-
pH Adjustment: Adjust the pH of all mixtures to 6.3 using 1N HCl.
-
Heating: Incubate all mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[17]
-
Cooling: After heating, cool the samples to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.[17]
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
Section 3: Antimicrobial and Antifungal Activities
The rise of multidrug-resistant pathogens poses a severe threat to global health, creating an urgent need for novel antimicrobial agents with unique mechanisms of action.[4] Thiophene derivatives have long been recognized for their broad-spectrum antimicrobial and antifungal properties, making the thiophenemethanamine scaffold a promising starting point for the development of new anti-infective drugs.[4][18][19]
Structure-Activity Relationship (SAR) Insights
Numerous studies have synthesized and screened libraries of thiophene derivatives to elucidate the structural requirements for potent antimicrobial activity.
-
Substituent Effects: In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was synthesized. Compound S₁, featuring an unsubstituted benzylideneamino group, was the most potent antibacterial agent against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[4][5]
-
Antifungal Activity: The same study found that compound S₄, which has a 4-chloro substitution on the benzylidene ring, displayed excellent antifungal activity against Candida albicans and Aspergillus niger.[4][5]
-
Halogenation: The introduction of halogens, such as chlorine and bromine, directly onto the benzo[b]thiophene core has been shown to yield compounds with low Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria and yeast.[20]
| Compound ID | Key Structural Feature | Target Organism(s) | MIC (µM/ml) | Reference |
| S₁ | Unsubstituted benzylideneamino | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [4][5] |
| S₄ | 4-Chloro-benzylideneamino | C. albicans, A. niger | 0.91 | [4][5] |
| 3-chlorobenzo[b]thiophene | Cyclohexanol substituent | Gram-positive bacteria, Yeast | 16 µg/mL | [20] |
| 3-bromobenzo[b]thiophene | Cyclohexanol substituent | Gram-positive bacteria, Yeast | 16 µg/mL | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits visible growth of a microorganism.[21][22] This quantitative method is essential for evaluating the potency of new compounds.
Methodology:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
Compound Dilution Series: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate by transferring 100 µL from each well to the next.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.[21]
-
Controls:
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth) of the microorganism.[22] This can also be confirmed by adding a viability indicator like resazurin.
Caption: Workflow for MIC determination via broth microdilution.
Section 4: Central Nervous System (CNS) Activities
The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain.[23] Thiophene derivatives have shown significant promise as CNS agents, with approved drugs like the antipsychotic Olanzapine and the anticonvulsant Tiagabine featuring a thiophene core.[2] The thiophenemethanamine scaffold is being explored for a range of CNS activities, including anticonvulsant, antidepressant, and neuroprotective effects.[24][25]
Key Physicochemical Properties for CNS Penetration
For a compound to be active in the CNS, it must first cross the BBB. This requires a specific set of physicochemical properties. Medicinal chemists use multiparameter optimization (MPO) scores to design compounds with a higher probability of CNS penetration.[23][26]
-
Lipophilicity (cLogP): A moderate lipophilicity (cLogP typically between 2-4) is desired.
-
Molecular Weight (MW): Lower molecular weight (ideally < 400 Da) is favorable.
-
Topological Polar Surface Area (TPSA): A lower TPSA (< 90 Ų) is associated with better BBB permeability.
-
Hydrogen Bond Donors (HBD): A low number of HBDs (≤ 3) is preferred.
Caption: Key physicochemical properties for BBB penetration.
Reported Activities and Potential Mechanisms
-
Anticonvulsant Activity: Several thiophene derivatives, including those synthesized from 2-aminothiophene precursors, have demonstrated significant anticonvulsant activity in animal models.[25][27]
-
Neurotransmitter Reuptake Inhibition: A key mechanism for antidepressant and other psychotropic drugs is the inhibition of norepinephrine, serotonin, and dopamine reuptake. Thiophene scaffolds have been rationally designed to act as inhibitors of these transporters.[24]
-
Opioid/Serotonin System Modulation: Some thiophene-based compounds have shown antinociceptive effects that are believed to be mediated through interactions with the opioid and/or serotonin receptor systems.[28]
Experimental Protocol: Preliminary In Vivo CNS Screening
Initial screening of novel compounds for CNS activity often involves a battery of simple in vivo tests in rodents to observe general behavioral effects. The Irwin test is a classic example, providing a semi-quantitative assessment of a compound's effects on behavior, autonomic function, and neurological status. A simpler screen might focus on spontaneous motor activity.
Methodology: Spontaneous Motor Activity Assessment
-
Animal Acclimation: Acclimate mice or rats to the testing room and the activity chambers for at least 60 minutes before the test.
-
Compound Administration: Administer the test compound (substituted thiophenemethanamine) via an appropriate route (e.g., intraperitoneal, oral). A vehicle control group and a positive control group (e.g., amphetamine for hyperactivity, diazepam for hypoactivity) should be included.
-
Activity Monitoring: Immediately after injection, place the animals individually into automated activity monitoring chambers. These chambers use infrared beams to track horizontal and vertical movements.
-
Data Collection: Record locomotor activity continuously for a set period (e.g., 60-120 minutes). Data is typically binned into 5- or 10-minute intervals.
-
Data Analysis: Analyze the data to determine if the compound significantly increases (stimulant effect) or decreases (depressant or sedative effect) locomotor activity compared to the vehicle control group. Time-course data can reveal the onset and duration of the effect.
Conclusion and Future Perspectives
Substituted thiophenemethanamines represent a remarkably versatile and privileged scaffold in medicinal chemistry. The inherent chemical properties of the thiophene ring, combined with the synthetic tractability of the methanamine side chain, provide a robust platform for the development of novel therapeutics. This guide has illuminated the broad spectrum of biological activities associated with these compounds, including potent anticancer, anti-inflammatory, antimicrobial, and CNS-active properties.
The key to unlocking the full potential of this scaffold lies in the continued, rational exploration of structure-activity relationships. By understanding how specific substitutions influence target engagement and pharmacokinetic properties, researchers can optimize lead compounds for enhanced efficacy and safety. Future research should focus on exploring novel biological targets, investigating opportunities for polypharmacology to address complex diseases, and leveraging advanced drug delivery technologies, such as nanoparticle formulations, to improve the therapeutic index of these promising agents.[9] The substituted thiophenemethanamine core is poised to remain a valuable source of new drug candidates for years to come.
References
-
Duff, E., et al. (2015). Learning to identify CNS drug action and efficacy using multistudy fMRI data. Science Translational Medicine. [Link]
-
Rather, B. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
-
Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology. [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
Alam, M. A., et al. (2018). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Čikoš, A., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Pharmaceutical Analysis. [Link]
-
Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
-
Slideshare. (2016). Experimental evaluation of anti inflammatory agents. Slideshare. [Link]
-
Duff, E. P., et al. (2015). Learning to identify CNS drug action and efficacy using multistudy fMRI data. Science translational medicine. [Link]
-
ihelie.com. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. ihelie.com. [Link]
-
Shaffer, C. L., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules. [Link]
-
Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]
-
Medina-Lozano, I., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences. [Link]
-
Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. [Link]
-
Mondal, S. (2023). Synthesis, Properties, and Biological Applications of Thiophene. Odessa University Chemical Issues. [Link]
-
Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. jptcp.com. [Link]
-
Al-Abdullah, E. S., et al. (2015). Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. ResearchGate. [Link]
-
Ciesla, L. M., et al. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules. [Link]
-
Sharma, A., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Molecular Pharmacology. [Link]
-
Jo, A. R., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. ResearchGate. [Link]
-
Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC chemistry. [Link]
-
Atmiya University. (2024). HIGHLY FUNCTIONALIZED NOVEL THIOPHENE HETEROCYCLES AND THEIR ANTICANCER ACTIVITY. ipindia.gov.in. [Link]
-
Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]
-
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. [Link]
-
Kumar, D., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European journal of medicinal chemistry. [Link]
-
Kumar, A., et al. (2018). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Current drug targets. [Link]
-
de Wispelaere, M., et al. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Structure–activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
ResearchGate. (2023). Antibacterial and antifungal activities, and cytotoxicity and mutagenicity of sulfenimines. ResearchGate. [Link]
-
Sharma, A., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
-
ResearchGate. (2018). Design, synthesis and biological evaluation of novel thiophene and theinopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Sharma, A., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. ResearchGate. [Link]
-
Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future medicinal chemistry. [Link]
-
Sciamanna, I., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of medicinal chemistry. [Link]
-
ResearchGate. (2022). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. ResearchGate. [Link]
-
Du, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. [Link]
-
Pathmasiri, W., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. [Link]
-
Sharma, A., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Journal of the Iranian Chemical Society. [Link]
-
Iriepa, I., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
-
El-Sharkawy, K. A., et al. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. [Link]
-
Tago, K., et al. (2018). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & pharmaceutical bulletin. [Link]
-
Sapa, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. [Link]
Sources
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties, and Biological Applications of Thiophene [ouci.dntb.gov.ua]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 18. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Aminomethylthiophene Derivatives
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, allows for favorable interactions with biological targets, often enhancing potency and modulating pharmacokinetic properties.[2] Within this important class of compounds, 2-aminothiophene derivatives have garnered significant attention for their broad and potent pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4]
This guide focuses specifically on the synthesis of 2-aminomethylthiophene derivatives, a key subclass where the amine functionality is separated from the thiophene ring by a methylene linker. This structural motif is critical in many bioactive molecules, providing a flexible and basic center for receptor binding. As a senior application scientist, my objective is not merely to present protocols but to provide a cohesive understanding of the primary synthetic strategies, the rationale behind methodological choices, and the practical applications of these powerful building blocks for researchers in drug development. We will explore the most reliable and versatile pathways, from direct, single-step conversions to multi-step sequences that offer greater control and purity.
Core Synthetic Strategies: From Precursor to Product
The synthesis of the 2-aminomethylthiophene core can be approached from several key starting materials. The choice of strategy often depends on the availability of precursors, desired scale, and the tolerance of other functional groups on the thiophene ring.
Strategy 1: Reductive Amination of 2-Thiophenecarboxaldehyde
Reductive amination is arguably the most direct and versatile method for synthesizing primary, secondary, and tertiary amines.[5] The reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate from the aldehyde and an amine source, followed by its immediate reduction to the target amine.[6]
Causality Behind Experimental Choices: The success of this reaction hinges on the choice of reducing agent. The ideal reagent must selectively reduce the C=N double bond of the imine in the presence of the C=O bond of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and excellent selectivity, operating efficiently under weakly acidic conditions which also catalyze imine formation.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective, though concerns about cyanide toxicity exist. Catalytic hydrogenation can be employed for larger-scale synthesis but may not be compatible with sensitive functional groups.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of 2-aminomethylthiophene derivatives via reductive amination.
Experimental Protocol: Synthesis of (Thiophen-2-yl)methanamine
-
Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in 50 mL of 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc) (3.85 g, 50 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. The reaction should be kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (4.24 g, 20 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure primary amine.
| Amine Source | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| Ammonium Acetate | NaBH(OAc)₃ | DCE | 70-85 | [7] |
| Ammonium Chloride/NH₃ | NaBH₃CN | Methanol | 65-80 | N/A |
| Methylamine HCl | NaBH(OAc)₃ | DCE | 75-90 | N/A |
| H₂/Pd-C | H₂ (50 psi), Pd/C | Ethanol | 80-95 | N/A |
Strategy 2: The Gabriel Synthesis
For the specific synthesis of primary amines, the Gabriel synthesis offers a robust, albeit multi-step, alternative that masterfully avoids the common problem of over-alkylation seen in direct alkylations with ammonia.[8][9] The method utilizes phthalimide as a protected form of ammonia.[10]
Causality Behind Experimental Choices: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to resonance stabilization from the two adjacent carbonyl groups.[8] This allows for easy deprotonation with a mild base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to form the potassium phthalimide salt, a potent nitrogen nucleophile. This nucleophile then displaces a halide from a suitable electrophile, in this case, 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The final and crucial step is the liberation of the primary amine. While acid hydrolysis is possible, it can be harsh. The Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred as it proceeds under milder conditions to form a stable phthalhydrazide byproduct, which precipitates out of solution, simplifying purification.[9][11]
Workflow for the Gabriel Synthesis
Caption: Pathway of the Gabriel synthesis for preparing primary 2-aminomethylthiophene.
Experimental Protocol: Gabriel Synthesis of (Thiophen-2-yl)methanamine
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (2.04 g, 11 mmol) in 20 mL of anhydrous dimethylformamide (DMF). Causality Note: DMF is an excellent polar aprotic solvent that accelerates SN2 reactions.[12] Add 2-(chloromethyl)thiophene (1.33 g, 10 mmol) and heat the mixture to 80 °C for 4 hours.
-
Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The N-(thiophen-2-ylmethyl)phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis: Suspend the dried intermediate in 50 mL of ethanol. Add hydrazine monohydrate (0.75 mL, 15 mmol) and reflux the mixture for 2 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup: Cool the mixture and acidify with 10 mL of 2M hydrochloric acid (HCl) to dissolve any remaining amine. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Final Isolation: Basify the filtrate with aqueous sodium hydroxide (NaOH) until pH > 12. Extract the liberated primary amine with diethyl ether (3 x 40 mL). Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure to obtain the product.
Synthesis of N-Substituted 2-Aminomethylthiophene Derivatives
The primary amine, (thiophen-2-yl)methanamine, is a versatile building block for creating a library of N-substituted derivatives, which is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target affinity.
Workflow for Diversification of the Core Amine
Caption: Key pathways for the functionalization of the 2-aminomethylthiophene core structure.
N-Acylation to Form Amides
The reaction of the primary amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a straightforward and high-yielding method to produce amides. The base acts as a scavenger for the HCl generated during the reaction.
Experimental Protocol: Synthesis of N-(Thiophen-2-ylmethyl)acetamide
-
Dissolve (thiophen-2-yl)methanamine (1.13 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 30 mL of dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.75 mL, 10.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water (2 x 20 mL), 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the amide product, which can be further purified by recrystallization or chromatography.
N-Alkylation to Form Secondary and Tertiary Amines
Direct alkylation with alkyl halides can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts. To achieve selectivity, reductive amination of a different aldehyde with (thiophen-2-yl)methanamine as the amine source is the preferred modern method for generating secondary amines cleanly.
Applications in Drug Discovery and Biological Activity
The 2-aminomethylthiophene scaffold is a component of numerous compounds with significant therapeutic potential. The structural variations achieved through the synthetic methods described above allow for fine-tuning of biological activity.[13] Thiophene derivatives are known to exhibit a wide range of pharmacological properties.[14]
| Derivative Class | Reported Biological Activity | Significance | Reference |
| N-Aryl/Alkyl Amides | Anticancer, Antibacterial | Amide bond provides hydrogen bonding capabilities crucial for target binding. | [14] |
| Substituted Amines | Antiviral, Anti-inflammatory | The basic nitrogen is often key for salt formation and interaction with acidic residues in enzyme active sites. | [3][4] |
| Fused Heterocycles | Kinase Inhibitors, Receptor Modulators | The aminomethyl group serves as a handle to construct more complex, rigidified systems for improved selectivity. | [4] |
Conclusion
The synthesis of 2-aminomethylthiophene derivatives is a cornerstone of modern medicinal chemistry, providing access to a scaffold of proven pharmacological importance. This guide has detailed the primary, field-proven synthetic routes, including reductive amination and the Gabriel synthesis, emphasizing the chemical reasoning behind the selection of reagents and conditions. By understanding these core methodologies and the subsequent derivatization strategies, researchers are well-equipped to design and execute the synthesis of novel molecular entities for drug discovery programs. The versatility and accessibility of these synthetic pathways ensure that 2-aminomethylthiophenes will remain a highly relevant and explored chemical space for years to come.
References
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Retrieved January 20, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 28. [Link]
-
de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(20), 7084. [Link]
-
Ablajan, K. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 357-379. [Link]
-
Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 665-690. [Link]
- Caesar, P. D. (1949). U.S. Patent No. 2,469,823. Washington, DC: U.S.
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-aminothiophene. Retrieved January 20, 2026, from [Link]
-
Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 20, 2026, from [Link]
-
PennState. (n.d.). Alkylation. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]
-
da Silva, A. D., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1773–1779. [Link]
- Google Patents. (n.d.). Acylation of thiophene - US2432991A.
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved January 20, 2026, from [Link]
-
Synthesis with Florencio Zaragoza. (2020, July 9). Electrophilic Alkylation at Carbon Part 3: Alkylation of Ketones [Video]. YouTube. [Link]
-
Jiang, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468–1475. [Link]
-
Chem-Station. (2014, July 22). Gabriel Amine Synthesis. Retrieved January 20, 2026, from [Link]
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved January 20, 2026, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for Gewald synthesis of substituted thiophenes
An In-depth Technical Guide to the Starting Materials for Gewald Synthesis of Substituted Thiophenes
Introduction: The Strategic Importance of the Gewald Synthesis
The polysubstituted 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1][2] This heterocyclic motif is foundational to a host of biologically active compounds, including anti-inflammatory, antimicrobial, antiproliferative, and antiviral agents.[1][3][4] Its value is further underscored by its role as a bioisosteric replacement for phenyl groups, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[5]
Among the synthetic routes to this valuable structure, the Gewald reaction stands as a cornerstone methodology.[1] First reported by Karl Gewald in 1966, it is a multicomponent reaction (MCR) that constructs the 2-aminothiophene ring in a single, operationally simple step from three key starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically facilitated by a basic catalyst.[6][7][8][9][10] The enduring appeal of the Gewald synthesis lies in its efficiency, the ready availability of its starting materials, and the mild reaction conditions often employed.[2][11]
This guide provides a detailed examination of the starting materials at the heart of the Gewald synthesis. As a senior application scientist, the focus is not merely on listing components, but on elucidating the causality behind their selection, their impact on the final product, and the mechanistic principles that govern their reactivity. For researchers and professionals in drug development, a deep understanding of these fundamentals is paramount for rationally designing synthetic targets and optimizing reaction outcomes.
The Core Triad: Deconstructing the Gewald Starting Materials
The elegance of the Gewald synthesis lies in its convergent assembly of the thiophene ring from three distinct and tunable components. The choice of each component directly dictates the substitution pattern of the final 2-aminothiophene product, making it a powerful tool for generating chemical libraries.[7]
The Carbonyl Component: Building the Thiophene Backbone
The carbonyl compound, which can be either a ketone or an aldehyde, serves as the structural foundation for the thiophene ring, ultimately providing the atoms at the C4 and C5 positions.
Causality and Scope: The primary requirement for the carbonyl component is the presence of an α-methylene group (a CH₂ group adjacent to the carbonyl), which allows for enolization, a critical prerequisite for the initial condensation step. The reaction exhibits a broad scope, accommodating a wide variety of carbonyl compounds:
-
Acyclic Ketones: Simple dialkyl ketones are effective substrates.
-
Cyclic Ketones: Cyclopentanone, cyclohexanone, and other cyclic ketones are commonly used, leading to tetrahydro-benzo[b]thiophene derivatives.[3][7] The ring size can influence reactivity.[3]
-
Aldehydes: The use of an aldehyde (where one substituent on the carbonyl is hydrogen) is also feasible and results in a hydrogen atom at the C5 position of the thiophene ring.[8]
-
Aryl Ketones: While functional, aryl ketones can exhibit lower reactivity in standard one-pot procedures and may necessitate modified conditions or longer reaction times to achieve high yields.[12]
Expert Insight on Reactivity: The choice of carbonyl compound is a critical control point. Sterically hindered ketones may react more slowly or require more forcing conditions.[13] For drug discovery programs, using cyclic ketones is a common strategy to introduce rigid, sp³-rich frameworks that can improve binding affinity and metabolic stability.
Table 1: Representative Carbonyl Substrates in Gewald Synthesis
| Carbonyl Type | Example | Resulting Thiophene Substructure | Typical Reactivity |
| Cyclic Ketone | Cyclohexanone | 4,5,6,7-Tetrahydro-benzo[b]thiophene | High |
| Cyclic Ketone | Cyclopentanone | 4,5-Dihydro-cyclopenta[b]thiophene | High[3] |
| Acyclic Ketone | Acetone | 4,5-Dimethylthiophene | Moderate to High |
| Aldehyde | Acetaldehyde | 5-Methylthiophene | Moderate |
| Aryl Ketone | Acetophenone | 4-Methyl-5-phenylthiophene | Moderate, may require optimization[12] |
The Active Methylene Nitrile: Dictating Functionality
The active methylene nitrile is arguably the most versatile component, as it introduces the C2, C3, the C2-amino group, and the crucial C3-substituent of the thiophene ring.
Causality and Scope: An "active methylene" compound possesses a CH₂ group positioned between two electron-withdrawing groups (EWGs).[13] This structural feature renders the methylene protons sufficiently acidic to be removed by a mild base, generating a carbanion that initiates the reaction sequence via a Knoevenagel condensation with the carbonyl component.[8][13] The identity of the EWGs directly determines the functionality at the C3 position of the final product, a key handle for molecular derivatization.
Common Reagents and Their Structural Impact:
-
Malononitrile (NC-CH₂-CN): Introduces a cyano (-CN) group at the C3 position. This is a highly valuable substituent that can be hydrolyzed to a carboxamide or carboxylic acid, or used in further cyclization reactions.[3][13]
-
Ethyl Cyanoacetate (EtOOC-CH₂-CN): Results in an ethoxycarbonyl (-COOEt) group at C3. This ester functionality is a common feature in many bioactive thiophenes and can be readily saponified or converted to an amide.[7][13][14]
-
Cyanoacetamide (H₂NOC-CH₂-CN): Directly installs a carboxamide (-CONH₂) group at C3.[13]
-
Benzoylacetonitrile (PhCO-CH₂-CN): Places a benzoyl (-COPh) group at the C3 position.[3]
Expert Insight on Experimental Choice: The selection of the active methylene nitrile is a strategic decision driven by the synthetic goal. For library synthesis, malononitrile and ethyl cyanoacetate are workhorse reagents due to their reliability and the versatile chemical handles they install. These handles allow for subsequent modifications to explore the structure-activity relationship (SAR) of a new chemical series.
Table 2: Common Active Methylene Nitriles and Their Corresponding C3-Substituents
| Active Methylene Nitrile | Electron-Withdrawing Groups | Resulting C3-Substituent |
| Malononitrile | -CN, -CN | Cyano (-CN) |
| Ethyl Cyanoacetate | -COOEt, -CN | Ethoxycarbonyl (-COOEt) |
| Cyanoacetamide | -CONH₂, -CN | Carboxamide (-CONH₂) |
| Benzoylacetonitrile | -COPh, -CN | Benzoyl (-COPh) |
The Sulfur Source: The Heteroatom Donor
The defining feature of a thiophene is its sulfur atom, which is incorporated into the ring during the Gewald synthesis.
Causality and Scope: The most common, economical, and atom-efficient source of sulfur for the Gewald reaction is elemental sulfur (S₈) .[9][13] It is inexpensive and readily available, contributing to the overall practicality of the synthesis.[9] For optimal reactivity, finely powdered sulfur is recommended to ensure better dispersion and surface area in the reaction mixture.[14]
The Mechanistic Role of Sulfur: The precise mechanism of sulfur addition has been a topic of extensive study and is considered complex.[1][8] The currently accepted pathway involves the initial Knoevenagel condensation of the carbonyl and active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][15] A base then deprotonates this intermediate, and the resulting nucleophile attacks and opens the eight-membered ring of elemental sulfur, leading to a polysulfide intermediate.[9][15] This intermediate subsequently cyclizes and eliminates sulfur atoms to form the monosulfide, which aromatizes to the stable 2-aminothiophene product.[15]
Alternative Sulfur Sources: While elemental sulfur is dominant, early versions of the Gewald reaction utilized pre-formed α-sulfanylaldehydes or α-sulfanylketones.[5][11] However, these starting materials are often unstable and difficult to prepare, limiting their practical application.[11] Therefore, the three-component approach with elemental sulfur remains the most convenient and widely adopted method.
The Catalyst: Enabling the Initial Condensation
While not a starting material that is incorporated into the final product, the base is a critical component that catalyzes the reaction.
Function and Common Choices: The primary role of the base is to facilitate the initial Knoevenagel-Cope condensation by deprotonating the active methylene compound.[3][13] The choice of base can significantly influence the reaction rate and overall yield.[13] Commonly employed bases include:
In some cases, the amine base may also play a secondary role in activating the elemental sulfur ring.[9] While often used in near-stoichiometric amounts, recent advancements have demonstrated that truly catalytic amounts of base can be sufficient, particularly under modified conditions like mechanochemistry or with specialized catalysts, enhancing the green credentials of the reaction.[3][12]
Visualizing the Process
To better understand the interplay of these starting materials, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: The Gewald reaction mechanism, proceeding via Knoevenagel condensation.
Caption: A general experimental workflow for the Gewald synthesis.
Experimental Protocol: A Representative One-Pot Synthesis
This protocol describes a general procedure for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a common Gewald product.[1] It serves as a self-validating template that can be adapted for different substrates with appropriate optimization.
Materials:
-
Cyclohexanone (10 mmol, 0.98 g, 1.02 mL)
-
Ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL)
-
Elemental Sulfur (12 mmol, 0.38 g)
-
Morpholine (2 mmol, 0.17 g, 0.17 mL)
-
Ethanol (20-30 mL)
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and finely powdered elemental sulfur (12 mmol).[13]
-
Solvent Addition: Add ethanol (25 mL) to the flask to dissolve and suspend the reagents.
-
Base Addition: Add morpholine (2 mmol) to the stirred mixture. The base should be added carefully as the initial condensation can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.[13] The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution. If so, collect the crude product by vacuum filtration and wash the solid with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure 2-aminothiophene derivative.[1]
Conclusion
The Gewald synthesis is a testament to the power and elegance of multicomponent reactions in modern organic chemistry. Its enduring utility in both academic research and industrial drug development is directly attributable to the simplicity and versatility of its core components. By judiciously selecting the carbonyl compound, the active methylene nitrile, and the appropriate base, chemists can rapidly access a vast chemical space of polysubstituted 2-aminothiophenes. A thorough understanding of how each starting material influences the reaction's course and the final product's structure is essential for leveraging the full potential of this remarkable transformation to create novel therapeutics and functional materials.
References
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved January 20, 2026, from [Link]
-
Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Various Authors. (2001-2016). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction and related studies. Multiple scientific journals. Retrieved January 20, 2026, from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. Retrieved January 20, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved January 20, 2026, from [Link]
-
Sharma, J., & Champagne, P. A. (n.d.). Computational investigations on the mechanism of the Gewald reaction. ACS. Retrieved January 20, 2026, from [Link]
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. Retrieved January 20, 2026, from [Link]
-
Dudley, G. B., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(11), 13335-13345. Retrieved January 20, 2026, from [Link]
-
Various Authors. (n.d.). Gewald reaction and apply in drug synthesis. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Various Authors. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. Retrieved January 20, 2026, from [Link]
-
Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
The Thiophene Ring: A Privileged Scaffold for Modern Drug Discovery — Navigating Aromaticity and Reactivity in Novel Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy and Bright Future of a Heterocyclic Workhorse
From its unexpected discovery as a contaminant in coal tar-derived benzene to its current status as a cornerstone of medicinal chemistry, the thiophene ring has proven to be a uniquely versatile scaffold.[1] Its five-membered, sulfur-containing heterocyclic structure imparts a delicate balance of aromaticity and reactivity that allows for intricate molecular tailoring. This unique profile has cemented its role as a "privileged pharmacophore," a structural motif that appears in a multitude of FDA-approved drugs targeting a wide array of diseases, from cardiovascular conditions to central nervous system disorders.[1][2][3] In fact, the thiophene moiety ranks among the most common heterocyclic rings found in top-selling pharmaceuticals, a testament to its profound impact on human health.[2][3]
This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond textbook theory to provide a field-proven perspective on harnessing the full potential of the thiophene core. We will dissect the nuances of its electronic properties, explore the strategic choices behind functionalization pathways, and provide validated protocols for key synthetic transformations. Our objective is to equip you with the expert insights and practical tools necessary to design and synthesize the next generation of innovative thiophene-based therapeutics.
Section 1: The Electronic Heart of Thiophene: A Deep Dive into Aromaticity
The therapeutic efficacy of a thiophene-containing drug is inextricably linked to the electronic nature of the ring itself. Understanding its aromaticity is not merely an academic exercise; it is fundamental to predicting reactivity, metabolic stability, and receptor-binding interactions.
Aromaticity: More Than Just a Benzene Analogue
Thiophene is classified as an aromatic compound, fulfilling Hückel's rule with a planar ring containing six delocalized π-electrons.[4][5] The sulfur atom contributes a lone pair of electrons to the π-system, a key feature that distinguishes it from carbocyclic aromatics like benzene.[4][5] While often described as a bioisostere of the phenyl ring, this is a simplification.[1] Thiophene's aromaticity is considered to be less than that of benzene.[5][6] This reduced aromaticity, coupled with the electron-donating nature of the sulfur heteroatom, makes the thiophene ring significantly more electron-rich and thus more reactive towards electrophiles than benzene.[4][6]
The established order of aromaticity among common five-membered heterocycles is thiophene > pyrrole > furan .[7][8][9] This trend is inversely related to the electronegativity of the heteroatom. Sulfur, being less electronegative than nitrogen and oxygen, more readily donates its lone pair to the π-system, resulting in a more effective delocalization and greater aromatic character.[4][9]
Quantifying Aromaticity: Modern Computational Insights
To move beyond qualitative descriptions, computational methods provide robust metrics for quantifying aromaticity. These tools are invaluable in the rational design of novel compounds, allowing for in silico prediction of how substituents will modulate the electronic character of the ring.
-
Nucleus-Independent Chemical Shift (NICS): This is a widely adopted magnetic criterion for aromaticity.[10][11] It involves calculating the magnetic shielding at the center of the ring (or at a point just above it). A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity. The more negative the value, the more aromatic the system. NICS calculations consistently support the aromaticity order of benzene > thiophene > pyrrole > furan.[9]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization around the ring.[12] A value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 suggest a non-aromatic, polyene-like structure.
| Compound | Resonance Energy (kJ/mol) | NICS(1) (ppm) | HOMA |
| Benzene | 151 | -11.5 | 1.00 |
| Thiophene | 121 | -9.9 | 0.78 |
| Pyrrole | 92 | -8.7 | 0.76 |
| Furan | 67 | -7.6 | 0.62 |
| Table 1: Comparison of Aromaticity Indices for Benzene and Key Heterocycles. Data compiled from various sources for illustrative purposes. |
Expert Insight: The choice between NICS and HOMA depends on the research question. NICS provides a direct measure of the magnetic consequences of electron delocalization, which is often more relevant for predicting reactivity in electrophilic aromatic substitution. HOMA, being based on ground-state geometry, is an excellent indicator of overall thermodynamic stability.
Section 2: Unlocking Reactivity: A Strategic Guide to Thiophene Functionalization
The true synthetic power of the thiophene ring lies in its predictable and versatile reactivity. A medicinal chemist has three primary avenues for C-H functionalization: Electrophilic Aromatic Substitution (EAS), Direct Metalation, and Transition-Metal-Catalyzed Cross-Coupling. The choice of strategy is dictated by the desired substitution pattern and the electronic nature of the starting material.
Figure 1: Decision workflow for thiophene functionalization strategies.
Pillar 1: Electrophilic Aromatic Substitution (EAS) - The Path of Least Resistance
Due to its electron-rich nature, thiophene readily undergoes EAS reactions such as halogenation, nitration, acylation, and formylation under much milder conditions than benzene.[4][13]
The Causality of C2-Selectivity: Electrophilic attack occurs preferentially at the C2 (α) position.[4][13] This high regioselectivity is a cornerstone of thiophene chemistry and can be rationalized by examining the resonance structures of the cationic intermediate (the Wheland intermediate or σ-complex). Attack at C2 allows for the positive charge to be delocalized over three atoms, including a crucial resonance form where the charge is stabilized by the sulfur atom.[4] Attack at the C3 (β) position only allows for delocalization over two carbon atoms, resulting in a less stable intermediate.[4] DFT calculations have consistently confirmed that the activation barrier for C2 attack is lower both kinetically and thermodynamically.[14]
Figure 2: Resonance stabilization of intermediates in thiophene EAS. (Note: Placeholder images are used to represent chemical structures).
Field-Proven Protocol: Vilsmeier-Haack Formylation of Thiophene The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocycles, a crucial handle for further synthetic elaboration.[15][16]
-
Objective: To synthesize 2-thiophenecarboxaldehyde.
-
Principle: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[16] The electron-rich thiophene then attacks this reagent, and subsequent hydrolysis yields the aldehyde.[15][16]
-
Methodology:
-
Reagent Preparation (In Situ): To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.1 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. Expertise Note: This exothermic step is critical. Slow addition prevents decomposition and side reactions. The formation of a solid white salt is typically observed.
-
Electrophilic Attack: Add thiophene (1.0 equiv.) dropwise to the Vilsmeier reagent, again maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup & Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the iminium intermediate to the aldehyde. Trustworthiness Note: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with extreme caution.
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by vacuum distillation or column chromatography.
-
Pillar 2: Direct Metalation - Precision Engineering via C-H Activation
For substitution patterns that are inaccessible via EAS, direct metalation, particularly lithiation, is the strategy of choice.[17][18] This method relies on the deprotonation of a C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a potent thienyllithium nucleophile.
The Causality of C2-Lithiation: Similar to EAS, direct lithiation of unsubstituted thiophene occurs preferentially at the C2 position.[18][19] This is because the C2 proton is the most acidic due to the inductive electron-withdrawing effect of the nearby sulfur atom and the ability of the sulfur to coordinate with the lithium cation, stabilizing the transition state.[19]
Directed ortho-Metalation (DoM): When a directing metalation group (DMG) is present on the ring, the site of lithiation can be precisely controlled.[20] A DMG is a functional group containing a heteroatom (e.g., -CONR₂, -OMe, -SO₂NR₂) that can coordinate to the organolithium reagent, delivering the base to a specific adjacent (ortho) position. This powerful technique allows for the synthesis of highly substituted thiophenes with exquisite regiocontrol, even at positions that are electronically disfavored.[17][20]
Pillar 3: Palladium-Catalyzed Cross-Coupling - Building Molecular Complexity
Modern drug discovery relies heavily on the construction of complex molecules, often by joining two distinct fragments. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for this purpose.[21][22] This strategy involves the reaction of a halo-thiophene (or thiophene triflate) with an organoboron reagent in the presence of a palladium catalyst and a base.
Why it's a Go-To Strategy: The Suzuki-Miyaura coupling is favored in pharmaceutical development for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[22] Furthermore, the use of aqueous solvent systems is often possible, aligning with green chemistry principles.[21]
Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
-
Objective: To synthesize 2-phenylthiophene.
-
Principle: Oxidative addition of 2-bromothiophene to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from phenylboronic acid and base), and concluding with reductive elimination to yield the product and regenerate the catalyst.
-
Methodology:
-
Vessel Preparation: To a Schlenk flask, add phenylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Trustworthiness Note: Rigorous exclusion of oxygen is critical for preventing catalyst degradation and ensuring reproducible results.
-
Solvent and Reagent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio), via cannula. Finally, add 2-bromothiophene (1.0 equiv.) via syringe.
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 2-phenylthiophene.
-
Section 3: Thiophene in Action - Case Studies from the Pharmaceutical Landscape
The strategic functionalization of the thiophene ring has led to numerous blockbuster drugs. The thiophene core can act as a rigid scaffold, a bioisosteric replacement for a phenyl ring, or an active participant in receptor binding.
-
Clopidogrel (Plavix®): An antiplatelet agent, this thienopyridine derivative is a prodrug.[1] Metabolic oxidation of the thiophene ring is a key step in its activation to the active thiol metabolite that irreversibly inhibits the P2Y₁₂ receptor.[1]
-
Olanzapine (Zyprexa®): An atypical antipsychotic, olanzapine features a thienobenzodiazepine core.[1] The electron-rich thiophene ring is crucial for its unique receptor-binding profile, which includes dopamine and serotonin receptors.[1]
-
Duloxetine (Cymbalta®): A serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety, duloxetine contains a naphthyl-substituted thiophene. The thiophene ring serves as a key structural element, orienting the other functional groups for optimal interaction with the serotonin and norepinephrine transporters.
These examples underscore how the fundamental principles of thiophene reactivity and aromaticity are directly translated into compounds with profound therapeutic benefits.[23] The ability to precisely modify the thiophene core allows medicinal chemists to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.[3]
Conclusion: The Future is Thiophene-Based
The thiophene ring is far from a mature scaffold with only historical importance. Its unique electronic properties continue to be exploited in novel ways. Emerging areas such as C-H activation and photoredox catalysis are opening up unprecedented avenues for thiophene functionalization, allowing for the synthesis of previously inaccessible chemical matter. As our understanding of disease biology deepens, the demand for finely-tuned, potent, and selective small molecules will only grow. The thiophene ring, with its proven track record and immense synthetic versatility, is perfectly positioned to remain at the heart of drug discovery and development for decades to come.
References
- Taylor, R. (n.d.). THIOPHENE AND ITS DERIVATIVES.
-
Various Authors. (1964-2025). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
-
Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Available at: [Link]
-
Chahal, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
- Various Authors. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
-
Taye, N., et al. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Available at: [Link]
-
Chahal, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
Lipshutz, B. H., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Piutti, C., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Quora. (2017). Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan?. Available at: [Link]
- Chen, Z., et al. (2005). Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion.
-
Cerna, I., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. Available at: [Link]
-
University of Pennsylvania. (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
Ehnbom, A., et al. (2023). Aromaticity in the Electronic Ground and Lowest Triplet States of Molecules with Fused Thiophene Rings. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Difference between tendency of benzene and thiophene to undergo sulfonation. Available at: [Link]
-
Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Reddit. (2021). Ortho-metalation vs. Li-X exhange?. Available at: [Link]
-
Zborowski, K., et al. (2013). Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. PubMed. Available at: [Link]
-
Suginome, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. Available at: [Link]
- Gschwend, H. W., & Rodrigeuz, H. R. (1979). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. download.e-bookshelf.de [download.e-bookshelf.de]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. reddit.com [reddit.com]
- 20. baranlab.org [baranlab.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tcichemicals.com [tcichemicals.com]
- 23. cognizancejournal.com [cognizancejournal.com]
A Technical Guide to the Discovery and Isolation of Novel Thiophene-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Allure of Thiophene Natural Products
Thiophene-containing natural products represent a fascinating and biologically significant class of secondary metabolites. Characterized by a five-membered aromatic ring containing a sulfur atom, these compounds exhibit a remarkable array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[1][2][3][4][5] Primarily found in plant species from the Asteraceae family, such as Tagetes, Echinops, and Artemisia, these natural products have garnered significant attention from the scientific community for their potential as leads in drug discovery.[1][2][6] The structural diversity within this class, ranging from simple monothiophenes to complex polythiophenes, presents both a challenge and an opportunity for natural product chemists.[1][6] This guide provides an in-depth exploration of the core principles and modern methodologies for the discovery and isolation of novel thiophene-containing natural products, designed to empower researchers in their quest for new therapeutic agents.
The Biosynthetic Blueprint: Understanding Nature's Strategy
A foundational understanding of the biosynthetic pathways leading to thiophene natural products is paramount for their targeted discovery. These compounds are typically derived from fatty acids or polyacetylenes through acetylenic intermediates, which underscores their common co-occurrence with these related metabolites.[2][7] The incorporation of sulfur is a key enzymatic step, and recent advances in genomics and metabolomics are beginning to shed light on the specific enzymes and genetic machinery involved.[8][9]
Knowledge of the biosynthetic origin provides critical clues for:
-
Source Selection: Prioritizing plant families and genera known to possess the requisite biosynthetic machinery.
-
Metabolite Profiling: Anticipating the presence of related acetylenic and polyacetylenic compounds in crude extracts.
-
Genome Mining: Identifying biosynthetic gene clusters (BGCs) responsible for thiophene production.
Modern Discovery Strategies: From Bioassay to Big Data
The approach to discovering novel natural products has evolved significantly. While traditional bioassay-guided fractionation remains a cornerstone, it is now powerfully augmented by modern "-omics" technologies.
Bioassay-Guided Fractionation: The Classic Workflow
This established strategy links chemical separation to biological activity. It is a robust method for isolating bioactive compounds from a complex mixture.
Experimental Workflow: Bioassay-Guided Fractionation
Caption: Bioassay-Guided Fractionation Workflow.
Metabolomics-Based Approaches: Chemical Cartography
Metabolomics enables a comprehensive analysis of the small molecules within a biological sample, providing a chemical snapshot of the organism's metabolic state.[10][11] This approach is invaluable for dereplication—the rapid identification of known compounds—thereby focusing resources on the discovery of novel entities.[10]
Key Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection and accurate mass measurements, facilitating molecular formula determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and is particularly useful for identifying compound classes.
By creating a "chemical inventory" of an extract, researchers can prioritize fractions containing unique or unknown thiophene-like compounds for further investigation.
Genome Mining: Unlocking Cryptic Potential
With the decreasing cost of DNA sequencing, genome mining has emerged as a powerful tool for natural product discovery.[12][13][14][15] This in silico approach involves searching for biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for producing secondary metabolites.[12][16] For thiophenes, this would involve searching for genes homologous to those involved in polyacetylene biosynthesis and sulfur incorporation.[8]
Advantages of Genome Mining:
-
Discovery of "Silent" or "Cryptic" BGCs: Identifies pathways not expressed under standard laboratory conditions.
-
Targeted Discovery: Focuses on gene clusters predicted to produce novel or specific classes of compounds.
-
Reduced Rediscovery: Minimizes the re-isolation of known compounds.[12]
Extraction and Isolation: From Crude Matrix to Pure Compound
The successful isolation of thiophene-containing natural products hinges on a carefully planned extraction and purification strategy. The choice of methods depends on the physicochemical properties of the target compounds and the complexity of the source material.[17]
Extraction Methodologies
The initial extraction aims to efficiently remove the target metabolites from the source material.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, higher yields. | Requires specialized glassware, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times, improved yields.[18] | Requires an ultrasonic bath or probe. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Rapid extraction, reduced solvent consumption.[17][19] | Requires a specialized microwave reactor. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, tunable selectivity. | High initial equipment cost. |
Chromatographic Purification: The Path to Purity
Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential interactions with a stationary and a mobile phase.[17][20]
Step-by-Step Protocol: General Chromatographic Purification of Thiophenes
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel is commonly used for normal-phase chromatography, which is effective for separating the relatively nonpolar thiophenes.
-
Mobile Phase: A gradient of nonpolar to moderately polar solvents (e.g., hexane to ethyl acetate) is typically employed.
-
Rationale: This initial step separates the crude extract into simpler fractions, reducing the complexity for subsequent purification.
-
-
Intermediate Purification (Medium Pressure Liquid Chromatography - MPLC):
-
Application: For more challenging separations or larger sample loads.
-
Advantage: Offers better resolution and faster separation times than traditional column chromatography.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
Stationary Phase: Reversed-phase columns (e.g., C18) are often used for final purification, providing a different selectivity to normal-phase chromatography.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: A photodiode array (PDA) detector is highly recommended, as the conjugated systems of thiophenes produce characteristic UV-Vis spectra.
-
Rationale: HPLC provides the high resolution necessary to isolate pure compounds, even from complex mixtures of isomers.[17][19]
-
Workflow for Isolation and Purification of Thiophene Derivatives
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How nature incorporates sulfur and selenium into bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientists Look to Nature to Discover Method for Installing Sulfur Into Complex Molecules » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 10. Discovering New Natural Products Using Metabolomics-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiopeptides encoding biosynthetic gene clusters mined from bacterial genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome mining methods to discover bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome mining methods to discover bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. rroij.com [rroij.com]
- 18. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 19. files.sdiarticle5.com [files.sdiarticle5.com]
- 20. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Suzuki Coupling Synthesis of 4-Arylthiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Arylthiophenes
Substituted thiophenes are crucial building blocks in the development of pharmaceuticals and advanced materials.[1] The 4-arylthiophene structural motif, in particular, is a key component in a wide array of biologically active molecules and functional organic materials.[2][3][4] These compounds exhibit a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-psychotic properties.[3][4] The precise and efficient synthesis of these compounds is therefore of paramount importance in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for constructing the pivotal carbon-carbon bond between a thiophene ring and an aryl group.[5][6] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials.[7]
This guide provides a comprehensive overview of the Suzuki coupling protocol for synthesizing 4-arylthiophene compounds, delving into the reaction mechanism, offering a detailed experimental procedure, and addressing common challenges and troubleshooting strategies.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[8] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromothiophene), forming a Pd(II) intermediate.[10] The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[10]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][11] The choice of base is critical and can significantly impact the reaction's efficiency.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the 4-arylthiophene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Experimental Protocol: Synthesis of 4-Phenylthiophene-2-carbaldehyde
This protocol details a representative Suzuki coupling reaction for the synthesis of 4-phenylthiophene-2-carbaldehyde from 4-bromothiophene-2-carbaldehyde and phenylboronic acid.[6]
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol | Equivalents |
| 4-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | 191 mg | 1.0 | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Water | H₂O | 18.02 | 2 mL | - | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki coupling synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL).[13] Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylthiophene-2-carbaldehyde.[15]
Optimization and Key Parameters
The success of the Suzuki coupling for 4-arylthiophene synthesis is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ is a robust and commonly used catalyst. For more challenging couplings, consider more active catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[15] |
| Base | Mild inorganic bases such as K₂CO₃ or K₃PO₄ are generally effective.[6][15] Strong bases like NaOH or KOH should be used with caution as they can promote protodeboronation of the boronic acid.[15] |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used.[8][13] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[13] |
| Temperature | Reactions are generally heated to between 80-100 °C to ensure a reasonable reaction rate.[14] However, for unstable boronic acids, lower temperatures (60-80 °C) may be necessary to minimize decomposition.[15] |
| Boronic Acid vs. Ester | Boronic acids are often more reactive, but boronic esters (e.g., pinacol esters) can be more stable and less prone to side reactions like protodeboronation.[16] |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems.
Figure 3: A decision-tree workflow for troubleshooting Suzuki coupling reactions.
Low Yield with Significant Thiophene Byproduct: This is a classic indication of protodeboronation, where the boronic acid is cleaved and replaced by a proton from the reaction medium.[15] To address this, switch to a milder base like finely ground potassium phosphate (K₃PO₄), lower the reaction temperature, or use a more stable boronic ester instead of the free acid.[15]
Incomplete Reaction: If starting materials remain after an extended reaction time, consider increasing the reaction temperature, using a higher catalyst loading, or employing a more active palladium precatalyst system with bulky, electron-rich ligands.[15]
Catalyst Deactivation: The presence of sulfur in the thiophene ring can sometimes lead to catalyst poisoning.[17] If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust catalyst system may be beneficial.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 4-arylthiophene compounds, offering high yields and broad functional group tolerance. By understanding the underlying mechanism and carefully optimizing the reaction parameters—particularly the choice of catalyst, base, and solvent—researchers can efficiently access a wide range of these valuable heterocyclic building blocks for applications in drug discovery and materials science.
References
- BenchChem. A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
- BenchChem. Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Journal of Organometallic Chemistry. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- ResearchGate. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts.
- Molecules. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- Molecules. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Chemical Society Reviews. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Journal of Organic Chemistry. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Organic Letters. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.
- Journal of the American Chemical Society. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Angewandte Chemie International Edition. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
- Organic & Biomolecular Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- BenchChem. A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5-.
- Kobe University Repository. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions.
- WordPress. Use of Base Metals in Suzuki Coupling.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2013). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF.
- ResearchGate. Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene | Request PDF.
- Wikipedia. Suzuki reaction.
- Tetrahedron Letters. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.
- Organic Letters. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The Suzuki Reaction. (2014).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Acta Pharmaceutica Sinica B. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent.
- ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?.
- Journal of Advanced Pharmaceutical Technology & Research. (2012). Therapeutic importance of synthetic thiophene.
- Current Organic Synthesis. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- Encyclopedia. (2022). Thiophene-Based Compounds.
- RSC Medicinal Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Molecules. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Application of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine: A Versatile Building Block for Modern Drug Discovery
Introduction: Unlocking New Therapeutic Avenues with a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing the thiophene nucleus, have consistently emerged as "privileged scaffolds" due to their remarkable versatility and broad spectrum of pharmacological activities.[1] The thiophene ring, a bioisostere of the phenyl group, often imparts favorable physicochemical and pharmacokinetic properties to drug candidates, including improved metabolic stability and target binding affinity.[1] This application note delves into the strategic utilization of a highly functionalized thiophene derivative, [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine , as a key building block in the design and synthesis of next-generation therapeutics.
This guide provides an in-depth analysis of the chemical attributes and synthetic accessibility of this compound, alongside detailed protocols for its preparation and subsequent elaboration. We will explore its application in the context of kinase inhibitor development, a cornerstone of modern oncology, and provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to leverage this potent scaffold in their discovery programs.
The Architectural Logic of the Scaffold: A Trifecta of Functionality
The therapeutic potential of this compound stems from the synergistic interplay of its three key structural motifs: the thiophene core, the 4-methoxyphenyl substituent, and the primary aminomethyl group. Each component contributes distinct advantages to the overall molecular architecture, making it a highly sought-after building block.
-
The Thiophene Core: A Versatile Bioisostere: The electron-rich thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to a wide array of biological targets. Furthermore, its metabolic profile can differ significantly from that of a phenyl ring, offering a valuable tool for overcoming drug metabolism challenges.
-
The 4-Methoxyphenyl Group: Modulating Potency and Properties: The methoxy group is a common feature in many natural product-derived and synthetic drugs. Its presence can enhance ligand-target binding, improve physicochemical properties such as solubility, and influence the overall absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. In the context of kinase inhibitors, the 4-methoxyphenyl moiety can occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.
-
The Primary Aminomethyl Group: A Handle for Derivatization: The primary amine serves as a crucial synthetic handle, enabling the facile introduction of diverse functionalities through well-established chemical transformations.[2] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in lead optimization. The amine itself can also act as a key hydrogen bond donor, directly participating in interactions with the target protein.
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
The synthesis of this compound is readily achievable through a robust and scalable two-step sequence, commencing from commercially available starting materials. This strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a one-pot reductive amination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
PART 1: Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Suzuki-Miyaura Coupling)
Materials:
-
2-Bromo-4-formylthiophene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Water (solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-formylthiophene, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-methoxyphenyl)thiophene-2-carbaldehyde as a solid.
PART 2: Synthesis of this compound (Reductive Amination)
Materials:
-
4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (1.0 equiv)
-
Ammonium chloride (NH₄Cl) (5.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH) (solvent)
-
Aqueous ammonia (for workup)
-
Dichloromethane (DCM) (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(4-methoxyphenyl)thiophene-2-carbaldehyde in methanol in a round-bottom flask.
-
Add ammonium chloride to the solution and stir at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to >9 with aqueous ammonia.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Design
The this compound scaffold is particularly well-suited for the development of kinase inhibitors, which are a cornerstone of targeted cancer therapy. The primary amine provides a convenient attachment point for fragments that can interact with the hinge region of the kinase active site, a common strategy for achieving potent and selective inhibition.
A prominent example of a kinase target where this scaffold is relevant is the B-Raf serine/threonine kinase . Mutations in the BRAF gene are found in a significant percentage of human cancers, most notably melanoma.[4] The development of small molecule inhibitors targeting mutant B-Raf has revolutionized the treatment of these malignancies.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Versatile Strategies for the N-Functionalization of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine: A Gateway to Novel Thiophene-Based Scaffolds for Drug Discovery
An Application Note and Protocol Guide:
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Functionalization of thiophene-containing molecules is a key strategy for modulating their pharmacokinetic and pharmacodynamic properties.[2][3][4] This application note provides a detailed guide for the N-functionalization of [4-(4-methoxyphenyl)thiophen-2-yl]methanamine, a versatile building block for the synthesis of novel chemical entities. We present field-proven protocols for N-acylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and guidance for reaction monitoring and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel, thiophene-based compounds.
Introduction: The Significance of N-Functionalized Thiophenes
Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, offering modulated metabolic stability and target engagement.[5] The primary amine group of this compound serves as a critical handle for introducing molecular diversity through N-functionalization. The resulting N-substituted derivatives, such as amides, and secondary or tertiary amines, can explore a vast chemical space, enabling the fine-tuning of biological activity and ADME properties. This guide provides robust and reproducible protocols for the three most common and powerful N-functionalization strategies.
General Laboratory Considerations
Materials and Equipment:
-
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents should be used where specified, typically obtained from a solvent purification system or by distillation over an appropriate drying agent.
-
Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates with visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin).
-
Product purification is typically achieved by flash column chromatography on silica gel.
-
Product characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[6][7]
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Handle all reagents and solvents with care, being mindful of their specific hazards.
Protocol I: N-Acylation via Amide Coupling
Rationale: Amide bond formation is one of the most frequently utilized reactions in drug discovery.[8] The resulting amides are generally stable and can participate in key hydrogen bonding interactions with biological targets. Here, we describe a reliable protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) as coupling agents. This system is effective for coupling a wide range of carboxylic acids to the primary amine of this compound.[8][9][10]
Detailed Step-by-Step Protocol: Synthesis of N-Benzoyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine
-
To a stirred solution of benzoic acid (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (DCM, 10 mL) at room temperature, add EDC (1.2 mmol, 1.2 equiv.) and HOBt (0.1 mmol, 0.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture, followed by the addition of N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv.).
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzoyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine.
Data Presentation: Representative N-Acyl Derivatives
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) |
| 1 | Benzoic acid | N-Benzoyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 92 | >98 |
| 2 | Acetic acid | N-Acetyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 88 | >99 |
| 3 | 4-Chlorobenzoic acid | N-(4-Chlorobenzoyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 95 | >98 |
| 4 | Cyclohexanecarboxylic acid | N-(Cyclohexanecarbonyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 85 | >97 |
Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation.
Protocol II: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine.[11][12] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[13][14] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is selective for the reduction of imines in the presence of aldehydes and ketones.[14]
Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv.) and benzaldehyde (1.1 mmol, 1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE, 10 mL) at room temperature, add acetic acid (0.1 mmol, 0.1 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine.
Data Presentation: Representative N-Alkyl Derivatives
| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-Benzyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 85 | >98 |
| 2 | Acetone | N-Isopropyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 78 | >97 |
| 3 | Cyclohexanone | N-Cyclohexyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 82 | >98 |
| 4 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 89 | >99 |
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation.
Protocol III: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15][16] This reaction allows for the formation of C-N bonds between a wide variety of aryl halides (or triflates) and amines under relatively mild conditions.[17][18] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. We present a general protocol using a Pd₂(dba)₃/Xantphos catalyst system with cesium carbonate as the base, which is effective for the coupling of primary amines with aryl bromides.[17]
Detailed Step-by-Step Protocol: Synthesis of N-(4-Fluorophenyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.) and 1-bromo-4-fluorobenzene (1.1 mmol, 1.1 equiv.) via syringe.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine.
Data Presentation: Representative N-Aryl Derivatives
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 1-Bromo-4-fluorobenzene | N-(4-Fluorophenyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 75 | >98 |
| 2 | Bromobenzene | N-Phenyl-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 80 | >99 |
| 3 | 2-Bromopyridine | N-(Pyridin-2-yl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 65 | >95 |
| 4 | 4-Bromotoluene | N-(p-Tolyl)-[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | 78 | >97 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for N-arylation.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-functionalization of this compound. By employing these amide coupling, reductive amination, and Buchwald-Hartwig amination strategies, researchers can efficiently generate diverse libraries of novel thiophene derivatives. These compounds can serve as valuable starting points for hit-to-lead campaigns in drug discovery, ultimately contributing to the development of new therapeutic agents.
References
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Retrieved from [Link]
-
PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of 2‐aminothiophene drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of water-soluble aliphatic secondary amines and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
MDPI. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
RSC Publishing. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]
-
ACS Publications. (1950). 3-Substituted Thiophenes. I. Retrieved from [Link]
-
RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Study.com. (n.d.). How to prepare the given amine using a reductive amination reaction?. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
MDPI. (2022). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophen derivatives 175 from N,S-alkyl amino acetals 4.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic characterization of N-substituted thiosemicarbazone complexes | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
RSC Publishing. (2021). Novel highly substituted thiophene-based n-type organic semiconductor: structural study, optical anisotropy and molecular control. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Functionalization of 1,2-Azaborines. Retrieved from [Link]
-
MDPI. (2022). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-(1-ethoxymethylpyrrol-2-yl)thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-functionalized 3-Aminothiophenes | Download Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. Retrieved from [Link]
-
ResearchGate. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
PubMed. (1999). The Mukaiyama-Michael reaction of N-acyl-2,3-dihydro-4-pyridones: regio- and stereoselective synthesis of cis-2,6-disubstituted 1,2,5,6-tetrahydropyridines. Retrieved from [Link]
-
MDPI. (2022). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.dk]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. homework.study.com [homework.study.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine in Organic Electronics
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine, henceforth referred to as MPTM, in the field of organic electronics. While direct literature on MPTM is emerging, this guide synthesizes data from analogous thiophene-based organic semiconductors to present its potential as a high-performance material. We provide detailed protocols for its synthesis, characterization, and integration into organic field-effect transistors (OFETs) and as a hole transport layer (HTL) in perovskite solar cells (PSCs). This guide is structured to provide both the "how" and the "why," offering insights into the causality behind experimental choices.
Introduction: The Promise of MPTM in Organic Electronics
Thiophene-based π-conjugated organic molecules and polymers are a cornerstone of organic electronics, valued for their excellent charge transport properties, tunable energy levels, and good film-forming capabilities.[1][2][3] The molecular architecture of MPTM—featuring a thiophene core, a methoxyphenyl group, and a methanamine substituent—suggests a unique combination of properties beneficial for electronic applications.
-
The Thiophene Core: The sulfur-containing aromatic ring is electron-rich and promotes intermolecular π-π stacking, which is crucial for efficient charge transport.[2][4] Fused thiophene derivatives, in particular, have demonstrated significantly high hole mobilities in OFETs.[5]
-
The 4-Methoxyphenyl Group: The electron-donating methoxy group (-OCH₃) can enhance the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection from common electrodes like gold (Au). Studies on similar[6]benzothieno[3,2-b][6]benzothiophene (BTBT) derivatives have shown that methoxy substitution can improve hole transport mobility.[7]
-
The Methanamine Group (-CH₂NH₂): This primary amine group is a versatile functional handle. It can influence the material's solubility, film morphology, and interfacial properties. The lone pair of electrons on the nitrogen atom can participate in non-covalent interactions, potentially improving molecular packing and device stability.[8] Furthermore, the amine group can act as a nucleophile, opening avenues for further chemical modification and cross-linking.[9]
Based on these structural features, MPTM is a promising candidate for p-type (hole-transporting) applications in various organic electronic devices.
Synthesis and Characterization of MPTM
A plausible synthetic route to MPTM involves a Suzuki or Stille cross-coupling reaction followed by a reduction. The following is a generalized protocol.
Synthesis Protocol
Step 1: Suzuki Coupling to form 2-bromo-4-(4-methoxyphenyl)thiophene
-
To a degassed solution of 2,4-dibromothiophene (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Purge the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and reflux the mixture at 90°C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-(4-methoxyphenyl)thiophene.
Step 2: Cyanation and Reduction to this compound (MPTM)
-
To a solution of 2-bromo-4-(4-methoxyphenyl)thiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Heat the mixture at 120°C for 6 hours under an argon atmosphere.
-
After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate. Purify the resulting nitrile intermediate by column chromatography.
-
Dissolve the purified nitrile in anhydrous tetrahydrofuran (THF) and add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to yield MPTM.
Characterization
The synthesized MPTM should be characterized using standard analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Characteristic peaks corresponding to the aromatic protons of the thiophene and methoxyphenyl rings, the methylene protons, and the amine protons. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of MPTM. |
| UV-Vis Spectroscopy | Investigation of optical properties and determination of the optical bandgap.[10] | Absorption maxima in the UV-visible range, characteristic of π-π* transitions in the conjugated system.[10] |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels. | Reversible or quasi-reversible oxidation waves from which the HOMO level can be estimated. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperature, indicating good thermal stability for device applications.[7] |
Application in Organic Field-Effect Transistors (OFETs)
MPTM is hypothesized to function as the active p-type semiconductor layer in a bottom-gate, top-contact OFET architecture.
OFET Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OFET with MPTM.
Detailed OFET Fabrication Protocol
-
Substrate Preparation:
-
Clean heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer by sequential sonication in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 20 minutes to improve the surface energy.
-
-
MPTM Deposition:
-
Prepare a solution of MPTM in a suitable organic solvent (e.g., chlorobenzene or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the MPTM solution onto the prepared substrates at 3000 rpm for 60 seconds.
-
Thermally anneal the films at 80-120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Deposit 50 nm thick gold (Au) source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
OFET Characterization and Expected Performance
-
Transfer and output characteristics of the OFETs should be measured under ambient conditions or in a vacuum probe station using a semiconductor parameter analyzer.
-
The hole mobility (µ), threshold voltage (Vth), and on/off current ratio (Ion/Ioff) can be extracted from the transfer characteristics in the saturation regime.
Hypothetical Performance Data for MPTM-based OFET:
| Parameter | Expected Value | Rationale |
| Hole Mobility (µ) | 0.1 - 1.0 cm²/Vs | Thiophene-based materials often exhibit good mobility.[11][12] The methoxyphenyl group may further enhance this.[7] |
| Threshold Voltage (Vth) | -5 to -15 V | Typical for p-type organic semiconductors. |
| On/Off Ratio (Ion/Ioff) | > 10⁵ | Indicates good switching behavior. |
Application in Perovskite Solar Cells (PSCs)
MPTM can potentially serve as a hole transport layer (HTL) in a p-i-n inverted perovskite solar cell architecture, facilitating the extraction and transport of holes from the perovskite absorber layer to the anode.[1][6]
PSC Device Architecture and Energy Level Diagram
Caption: Inverted p-i-n perovskite solar cell architecture incorporating MPTM as the HTL.
Detailed PSC Fabrication Protocol
-
Substrate and HTL Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates.
-
Prepare a solution of MPTM (5-10 mg/mL) in a suitable solvent like chlorobenzene, potentially with additives like 4-tert-butylpyridine (tBP) and bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) to improve conductivity.
-
Spin-coat the MPTM solution onto the ITO substrate and anneal.
-
-
Perovskite Layer Deposition:
-
Prepare a precursor solution for a common perovskite like MAPbI₃ or a mixed-cation perovskite.
-
Deposit the perovskite layer via a one-step or two-step spin-coating method, followed by thermal annealing.
-
-
ETL and Cathode Deposition:
PSC Characterization and Expected Performance
-
The current density-voltage (J-V) characteristics of the PSCs should be measured under simulated AM 1.5G illumination (100 mW/cm²).
-
Key photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) can be determined.
Hypothetical Performance Data for MPTM-based PSC:
| Parameter | Expected Value | Rationale |
| Open-Circuit Voltage (Voc) | 0.95 - 1.05 V | A well-aligned HOMO level of MPTM with the perovskite valence band should lead to a high Voc.[13] |
| Short-Circuit Current (Jsc) | 20 - 23 mA/cm² | Efficient hole extraction and transport by MPTM will contribute to a high Jsc.[6] |
| Fill Factor (FF) | 70 - 78 % | Good film morphology and charge transport properties of the MPTM layer will result in a high FF. |
| Power Conversion Efficiency (PCE) | 15 - 19 % | The combination of high Voc, Jsc, and FF will yield a high PCE. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low OFET Mobility | Poor film morphology of MPTM; non-optimal annealing temperature. | Optimize the solvent, solution concentration, and spin-coating parameters. Vary the annealing temperature and time. |
| High OFET Off-Current | Impurities in the MPTM material. | Re-purify the MPTM using techniques like sublimation or multiple recrystallizations. |
| Low PSC Fill Factor | High series resistance; poor interface between MPTM and perovskite. | Optimize the thickness of the MPTM layer. Consider surface treatments on the MPTM layer before perovskite deposition. |
| Low PSC Voc | Poor energy level alignment between MPTM and the perovskite. | Characterize the energy levels accurately using CV and UPS. If necessary, molecularly engineer MPTM to tune its HOMO level. |
Conclusion
This compound (MPTM) presents a compelling new molecular structure for application in organic electronics. Its thiophene core, combined with electron-donating methoxyphenyl and versatile methanamine functional groups, positions it as a promising p-type semiconductor. The protocols and expected performance metrics outlined in this guide provide a solid foundation for researchers to explore the potential of MPTM in high-performance OFETs and PSCs. Further optimization of synthesis, film deposition, and device architecture will be crucial in realizing the full potential of this novel material.
References
-
Topal, K., et al. (2022). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers. Available at: [Link]
-
ACS Applied Energy Materials. (2025). Efficient Thiophene-Based Hole Transport Materials Containing Amide Groups as Bridges and Thiophene Derivatives as Acceptors for Perovskite Solar Cells. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells. Available at: [Link]
-
ACS Publications. (2025). Efficient Thiophene-Based Hole Transport Materials Containing Amide Groups as Bridges and Thiophene Derivatives as Acceptors for Perovskite Solar Cells. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of a new organic semiconductor material. Available at: [Link]
-
ResearchGate. (n.d.). Choongik KIM | Sogang University, Seoul | Department of Chemical and Biomolecular Engineering | Research profile. Available at: [Link]
-
ACS Publications. (n.d.). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Available at: [Link]
-
Wikipedia. (n.d.). Organic semiconductor. Available at: [Link]
-
ResearchGate. (n.d.). Electrical Characterization of Novel Organic Semiconductor: Materials and Devices for Sensor Technology. Available at: [Link]
-
AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Available at: [Link]
-
ResearchGate. (2020). Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photoconductive Atomic Force Microscopy. Available at: [Link]
-
RSC Publishing. (2017). Design and characterization of methoxy modified organic semiconductors based on phenyl[6]benzothieno[3,2-b][6]benzothiophene. Available at: [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Large-sized organic semiconductors: crystallization, characterization and applications. Available at: [Link]
-
Semantic Scholar. (n.d.). Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Thiophene-Based Organic Semiconductors. Available at: [Link]
-
MDPI. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Available at: [Link]
-
MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
-
ResearchGate. (2025). Reactions of methylamines at the Si(100)-2×1 surface. Available at: [Link]
-
Reddit. (2020). Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. Available at: [Link]
-
MDPI. (n.d.). 4,4′-([1][6][14]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Available at: [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. Available at: [Link]
-
MDPI. (n.d.). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Available at: [Link]
-
ResearchGate. (n.d.). The most important thiophene derivatives. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. Available at: [Link]
-
NIH. (n.d.). 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Available at: [Link]
-
YouTube. (2025). What Are The Main Uses Of Methylamine? - Chemistry For Everyone. Available at: [Link]
-
Shiksha. (n.d.). MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 7. Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2- b ][1]benzothiophene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28074A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy (4-(4-Fluorophenyl)thiophen-2-yl)methanamine | 1342643-84-8 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Novel Thiophene Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Thiophene Derivatives
Thiophene, a five-membered, sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for their electron-rich nature and bioisosteric properties, which enhance their ability to interact with a wide array of biological targets.[2] This structural versatility has led to the U.S. FDA approval of 26 drugs containing a thiophene nucleus for various pharmacological applications.[2] In the realm of oncology, thiophene-based compounds have emerged as a significant class of anticancer agents.[1][3][4] They have been shown to target a range of cancer-specific proteins and signaling pathways, inducing cytotoxicity through mechanisms such as apoptosis, inhibition of crucial enzymes like topoisomerase and tyrosine kinases, and disruption of microtubule dynamics.[1][3][5][6]
Given the therapeutic promise of novel thiophene derivatives, a rigorous and systematic evaluation of their cytotoxic effects is a critical step in the drug discovery and development pipeline. In vitro cytotoxicity assays serve as the primary screening method to determine the concentration at which these compounds induce cell death, providing essential data on their potency and selectivity. This guide provides a detailed overview of key in vitro cytotoxicity assays, offering field-proven insights and step-by-step protocols tailored for the evaluation of novel thiophene derivatives.
SECTION 1: Foundational Principles of Cytotoxicity Assessment
The initial assessment of a novel compound's biological activity often begins with determining its cytotoxicity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[7][8] A lower IC50 value indicates greater potency.[9][10] The selection of an appropriate assay is paramount and depends on the anticipated mechanism of action of the thiophene derivative and the specific research question.
Causality in Assay Selection: Matching the Assay to the Biological Question
A common pitfall in cytotoxicity testing is the arbitrary selection of a single assay. A comprehensive understanding of what each assay measures is crucial for generating meaningful data.
-
Metabolic Viability vs. Membrane Integrity: Assays like the MTT assay measure the metabolic activity of a cell, which is an indirect indicator of viability.[11] In contrast, assays like the Lactate Dehydrogenase (LDH) release assay directly measure the loss of plasma membrane integrity, a hallmark of cell death.[12][13]
-
Apoptosis vs. Necrosis: It is often necessary to discern whether a compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Apoptosis is a key mechanism for many anti-cancer drugs.[14] Specific assays, such as Annexin V staining and caspase activity assays, can elucidate the apoptotic pathway.[14][15]
This guide will focus on three widely adopted and complementary assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and apoptosis assays (Annexin V and Caspase-3/7) for mechanistic insights.
SECTION 2: The MTT Assay - Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability, proliferation, and cytotoxicity.[16]
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The resulting insoluble formazan crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[17]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
Novel thiophene derivatives
-
Selected cancer cell line(s) (e.g., MCF-7, HepG2, HCT-116)[18][19][20][21]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01N HCl)[1][19]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO, typically below 0.5% final concentration) and a no-treatment control.[18][22]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][24] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][11] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[9]
Troubleshooting the MTT Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Absorbance Signal | Low cell density, insufficient incubation time with MTT.[16][22] | Optimize cell seeding density and increase MTT incubation time (up to 4 hours).[16][22] |
| High Background | Contamination, interference from phenol red or serum components.[22] | Use phenol red-free medium during MTT incubation; include media-only controls.[16][22] |
| High Variability | Inconsistent cell seeding, pipetting errors, "edge effects".[22][25] | Ensure a homogenous cell suspension; avoid using the outermost wells of the plate or fill them with sterile PBS.[16][25] |
SECTION 3: The LDH Release Assay - Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in most cell types.[13][26] When the plasma membrane is compromised, LDH is rapidly released into the extracellular space.[13][26] The assay is based on a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product. The amount of formazan produced is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[27]
Experimental Workflow for LDH Assay
Caption: Workflow of the LDH release cytotoxicity assay.
Detailed Protocol for LDH Assay
Materials:
-
Cells treated with thiophene derivatives (from a parallel plate to the MTT assay)
-
LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare Assay Plate: Set up a 96-well plate with cells and compounds as described for the MTT assay. Include the following controls:
-
Collect Supernatant: After the desired incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[27]
-
Add Reaction Mixture: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[27]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[28]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[27]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
SECTION 4: Apoptosis Assays - Unraveling the Mechanism of Cell Death
Many thiophene derivatives exert their anticancer effects by inducing apoptosis.[5][6][29] It is therefore crucial to determine if novel compounds trigger this specific cell death pathway.
Principles of Apoptosis Detection
Apoptosis is a multi-step process with distinct biochemical and morphological hallmarks. Key events that can be measured include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[30]
-
Caspase Activation: A family of proteases called caspases are central to the apoptotic process. Effector caspases, such as caspase-3 and caspase-7, are activated during mid-stage apoptosis and can be detected using specific substrates.[31]
Experimental Workflow for Apoptosis Assays (Annexin V/Propidium Iodide)dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 10. quora.com [quora.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 15. biotium.com [biotium.com]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. broadpharm.com [broadpharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 27. scientificlabs.co.uk [scientificlabs.co.uk]
- 28. LDH cytotoxicity assay [protocols.io]
- 29. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biocompare.com [biocompare.com]
- 31. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine in human plasma. Thiophene derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them common scaffolds in drug discovery and, at times, in the synthesis of new psychoactive substances (NPS).[1][2] The reliable quantification of such molecules in biological matrices is paramount for evaluating their pharmacokinetic (PK), toxicokinetic (TK), and bioavailability profiles in preclinical and clinical research.[3][4] This method addresses the inherent challenges of bioanalysis, such as matrix effects and the need for high sensitivity, by employing a streamlined liquid-liquid extraction (LLE) protocol and a stable isotope-labeled internal standard.[5][6][7] The method was fully validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, demonstrating excellent performance in selectivity, accuracy, precision, and stability.[8][9]
Introduction and Scientific Rationale
The quantitative analysis of small molecule therapeutics and their metabolites in complex biological fluids is a cornerstone of drug development.[5] The analyte of interest, this compound, possesses a primary amine group and aromatic moieties, making it an ideal candidate for analysis by reverse-phase liquid chromatography with positive mode electrospray ionization tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, which are critical when measuring the low concentrations typically encountered in biological samples following drug administration.[10][11]
However, the path to reliable data is fraught with challenges, most notably the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[12][13][14] A robust analytical method must therefore incorporate two key features: an efficient sample preparation technique to remove interfering substances and a suitable internal standard (IS) to compensate for variability.[15][16]
This guide details a method that pairs a refined liquid-liquid extraction (LLE) procedure with a stable isotope-labeled (SIL) internal standard. LLE was selected for its ability to provide a cleaner extract than simple protein precipitation while being less complex and costly to develop than solid-phase extraction (SPE).[17][18][19] The use of a SIL internal standard is considered the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences nearly identical matrix effects and ionization efficiencies, ensuring the highest degree of accuracy.[16][20]
This protocol is designed to be a self-validating system, with every step grounded in established bioanalytical principles and regulatory expectations from bodies like the FDA and EMA.[3][8][21]
Materials and Methods
Chemicals and Reagents
-
Analytes: this compound reference standard (>98% purity), this compound-d4 (Internal Standard, IS) (>98% purity, >99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Reagents: Ammonium Hydroxide (ACS grade), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer.
-
Analytical Software: SCIEX OS or equivalent instrument control and data processing software.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution is used for the sample extraction step.
LC-MS/MS Conditions
The following conditions were optimized to achieve a short run time with excellent peak shape and separation from matrix components.
| Parameter | Condition |
| LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.0 min; hold at 95% B for 0.5 min; return to 5% B and equilibrate for 0.5 min |
| Total Run Time | 3.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 220.1 > 203.1; IS: m/z 224.1 > 207.1 |
| Key MS Parameters | Curtain Gas: 35 psi; Collision Gas: 9 psi; IonSpray Voltage: 5500 V; Temperature: 550°C |
Expert Rationale: A C18 column is a robust choice for retaining small molecules of intermediate polarity like the target analyte.[22] The acidic mobile phase (0.1% formic acid) ensures the primary amine of the analyte is protonated, which is essential for good retention on a reverse-phase column and for efficient positive mode ESI. The selected Multiple Reaction Monitoring (MRM) transition for the analyte likely corresponds to the precursor ion [M+H]+ and a product ion resulting from the loss of the ammonia group (NH3).
Experimental Protocols
Preparation of Calibration Curve and QC Samples
-
Label nine sets of microcentrifuge tubes for CC standards (LLOQ, CC1-CC8) and four sets for QC samples (LLOQ, LQC, MQC, HQC).
-
Spike 10 µL of the appropriate working solution into 190 µL of blank human plasma to achieve the final concentrations.
-
Vortex each tube for 10 seconds.
-
These spiked samples are now ready for the extraction procedure.
Table 1: Example Concentrations for CC and QC Samples
| Sample ID | Concentration (ng/mL) |
| LLOQ | 0.1 |
| CC1 | 0.2 |
| CC2 | 0.5 |
| CC3 | 2.0 |
| CC4 | 5.0 |
| CC5 | 20.0 |
| CC6 | 40.0 |
| CC7 | 80.0 |
| CC8 | 100.0 |
| LQC | 0.3 |
| MQC | 7.5 |
| HQC | 75.0 |
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract the analyte from the plasma matrix while minimizing the co-extraction of phospholipids and other endogenous interferences.
Caption: Liquid-Liquid Extraction (LLE) workflow diagram.
Expert Rationale:
Step 1 (IS Addition): The internal standard is added at the very beginning to account for any variability or analyte loss throughout the entire extraction process.[23]
Step 4 (Basification): Adding ammonium hydroxide (NH4OH) raises the pH of the aqueous sample. This deprotonates the primary amine on the analyte, neutralizing its charge and making it more soluble in the organic extraction solvent (MTBE). This significantly improves extraction efficiency.
Step 5 (Solvent Choice): MTBE is an excellent solvent for LLE. It is immiscible with water, has a low boiling point for easy evaporation, and provides a clean extraction for many basic compounds.[24]
Step 10 (Reconstitution): The dried extract is reconstituted in a solution that mimics the initial mobile phase conditions. This ensures good peak shape upon injection and prevents issues with analyte precipitation.
Method Validation
The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[8] All experiments were performed over three separate days to assess inter-day accuracy and precision.
Caption: Logical components of bioanalytical method validation.
Summary of Validation Results
The following tables summarize the data obtained during the three-day validation.
Table 2: Calibration Curve Performance
| Parameter | Result | Acceptance Criteria |
| Range | 0.1 - 100 ng/mL | - |
| Regression | Linear, 1/x² weighting | - |
| r² | > 0.995 | ≥ 0.99 |
| Accuracy | 96.5% - 104.2% of nominal | 85% - 115% |
| (LLOQ) | 98.8% - 101.5% of nominal | 80% - 120% |
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Accuracy (% Bias) |
| LQC | 0.3 | 4.1% | 5.3% | +2.5% | +3.1% |
| MQC | 7.5 | 2.8% | 3.5% | -1.1% | -0.5% |
| HQC | 75.0 | 2.5% | 3.1% | +0.8% | +1.4% |
| Acceptance Criteria | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
Table 4: Matrix Effect, Recovery, and Stability
| Parameter | Result | Finding |
| Matrix Effect | IS-Normalized Matrix Factor: 0.95 - 1.06 (CV < 8%) | No significant ion suppression or enhancement observed.[25] |
| Recovery | Analyte: 85.2% - 91.5%; IS: 88.3% | Extraction recovery is consistent and high. |
| Freeze-Thaw Stability | Stable for 3 cycles (% Bias < 5%) | Samples can be thawed and refrozen without compromising integrity.[26] |
| Bench-Top Stability | Stable for 8 hours at room temp (% Bias < 6%) | Extracted samples are stable during the typical autosampler run time. |
| Long-Term Stability | Stable for 90 days at -80°C (% Bias < 9%) | Samples can be stored for an extended period before analysis.[27] |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol provides clean samples and high recovery, while the use of a stable isotope-labeled internal standard ensures accuracy and precision. The method was successfully validated according to international regulatory guidelines and is fit for purpose in supporting pharmacokinetic and other studies requiring the reliable measurement of this compound in a biological matrix.
References
-
D.A. Volmer, L.D. B. Jessica, "Tracking problems and possible solutions in the quantitative determination of small molecule drugs and metabolites in biological fluids using liquid chromatography-mass spectrometry," PubMed, Available: [Link]
-
European Medicines Agency, "Bioanalytical method validation - Scientific guideline," EMA, Available: [Link]
-
NorthEast BioLab, "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?," NorthEast BioLab, Available: [Link]
-
R. G. Ingle et al., "Current developments of bioanalytical sample preparation techniques in pharmaceuticals," Microchemical Journal, Available: [Link]
-
Bioanalysis Zone, "Importance of matrix effects in LC-MS/MS bioanalysis," Bioanalysis Zone, Available: [Link]
-
X. Wang et al., "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples," NIH National Library of Medicine, Available: [Link]
-
U.S. Food and Drug Administration, "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers," FDA, Available: [Link]
-
F. P. Bernard, "Matrix effect elimination during LC-MS/MS bioanalytical method development," PubMed, Available: [Link]
-
European Medicines Agency, "Guideline on bioanalytical method validation," EMA, Available: [Link]
-
International Journal of Innovative Science and Research Technology, "Analysis of Drugs from Biological Samples," IJISRT, Available: [Link]
-
A. Sharma, S. K. Singh, "A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis," International Journal of Pharmaceutical Sciences Review and Research, Available: [Link]
-
P. van Amsterdam et al., "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content," European Bioanalysis Forum, Available: [Link]
-
U.S. Food and Drug Administration, "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry," FDA, Available: [Link]
-
U.S. Food and Drug Administration, "Guidance for Industry: Bioanalytical Method Validation," FDA, Available: [Link]
-
J. An, L. Zhu, F. L. Y. T., "Assessment of matrix effect in quantitative LC-MS bioanalysis," NIH National Library of Medicine, Available: [Link]
-
H. H. Maurer, "Bioanalytical Methods for New Psychoactive Substances," PubMed, Available: [Link]
-
M. A. A. Mohammed, "Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples," Oriental Journal of Chemistry, Available: [Link]
-
U.S. Food and Drug Administration, "M10 Bioanalytical Method Validation and Study Sample Analysis," FDA, Available: [Link]
-
S. Pizzolato, "Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices," I.R.I.S. Institutional Research Information System, Available: [Link]
-
T. Sandle, "FDA Adopts ICH Final Guidance On Bioanalytical Method Validation," Outsourced Pharma, Available: [Link]
-
Slideshare, "Bioanalytical method validation emea," Slideshare, Available: [Link]
-
L. Anzillotti et al., "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS," NIH National Library of Medicine, Available: [Link]
-
European Bioanalysis Forum, "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content," EBF, Available: [Link]
-
ResearchGate, "Bioanalytical Methods for New Psychoactive Substances | Request PDF," ResearchGate, Available: [Link]
-
Celegence, "Stability Assessments in Bioanalytical Method Validation," Celegence, Available: [Link]
-
BioPharma Services, "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?," BioPharma Services Inc., Available: [Link]
-
L. Anzillotti et al., "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS," Frontiers in Chemistry, Available: [Link]
-
M. C. C. Batllori, "A protocol for testing the stability of biochemical analytes. Technical document," PubMed, Available: [Link]
-
C. K. M. T. F. G. R. G. H. R. G. W. F. J. P. S. A. G. S. T. M. C. S. H. K. D. M. S. W. A. M. T. P. A. K. R. C. R. D. D. S. M. V. S. R. S. S. S. S. S. S. S. S. S. S. S. S. S. S., "Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS," RSC Publishing, Available: [Link]
-
P. Mandal, S. Chakraborty, R. Bera, "Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article," International Journal of Pharmaceutical and Bio Medical Science, Available: [Link]
-
Chemistry For Everyone, "What Is An Internal Standard And Why Is It Used In LC-MS?," YouTube, Available: [Link]
-
Anapharm, "Considerations to properly assess drug stability within biological samples," Anapharm, Available: [Link]
-
Y. Xie et al., "Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial," NIH National Library of Medicine, Available: [Link]
-
Biotage, "Bioanalytical sample preparation," Biotage, Available: [Link]
-
MtoZ Biolabs, "How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?," MtoZ Biolabs, Available: [Link]
-
LCGC International, "Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs," LCGC International, Available: [Link]
-
Slideshare, "Quantitative analysis of small molecules in biological samples," Slideshare, Available: [Link]
-
X. Xu et al., "Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations," NIH National Library of Medicine, Available: [Link]
-
ResearchGate, "Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines | Request PDF," ResearchGate, Available: [Link]
-
Separation Science, "Analytical Techniques In Stability Testing," Separation Science, Available: [Link]
-
ResearchGate, "Analysis of drugs in biological fluids: challenges and opportunities | Request PDF," ResearchGate, Available: [Link]
-
TESTCERT, "Stability Testing of Biological Products," TESTCERT, Available: [Link]
-
Y. Kim et al., "Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples," MDPI, Available: [Link]
-
J. Wang et al., "A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency," PubMed, Available: [Link]
-
D. S. Wishart et al., "A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma," MDPI, Available: [Link]
-
J. of Evolution of Med. and Dent. Sci., "Synthesis, Characterization of thiophene derivatives and its biological applications," JEMDS, Available: [Link]
-
M. A. Ansari et al., "Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance," Infectious Disease Reports, Available: [Link]
-
R. Mishra et al., "Synthesis, properties and biological activity of thiophene: A review," Der Pharma Chemica, Available: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Tracking problems and possible solutions in the quantitative determination of small molecule drugs and metabolites in biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. ijisrt.com [ijisrt.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 20. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. uab.edu [uab.edu]
- 23. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 24. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 27. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies around the [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine Scaffold
Introduction: Unlocking the Therapeutic Potential of the Thiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties and enhance drug-receptor interactions, often leading to improved metabolic stability and binding affinity.[2] The [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine scaffold, in particular, presents a unique three-dimensional architecture with multiple vectors for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
This guide provides a comprehensive framework for initiating and developing a robust Structure-Activity Relationship (SAR) program around this promising scaffold. We will detail the synthetic strategy for the core structure, protocols for library generation via parallel synthesis, a cascade of relevant in vitro biological assays, and a framework for systematic data analysis to guide the optimization of lead compounds.
Rationale for SAR Studies: A Vector-Oriented Approach
The this compound core offers three primary vectors for chemical diversification to explore the chemical space and build a comprehensive SAR. Our strategy will focus on systematically modifying each of these positions to understand their influence on biological activity.
-
Vector 1 (V1): The Primary Amine. The primary amine is a key interaction point, likely involved in hydrogen bonding or salt bridge formation with biological targets. It also serves as a versatile chemical handle for introducing a wide array of functionalities through reactions like amidation, sulfonylation, and reductive amination.[6][7]
-
Vector 2 (V2): The Methoxyphenyl Ring. The 4-methoxyphenyl group can be explored for both electronic and steric effects. The methoxy group itself is a potential metabolic liability, making its replacement with bioisosteres a critical step in lead optimization.
-
Vector 3 (V3): The Thiophene Ring. The thiophene ring itself can be substituted to modulate the electronic properties and overall topology of the molecule.
Below is a visual representation of our SAR strategy, outlining the key diversification points on the core scaffold.
Caption: Synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Intermediate)
This protocol is adapted from standard Suzuki-Miyaura coupling procedures. [8][9]
-
Reaction Setup: To a dry round-bottom flask, add 4-bromothiophene-2-carbaldehyde (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under an inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the intermediate aldehyde.
Protocol 2: Synthesis of this compound (Core Scaffold)
This protocol utilizes a standard reductive amination procedure. [10][11]
-
Reaction Setup: To a solution of 4-(4-methoxyphenyl)thiophene-2-carbaldehyde (1.0 eq.) in methanol, add ammonium acetate (10 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 1M NaOH and extract with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the pure primary amine.
Phase 2: Parallel Synthesis for Library Generation
With the core scaffold in hand, a diverse library of analogues will be generated using parallel synthesis techniques to explore Vector 1. [12][13]The following protocol describes the synthesis of an amide library in a 96-well plate format.
Protocol 3: Parallel Amide Library Synthesis
-
Stock Solutions:
-
Prepare a 0.2 M solution of the this compound core scaffold in DMF.
-
In a separate 96-well plate, prepare 0.2 M solutions of a diverse set of carboxylic acids in DMF.
-
Prepare a 0.2 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Prepare a 0.4 M solution of DIPEA (N,N-Diisopropylethylamine) in DMF.
-
-
Reaction Setup: In a 96-well reaction block, add the following to each well:
-
100 µL of the core amine stock solution (0.02 mmol).
-
100 µL of the respective carboxylic acid stock solution (0.02 mmol).
-
100 µL of the HATU stock solution (0.02 mmol).
-
100 µL of the DIPEA stock solution (0.04 mmol).
-
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Workup and Purification:
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products with ethyl acetate (2 x 500 µL).
-
The crude products can be purified using parallel purification techniques such as mass-directed preparative HPLC.
-
-
Analysis: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
In Vitro Screening Cascade: Identifying and Characterizing Hits
Based on the known biological activities of thiophene-containing molecules, we propose a tiered screening cascade to efficiently identify and characterize the biological effects of the newly synthesized library. [3][5][14]
Caption: Tiered in vitro screening cascade.
Protocol 4: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability. [1][15][16]
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the synthesized compounds at a single concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) will be selected for dose-response studies.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [17][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing MHB.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Analysis and SAR Interpretation
Systematic analysis of the data generated from the screening cascade is crucial for building a robust SAR.
Data Presentation:
All quantitative data should be summarized in tables to facilitate comparison and identification of trends.
Table 1: Representative SAR Data Table
| Compound ID | R¹ (V1) | R² (V2) | R³ (V3) | Cytotoxicity IC₅₀ (µM) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| Core-001 | -NH₂ | -OCH₃ | -H | >50 | >128 | >128 |
| Amide-001 | -NHC(O)Ph | -OCH₃ | -H | 25.3 | 64 | 128 |
| Amide-002 | -NHC(O)CF₃ | -OCH₃ | -H | 12.1 | 32 | 64 |
| Bio-001 | -NH₂ | -F | -H | 45.8 | >128 | >128 |
| ... | ... | ... | ... | ... | ... | ... |
Interpretation:
-
Vector 1 (Amine): Compare the activity of the core amine with its acylated and sulfonated analogues. Does acylation increase or decrease activity? Are there specific substituents on the acyl group that are favorable?
-
Vector 2 (Methoxyphenyl): Analyze the effect of replacing the methoxy group with other substituents. Does an electron-withdrawing group (e.g., -F, -CF₃) improve activity compared to the electron-donating methoxy group?
-
Vector 3 (Thiophene): If substitutions are made on the thiophene ring, how do they impact the overall activity profile?
By systematically analyzing these relationships, researchers can develop a pharmacophore model and guide the design of the next generation of more potent and selective analogues for lead optimization.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2021). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
National Center for Biotechnology Information. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. [Link]
-
National Center for Biotechnology Information. Antimicrobial Susceptibility Testing - StatPearls. [Link]
-
MDPI. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]
-
Encyclopedia MDPI. Thiophene-Based Compounds. [Link]
-
ACS Publications. (2010). Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold. [Link]
-
RSC Publishing. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. [Link]
-
Green Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
American Chemical Society. Parallel synthesis of α-Branched amines. [Link]
-
National Center for Biotechnology Information. (2023). Building Block-Centric Approach to DNA-Encoded Library Design. [Link]
-
PubMed. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. [Link]
-
Technology Networks. (2003). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
OUCI. (2022). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
ResearchGate. (2025). Antibacterial and Cytotoxic Activities and SAR of Some Azo Compounds Containing Thiophene Backbone. [Link]
-
ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]
-
PubMed. (2003). Expedient parallel synthesis of 2-amino-4-heteroarylpyrimidines. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
PubMed. (1999). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubMed Central. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
ACS Publications. (2023). Building Block-Centric Approach to DNA-Encoded Library Design. [Link]
-
National Center for Biotechnology Information. (2010). The Design and Application of Target-Focused Compound Libraries. [Link]
-
Reddit. Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. [Link]
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
MDPI. (2022). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]
-
MDPI. (2022). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solid-phase synthesis of a library of functionalized aminodiol scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. organicreactions.org [organicreactions.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthesis Overview
[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine is a key pharmaceutical intermediate, valued for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted thiophene ring linked to a methoxyphenyl group and a reactive primary amine, makes it a versatile scaffold in medicinal chemistry. The successful and efficient scale-up of its synthesis is therefore a critical consideration for ensuring a reliable and cost-effective supply chain in drug development and manufacturing.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable two-step synthetic route. We will delve into the critical process parameters, safety considerations, and in-process controls necessary for transitioning from laboratory-scale synthesis to pilot and manufacturing scales. The presented protocols are designed to be self-validating, incorporating principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to ensure consistent quality and yield.
Synthetic Strategy: A Two-Step Approach to Excellence
A judicious synthetic strategy is paramount for a successful scale-up campaign. For the production of this compound, a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a reductive amination has been identified as a highly efficient and scalable approach.
Figure 1: Proposed two-step synthetic route.
This pathway offers several advantages for large-scale production:
-
Convergent Synthesis: The two key fragments are coupled late in the synthesis, maximizing overall yield and minimizing the impact of any early-stage inefficiencies.
-
Well-Understood Reactions: Both Suzuki-Miyaura couplings and reductive aminations are well-established and extensively documented reactions in industrial process chemistry, with a wealth of knowledge available for optimization and troubleshooting.[1][2][3]
-
Commercially Available Starting Materials: The required starting materials, 4-bromo-2-thiophenecarboxaldehyde and 4-methoxyphenylboronic acid, are readily available from commercial suppliers.
Part 1: Suzuki-Miyaura Cross-Coupling
The first step involves the palladium-catalyzed cross-coupling of 4-bromo-2-thiophenecarboxaldehyde with 4-methoxyphenylboronic acid to form the key intermediate, 4-(4-methoxyphenyl)thiophene-2-carbaldehyde.
Mechanistic Considerations and Catalyst Selection
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][4] The choice of palladium catalyst and ligand is critical for achieving high efficiency and turnover numbers (TONs), which directly impacts process economics and downstream purification. For this specific transformation, a pre-catalyst system that is air and moisture stable is highly recommended for ease of handling in a manufacturing environment.
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd-phosphine complex | Readily available and effective for a wide range of Suzuki couplings.[1] |
| Ligand | Triphenylphosphine (PPh₃) or a more advanced biarylphosphine ligand (e.g., SPhos) | PPh₃ is cost-effective, while advanced ligands can offer higher activity and lower catalyst loadings.[5] |
| Base | Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) | Effective, readily available, and generally compatible with a wide range of functional groups.[1] |
| Solvent System | Toluene/Water or 2-Methyltetrahydrofuran (2-MeTHF)/Water | Biphasic systems facilitate product isolation and catalyst/reagent separation. 2-MeTHF is a greener solvent alternative to THF.[6] |
Scale-Up Protocol: Suzuki-Miyaura Coupling (1 kg Scale)
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Bromo-2-thiophenecarboxaldehyde | 18791-75-8 | 191.05 g/mol | 1.00 kg | 5.23 mol |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 g/mol | 0.87 kg | 5.75 mol |
| Palladium(II) acetate | 3375-31-3 | 224.50 g/mol | 11.7 g | 0.052 mol (1 mol%) |
| Triphenylphosphine | 603-35-0 | 262.29 g/mol | 55.0 g | 0.21 mol (4 mol%) |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 1.45 kg | 10.49 mol |
| Toluene | 108-88-3 | 92.14 g/mol | 10 L | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 5 L | - |
Equipment:
-
20 L glass-lined reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling mantle.
-
Addition funnel.
-
Filter-dryer or centrifuge.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge Reagents: To the reactor, charge 4-bromo-2-thiophenecarboxaldehyde (1.00 kg), 4-methoxyphenylboronic acid (0.87 kg), potassium carbonate (1.45 kg), palladium(II) acetate (11.7 g), and triphenylphosphine (55.0 g).
-
Solvent Addition: Add toluene (10 L) and deionized water (5 L) to the reactor.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 80-85 °C. Maintain this temperature and monitor the reaction progress by HPLC or GC-MS.[7][8][9] The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 2 L of brine.
-
Concentrate the organic layer under reduced pressure to afford the crude 4-(4-methoxyphenyl)thiophene-2-carbaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.
-
In-Process Controls and PAT for Suzuki Coupling
Figure 2: In-process control logic for Suzuki coupling.
Implementing Process Analytical Technology (PAT) is crucial for ensuring robust and reproducible manufacturing.[6][10] For the Suzuki coupling step, the following can be implemented:
-
Reaction Monitoring: Online HPLC or in-situ IR/Raman spectroscopy can provide real-time data on the consumption of starting materials and the formation of the product and any byproducts.[7][8][9] This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.
-
Temperature Control: Automated temperature control systems are essential to maintain the reaction within the validated range, ensuring consistent reaction kinetics and minimizing impurity formation.
-
Mixing Efficiency: The stirring rate should be optimized and monitored to ensure efficient mass transfer between the aqueous and organic phases, which is critical for the reaction rate.
Part 2: Reductive Amination
The second step involves the conversion of the intermediate aldehyde, 4-(4-methoxyphenyl)thiophene-2-carbaldehyde, to the final product, this compound, via reductive amination.
Mechanistic Overview and Reagent Selection
Reductive amination proceeds via the initial formation of an imine or iminium ion from the aldehyde and ammonia, followed by reduction to the amine.[11][12] The choice of reducing agent is critical to ensure chemoselectivity and avoid reduction of the aldehyde starting material.
| Parameter | Recommendation | Rationale |
| Amine Source | Ammonia (aqueous or as ammonium acetate) | Readily available and effective for the formation of primary amines. |
| Reducing Agent | Sodium borohydride (NaBH₄) | A cost-effective and powerful reducing agent suitable for large-scale operations. It is crucial to control the addition rate to manage exotherms.[13] |
| Solvent | Methanol or Ethanol | Protic solvents that are compatible with both the imine formation and the borohydride reduction. |
Scale-Up Protocol: Reductive Amination (1 kg Scale)
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 38401-67-1 | 218.27 g/mol | 1.00 kg | 4.58 mol |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 1.06 kg | 13.74 mol |
| Sodium Borohydride | 16940-66-2 | 37.83 g/mol | 0.26 kg | 6.87 mol |
| Methanol | 67-56-1 | 32.04 g/mol | 10 L | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 g/mol | As needed | - |
Equipment:
-
20 L glass-lined reactor with overhead stirring, cooling jacket, nitrogen inlet, and temperature probe.
-
Addition funnel for solid or solution addition.
-
Filtration setup.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge and Dissolve: To the reactor, add 4-(4-methoxyphenyl)thiophene-2-carbaldehyde (1.00 kg) and methanol (10 L). Stir until fully dissolved.
-
Ammonia Source Addition: Add ammonium acetate (1.06 kg) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the aldehyde by TLC or HPLC.
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using the cooling jacket.
-
Slowly add sodium borohydride (0.26 kg) in portions, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic and will generate hydrogen gas; ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by HPLC.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water (5 L).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (5 L) and adjust the pH to ~2 with concentrated hydrochloric acid.
-
Extract with a suitable organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted aldehyde or non-basic impurities.
-
Adjust the pH of the aqueous layer to >12 with 50% sodium hydroxide solution.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Purification and Crystallization
The final product can be further purified by crystallization.[14][15] A suitable solvent system should be determined through solubility studies. For primary amines, forming a salt (e.g., hydrochloride) can facilitate crystallization and purification. The free base can then be liberated by treatment with a base.
In-Process Controls and PAT for Reductive Amination
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. vapourtec.com [vapourtec.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Antioxidant Properties of Thiophene Compounds
Introduction
Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The unique electronic properties endowed by the sulfur-containing heterocycle make these compounds attractive for a range of biological applications.[2] A growing body of research is focused on the antioxidant potential of thiophene derivatives, driven by the central role of oxidative stress in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2][3]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[4] ROS, such as superoxide radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict damage upon crucial biomolecules like DNA, proteins, and lipids.[5] Antioxidants mitigate this damage by neutralizing free radicals, and the evaluation of this capacity is a critical step in the development of novel therapeutics.[6]
This comprehensive guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to assess the antioxidant properties of novel thiophene compounds. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment strategy. We will delve into a multi-tiered approach, from foundational chemical assays to more biologically relevant cell-based methods.
Foundational Principles: Chemical-Based Antioxidant Assays
Initial screening of antioxidant activity is typically performed using cell-free chemical assays. These assays are generally rapid, cost-effective, and provide a good first indication of a compound's radical-scavenging or reducing capabilities.[7] They can be broadly categorized based on their reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9] It is crucial to employ a panel of assays with different mechanisms to gain a comprehensive understanding of a compound's antioxidant profile, as no single assay is sufficient.[10][11]
Single Electron Transfer (SET) Based Assays
SET-based assays measure the ability of an antioxidant to transfer an electron to reduce an oxidant. The color change of the oxidant is proportional to the antioxidant's reducing capacity.[9]
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common methods for screening antioxidant activity. It utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[12] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow.[12] This decolorization is a measure of the compound's radical scavenging ability.[13][14]
Causality of Experimental Choices: The choice of solvent (typically methanol or ethanol) is critical as it can influence the reaction kinetics.[12] The incubation time is also an important parameter to standardize, as the reaction may proceed at different rates for different compounds. A kinetic analysis can provide additional insights into the scavenging mechanism.
Protocol: DPPH Radical Scavenging Assay [12]
-
Reagent Preparation:
-
Prepare a stock solution of the thiophene compound and a series of dilutions in methanol or ethanol.
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be freshly prepared and protected from light.[12]
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solutions.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[13]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[15][16] Antioxidants reduce the ABTS•+, causing a decolorization of the solution that is proportional to their concentration and antioxidant capacity.
Causality of Experimental Choices: This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by pH than the DPPH assay. The pre-generation of the radical allows for a more controlled reaction. The choice of Trolox as a standard allows for the expression of results in Trolox Equivalent Antioxidant Capacity (TEAC) units, facilitating comparison across different studies.[17]
Protocol: ABTS Radical Cation Decolorization Assay [15]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[15]
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the thiophene compound or standard (Trolox) to 190 µL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity can also be expressed as TEAC, determined from a standard curve of Trolox.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[18] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[6][19] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[20][21]
Causality of Experimental Choices: The acidic environment (pH 3.6) is crucial for iron solubility and to drive the reaction.[18] This assay is non-specific and measures the total reducing capacity, which may not always correlate with radical scavenging activity. It is a valuable tool for assessing the overall electron-donating capacity of thiophene compounds.
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay [6][18][20]
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[18] Warm the reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM).
-
Hydrogen Atom Transfer (HAT) Based Assays
HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[8]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[23][24] The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[23] In the presence of an antioxidant, the decay of fluorescence is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[25][26]
Causality of Experimental Choices: The ORAC assay is considered to be more biologically relevant than many other chemical assays because it utilizes a biologically relevant radical source (peroxyl radicals).[23] The use of Trolox, a water-soluble vitamin E analog, as a standard allows for a standardized comparison of antioxidant activity.[23]
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay [26][27]
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.
-
Prepare a standard curve using Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the thiophene compound, standard (Trolox), or blank (buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[26]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence kinetically at 37°C, with excitation at 485 nm and emission at 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as Trolox equivalents.
-
Visualization of Chemical Assay Workflows
Caption: General workflows for DPPH, ABTS, and FRAP antioxidant assays.
Summary of Chemical-Based Assays
| Assay | Principle | Radical/Oxidant | Measurement | Standard | Key Advantages |
| DPPH | SET/HAT | DPPH• | Colorimetric (517 nm) | Ascorbic Acid/Trolox | Simple, rapid, stable radical. |
| ABTS | SET/HAT | ABTS•+ | Colorimetric (734 nm) | Trolox | Applicable to hydrophilic & lipophilic compounds. |
| FRAP | SET | Fe³⁺-TPTZ | Colorimetric (593 nm) | FeSO₄ | Measures total reducing power. |
| ORAC | HAT | Peroxyl radical | Fluorometric (Ex:485/Em:520 nm) | Trolox | Biologically relevant radical. |
Advancing to Biological Relevance: Cell-Based Assays
While chemical assays are useful for initial screening, they do not account for physiological factors such as cell uptake, metabolism, and bioavailability.[28][29] Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity.[30]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) inside cells.[29] The non-fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[28][31] In the presence of ROS, generated by AAPH, DCFH is oxidized to the highly fluorescent DCF.[30][31] The antioxidant activity of the test compound is quantified by its ability to inhibit DCF formation.[32]
Causality of Experimental Choices: The use of a human cell line, such as HepG2, provides a more physiologically relevant environment, accounting for cellular uptake and metabolism.[28][29] Quercetin is often used as a standard due to its well-characterized intracellular antioxidant activity.[29] This assay bridges the gap between in vitro chemical reactivity and in vivo biological efficacy.[28]
Protocol: Cellular Antioxidant Activity (CAA) Assay [28][31][32]
-
Cell Culture:
-
Seed HepG2 cells (or another suitable cell line) in a 96-well black, clear-bottom microplate and grow to confluence (typically 24 hours).[28]
-
-
Treatment:
-
Remove the growth medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells with the thiophene compound or standard (Quercetin) and the DCFH-DA probe in culture medium for 1 hour at 37°C.[28]
-
-
Oxidative Stress Induction:
-
Remove the treatment solution and wash the cells with DPBS.
-
Add the AAPH solution to all wells to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically (e.g., every 5 minutes for 60 minutes) with excitation at approximately 485 nm and emission at 538 nm.[31]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC).
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are typically expressed as micromoles of Quercetin Equivalents (QE).[28]
-
Direct Measurement of Intracellular ROS
Beyond general antioxidant capacity, it is often necessary to investigate the effect of thiophene compounds on specific types of ROS. Various fluorescent probes are available for this purpose.[4][33]
-
Dihydroethidium (DHE): Used for the detection of superoxide radicals. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[4]
-
MitoSOX Red: A mitochondrial-targeted version of DHE for specifically measuring mitochondrial superoxide.
-
Amplex Red: Used for the detection of extracellular hydrogen peroxide. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin.[33]
Causality of Experimental Choices: The selection of a specific ROS probe allows for a more mechanistic understanding of the antioxidant action of the thiophene compound. For instance, if a compound shows high activity in the CAA assay, these probes can help determine if it is primarily scavenging superoxide or hydrogen peroxide.
Protocol: General Intracellular ROS Measurement [4][34]
-
Cell Culture and Treatment:
-
Culture cells as in the CAA assay.
-
Treat cells with the thiophene compound for a predetermined time.
-
Induce oxidative stress with an appropriate agent (e.g., H₂O₂, menadione).
-
-
Probe Loading:
-
Load the cells with the specific fluorescent ROS probe (e.g., DHE, MitoSOX Red) according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in treated cells compared to control cells.
-
Visualization of Cell-Based Assay Workflow
Caption: Workflows for the CAA assay and specific intracellular ROS detection.
Conclusion and Future Directions
The comprehensive assessment of the antioxidant properties of novel thiophene compounds requires a multi-faceted approach. This guide provides a robust framework, beginning with a panel of chemical assays (DPPH, ABTS, FRAP, and ORAC) to establish foundational activity and mechanism, followed by more biologically relevant cell-based assays (CAA and specific ROS detection) to confirm efficacy in a physiological context. By understanding the principles behind each method and carefully controlling experimental variables, researchers can generate reliable and reproducible data.
Future investigations could also explore the impact of thiophene compounds on endogenous antioxidant defense mechanisms, such as the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[30] Combining these in vitro and cell-based assays with in vivo studies in appropriate animal models of oxidative stress will be crucial for the ultimate validation of thiophene derivatives as potential therapeutic agents.
References
-
BMG Labtech. (2022, February 2). ORAC assay measures antioxidant capacity. [Link]
-
Cell Biolabs, Inc. Oxygen Radical Antioxidant Capacity (ORAC) Assay. [Link]
-
Held, P. (2025, November 27). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager. [Link]
-
Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303–311. [Link]
-
Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
-
MDPI. (2023). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Re, R., et al. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
Dikalov, S. I., Griendling, K. K., & Harrison, D. G. (2011). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 108(4), 491-507. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
Zen-Bio. CAA Antioxidant Assay Kit. [Link]
-
Zen-Bio. FRAP Antioxidant Assay Kit. [Link]
-
Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3587. [Link]
-
Perillo, B., et al. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Clinical Medicine, 9(5), 1399. [Link]
-
Sharma, P., Jha, A. B., Dubey, R. S., & Pessarakli, M. (2021). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. Antioxidants, 10(1), 12. [Link]
-
Gecibesler, I. H., et al. (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. Molecules, 22(3), 503. [Link]
-
Amerigo Scientific. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
Agarwal, A., et al. (2018). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. In Oxidative Stress in Human Reproduction. Springer, Cham. [Link]
-
Kusznierewicz, B., et al. (2016). Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging. Food Chemistry, 208, 33-39. [Link]
-
MDPI. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. [Link]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]
-
Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
-
Xiao, F., Xu, T., Lu, B., & Liu, R. (2020). Guidelines for antioxidant assays for food components. Food Frontiers, 1(1), 60-69. [Link]
-
ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]
-
I-Scholar. (2024, December 9). Standard antioxidant assays: Significance and symbolism. [Link]
-
Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
MDPI. DPPH Radical Scavenging Assay. [Link]
-
SciSpace. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. [Link]
-
ResearchGate. (2024, June 22). Antioxidant Assays: Principles, Methods and Analyses. [Link]
-
ResearchGate. (2025, September 19). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. [Link]
-
Scilit. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. [Link]
-
Romanian Journal of Oral Rehabilitation. INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
ResearchGate. (2025, August 9). Challenges and Pitfalls in Antioxidant Research. [Link]
-
Guillaumel, J., et al. (2006). Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. Bioorganic & Medicinal Chemistry Letters, 16(8), 2162-2166. [Link]
-
ResearchGate. Current Issues in Antioxidant Measurement. [Link]
-
Bast, A., & Haenen, G. R. (2013). Challenges and Pitfalls in Antioxidant Research. Current Medicinal Chemistry, 20(38), 4812-4819. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives [mdpi.com]
- 4. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Standard antioxidant assays: Significance and symbolism [wisdomlib.org]
- 8. scilit.com [scilit.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. mdpi.com [mdpi.com]
- 13. impactfactor.org [impactfactor.org]
- 14. scispace.com [scispace.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. zen-bio.com [zen-bio.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. assaygenie.com [assaygenie.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. Oxygen Radical Antioxidant Capacity (ORAC) Assay [cellbiolabs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 31. kamiyabiomedical.com [kamiyabiomedical.com]
- 32. zen-bio.com [zen-bio.com]
- 33. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges in obtaining high yields of this valuable synthetic intermediate. As a key precursor for more complex molecules, such as protein kinase inhibitors, optimizing its synthesis is critical.[1]
This document moves beyond a simple recitation of steps. It provides a causal analysis of common failure points, offering validated protocols and field-proven insights to help you diagnose and resolve issues in your synthetic workflow. The synthesis is typically approached in two key stages: a palladium-catalyzed cross-coupling to construct the core biaryl scaffold, followed by a reductive amination to install the required aminomethyl functionality. Our troubleshooting guide is structured accordingly.
Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction
The formation of the C-C bond between the thiophene and phenyl rings is the foundational step. Low yields here will invariably doom the overall synthesis. The Suzuki-Miyaura reaction is a powerful and versatile tool, but its success with heterocyclic substrates can be sensitive to a number of parameters.[2]
Q1: My Suzuki coupling reaction between my thiophene substrate and boronic acid is incomplete or has failed entirely. What are the most common causes?
This is a frequent issue, often traceable to one of five key areas: the catalyst, the base, the solvent, the temperature, or the integrity of your starting materials.
Causality Analysis: The Suzuki catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] A failure in any of these steps will stall the reaction.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If it fails to form or is deactivated (e.g., by oxidation or precipitation as palladium black), the reaction will stop. Electron-rich thiophenes can also make the initial oxidative addition step sluggish.[4]
-
Inefficient Transmetalation: This is the most complex step and often the rate-limiting one. The base is not just a spectator; it activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transfer of the organic group to the palladium center.[3][5] The choice of base and the presence of water can dramatically affect this step.[4]
-
Starting Material Degradation: Boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially at elevated temperatures.[6]
Troubleshooting Protocol:
-
Verify Starting Material Quality:
-
Boronic Acid: Check for signs of decomposition (e.g., formation of anhydride trimers). If in doubt, use a freshly opened bottle or recrystallize the material. Consider using more robust boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[5]
-
Halide: Ensure the aryl or thiophene halide is pure and free from contaminants that could poison the catalyst. The reactivity order is generally I > Br > Cl.[7] If you are using a bromide, ensure your catalyst is active enough; for a chloride, a specialized catalyst system is almost always required.[5]
-
-
Optimize Catalyst System:
-
Ligand Choice: Standard Pd(PPh₃)₄ can work, but for challenging couplings involving electron-rich heterocycles, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps.[4]
-
Degassing: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to prevent oxidation of the Pd(0) catalyst.
-
-
Select the Appropriate Base and Solvent:
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Workflow showing desired vs. undesired reduction pathways.
| Reducing Agent | Common Solvent(s) | Selectivity for Imine/Iminium | Comments |
| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | High | The preferred reagent for one-pot reactions. Moisture sensitive. [8] |
| NaCNBH₃ | MeOH | High | Effective but toxic due to cyanide. Often requires acidic catalysis. [8] |
| NaBH₄ | MeOH, EtOH | Low | Reduces aldehydes and ketones rapidly. Best for two-step procedures. [9][8] |
| H₂/Catalyst (e.g., Pd/C) | MeOH, EtOH | High | A "green" alternative, but may require pressure and can sometimes be sensitive to sulfur-containing compounds. [9] |
Part 3: General FAQs and Purification
Q4: My final product seems to be degrading during workup or purification. What are the best practices for handling thiophene-containing amines?
Thiophene rings can be susceptible to oxidation, and primary amines can be sensitive to air and light. [10][11]
-
Workup: During aqueous workup, keep the solution basic to ensure the amine is in its freebase form, which is more soluble in organic solvents. Minimize the time the product spends in contact with aqueous layers.
-
Storage: Store the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C for long-term storage) to prevent oxidative degradation. [10]* Purification: Flash column chromatography on silica gel is the standard method. However, primary amines can streak on silica. To mitigate this, you can either:
-
Pre-treat the silica gel with a triethylamine solution (e.g., by slurrying the silica in a hexane solution containing 1-2% Et₃N, then removing the solvent).
-
Include a small amount (0.5-1%) of triethylamine or ammonia in the chromatography eluent. This keeps the amine protonated and prevents strong interaction with the acidic silica surface.
-
Part 4: Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 4-bromo-2-formylthiophene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add a degassed 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde.
Protocol 2: Reductive Amination
-
Dissolve 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add ammonium acetate (10 eq) and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Note: This protocol uses NaBH₄ in a pseudo-two-step manner where imine formation is favored first. For a true one-pot reaction, use NaBH(OAc)₃ in a solvent like dichloroethane.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel treated with triethylamine (eluent: dichloromethane/methanol gradient with 0.5% Et₃N) to yield the final product.
References
-
Tyagi, V., et al. (2015). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed. Retrieved from [Link]
-
Fesquet, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of thiophene.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene derivatives by using Sonogashira cross-coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of thiophenes.
-
Ali, M., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved from [Link]
-
Bhakthadoss, M., & Tamilselvan, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4443–4467. Retrieved from [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddy, T., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(2), M1131. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative synthesis routes that lead to starting material 2 via the... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiophene-2-carbaldehyde azine. Retrieved from [Link]
-
D'Agosto, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Retrieved from [Link]
-
SciSpace. (n.d.). Thiophene Functionalized Magnetic Covalent Organic Frameworks for Selective Extraction of Trace Heavy Metals Followed by ICP-MS. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). Reductive Amination. WordPress. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
-
PubMed. (2017). Triggering Redox Activity in a Thiophene Compound: Radical Stabilization and Coordination Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-(T[12][13][14]hiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
Sources
- 1. [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Supplier [benchchem.com]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Bromo-2-methylthiophene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Aminomethylthiophene Derivatives
Welcome to the technical support center for the purification of aminomethylthiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My aminomethylthiophene derivative appears to be degrading during purification. What are the likely causes and how can I mitigate this?
A1: Aminomethylthiophene derivatives can be susceptible to degradation, particularly through oxidation. The thiophene ring itself can be oxidized, and the aminomethyl group can also be a site for undesired reactions.
-
Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and other degradation byproducts. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]
-
Amine Reactivity: The primary or secondary amine of the aminomethyl group is nucleophilic and can react with various electrophiles. It is also prone to air oxidation, which can lead to colored impurities.
-
Acid/Base Instability: While aminomethylthiophenes are basic and can be handled as salts, strong acidic or basic conditions during workup and purification can sometimes lead to side reactions or degradation, depending on the other substituents on the thiophene ring.
Solutions:
-
Inert Atmosphere: Whenever possible, handle your compound under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation and column chromatography.
-
Minimize Heat: Use the lowest possible temperatures during solvent removal (e.g., a rotary evaporator with a chilled water bath). Avoid prolonged heating.
-
Light Protection: Protect your compound from light by using amber-colored glassware or by wrapping your flasks in aluminum foil.
-
Degassed Solvents: For sensitive compounds, using solvents that have been degassed (by sparging with nitrogen or argon) for chromatography can prevent oxidation on the column.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents can help prevent oxidative degradation.[1]
Q2: I am performing a Gewald synthesis to produce a substituted 2-aminothiophene, and the crude product is a dark, tarry mixture. What are the common side products, and how can I improve the purification?
A2: The Gewald reaction, while powerful for synthesizing 2-aminothiophenes, is known for producing colored and polymeric impurities.[2]
-
Common Impurities and Side Reactions:
-
Polymerization: Starting materials or intermediates can polymerize at elevated temperatures, leading to the formation of intractable tars.[2]
-
Dimerization: The α,β-unsaturated nitrile intermediate can undergo dimerization, which competes with the desired intramolecular cyclization.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave behind unreacted ketone/aldehyde, active methylene nitrile, or elemental sulfur.[2]
-
Complex Polysulfides: Reactions involving elemental sulfur can sometimes lead to the formation of complex polysulfides, contributing to the dark color of the reaction mixture.[2]
-
Purification Strategies:
-
Initial Workup: Before attempting chromatographic purification, it is often beneficial to perform a series of extractions to remove some of the major impurities. An acidic wash (e.g., with dilute HCl) will extract your basic aminomethylthiophene product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Filtration through a Plug of Silica: For very crude mixtures, filtering the material through a short plug of silica gel with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) can help remove highly polar, colored impurities that would otherwise streak on a chromatography column.
-
Column Chromatography: This is often the most effective method for obtaining a pure product. See the troubleshooting guide below for specific recommendations.
Troubleshooting Guides
Troubleshooting Column Chromatography
Issue: My aminomethylthiophene derivative is streaking on the silica gel column, leading to poor separation and low recovery.
| Possible Cause | Recommended Actions & Solutions |
| Compound is too polar and strongly adsorbs to the acidic silica gel. | Action: Add a small amount of a basic modifier to your mobile phase. Solution: A common and effective strategy is to add 0.5-2% triethylamine (Et3N) or ammonia (in methanol) to your eluent system. This will neutralize the acidic sites on the silica gel, reducing tailing and improving the peak shape of your basic compound. |
| Compound is unstable on silica gel. | Action: Switch to a less acidic stationary phase. Solution: Consider using neutral or basic alumina for your chromatography. Alternatively, treated silica gel (e.g., deactivated with water or triethylamine) can be used. For very sensitive compounds, flash chromatography with a C18 (reverse-phase) stationary phase may be a suitable alternative. |
| Inappropriate solvent system. | Action: Perform a systematic screen of solvent systems using thin-layer chromatography (TLC). Solution: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. The addition of a small amount of methanol can help elute highly polar compounds. A good starting point for many aminomethylthiophene derivatives is a gradient of ethyl acetate in hexanes. |
Troubleshooting Recrystallization
Issue: I am unable to find a suitable solvent system for the recrystallization of my free-base aminomethylthiophene derivative; it either oils out or remains soluble.
| Possible Cause | Recommended Actions & Solutions |
| The free-base form has a low melting point or is an oil at room temperature. | Action: Convert the amine to a salt to increase its crystallinity. Solution: Dissolve your crude aminomethylthiophene derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate out as a crystalline solid.[3] This salt can then be recrystallized. |
| Difficulty in finding a single solvent for recrystallization. | Action: Use a binary solvent system. Solution: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common binary solvent systems include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[3] |
| Oiling out upon cooling. | Action: Modify the cooling process and solvent system. Solution: Oiling out often occurs when the solution is cooled too rapidly or when the compound's solubility changes too drastically with temperature. Try cooling the solution more slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature overnight). Using a more viscous solvent or a solvent system where the solubility difference between hot and cold is less pronounced can also help. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for the initial cleanup of a crude reaction mixture containing a basic aminomethylthiophene derivative and neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic aminomethylthiophene will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3), until the solution is basic (pH > 9).
-
Back-Extraction: Extract the now-neutralized aminomethylthiophene back into an organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified free-base.
Protocol 2: Recrystallization of an Aminomethylthiophene Hydrochloride Salt
This protocol is suitable for obtaining a highly pure, crystalline solid of your aminomethylthiophene derivative.
-
Salt Formation: Dissolve the crude, free-base aminomethylthiophene in a minimal amount of a suitable solvent like 2-propanol or diethyl ether.[3]
-
Acidification: Slowly add a solution of HCl in ether or isopropanol dropwise while stirring. The hydrochloride salt should precipitate. If it oils out, try a different solvent.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent. Suitable solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.[3]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collection and Drying: Collect the pure crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Visualizations
Decision-Making Workflow for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
Conceptual Diagram of Amine Tailing on Silica Gel and Mitigation
Caption: Mitigation of peak tailing by neutralizing silica gel.
References
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. ResearchGate. [Link]
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. ACS Publications. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Aryl-2-Substituted Thiophenes
Welcome to the technical support center for the synthesis of 4-aryl-2-substituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who work with these valuable heterocyclic scaffolds. Thiophene derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and advanced materials like organic solar cells and light-emitting devices[1]. However, their synthesis can present unique challenges, from low yields to difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your reaction conditions.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Routes
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming the C-C bond between a pre-formed thiophene ring and an aryl group[1]. It typically involves the reaction of a halo-thiophene with an arylboronic acid or ester, catalyzed by a palladium complex.
Frequently Asked Questions: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is not working or giving very low conversion. What are the first things I should check?
Answer: Low conversion in Suzuki-Miyaura couplings is a common issue that can often be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the purity of your reagents.
-
Catalyst Inactivation: The active catalyst is a Pd(0) species. If you are starting with a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the reaction. More modern "precatalysts" like Pd(dba)₂ or specialized Buchwald/Fu G3/G4 precatalysts are designed to generate the active Pd(0) species more reliably[2]. Ensure your palladium source is fresh; older bottles of Pd₂(dba)₃, for example, can degrade over time[2].
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive palladium species. It is critical to thoroughly degas your solvent(s) and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction[2].
-
Ineffective Base or Poor Solubility: The base is crucial for activating the boronic acid. If the base is too weak or if it's a solid that isn't dissolving, the reaction will be slow. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs[2]. If your substrates have poor solubility in the chosen solvent, consider switching to a solvent like DMF, dioxane, or 2-MeTHF, or increasing the temperature[2].
Question: I'm observing significant side products. What are they and how can I prevent them?
Answer: Two common side products plague Suzuki reactions: homocoupling of the boronic acid (aryl-aryl) and protodeboronation (replacement of the boronic acid group with hydrogen).
-
Homocoupling: This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. Rigorous degassing is the primary solution[2]. Using bulky phosphine ligands on the palladium catalyst can also sterically hinder the formation of the homocoupled product.
-
Protodeboronation: This is the hydrolysis of the C-B bond, replacing it with a C-H bond, which consumes your starting material. It is often promoted by high temperatures and prolonged reaction times, especially with more reactive or sterically hindered boronic acids. To mitigate this, you can:
-
Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) if the reaction allows.
-
Try anhydrous conditions with a base like K₃PO₄ if you suspect water is the primary culprit[2].
-
Switch from a boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate. These are more resistant to premature hydrolysis[2].
-
Workflow Diagram: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling, helping to visualize where potential issues can arise.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Summary Table
Choosing the right combination of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common choices, with insights into their application.
| Component | Common Examples | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd(OAc)₂ is a stable Pd(II) source requiring in-situ reduction. Buchwald precatalysts offer superior stability and reliably generate the active catalyst[2]. |
| Ligand | PPh₃, dppf, Buchwald ligands (XPhos, SPhos), cataCXium A | Triphenylphosphine (PPh₃) is a classic choice but may not be effective for challenging substrates. Buchwald ligands (electron-rich, bulky biarylphosphines) are excellent for coupling with less reactive aryl chlorides and sterically hindered substrates[2]. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | K₂CO₃ in an aqueous solvent mixture is a robust first choice[2]. K₃PO₄ is a stronger base, often used in anhydrous conditions to prevent deborylation. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF, DMF | The choice depends on substrate solubility and reaction temperature. Dioxane is common but has toxicity concerns. 2-MeTHF is a greener alternative with a good temperature range. DMF is excellent for dissolving polar substrates[2]. |
Protocol: General Procedure for Suzuki-Miyaura Synthesis of 4-Aryl-2-Carbaldehyde Thiophene
This protocol is adapted from a reported synthesis of 4-arylthiophene-2-carbaldehydes[1].
-
Reagent Preparation: To an oven-dried reaction vessel, add the 4-halothiophene-2-carbaldehyde (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required. Add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or N₂) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel[3].
Section 2: Troubleshooting Thiophene Ring Formation
For some targets, it is more efficient to construct the thiophene ring with the desired substituents already in place or in a form that is easily elaborated. The Gewald synthesis is a classic and powerful method for creating 2-aminothiophenes.
Frequently Asked Questions: Gewald Aminothiophene Synthesis
Question: My Gewald reaction is failing at the first step. I'm not forming the intermediate acrylonitrile. What's wrong?
Answer: The first step of the Gewald synthesis is a Knoevenagel condensation between an α-active methylene nitrile (e.g., malononitrile) and a ketone or aldehyde[4]. Failure here is usually due to an issue with the base or reaction conditions.
-
Base Selection: This condensation requires a base. Common choices include morpholine, piperidine, or triethylamine. Ensure the base is not sterically hindered and is strong enough to deprotonate the active methylene compound.
-
Water Removal: The Knoevenagel condensation produces water. In some cases, this water can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.
-
Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to polymerization or decomposition of the starting materials.
Question: The condensation worked, but the final cyclization with sulfur is giving a low yield or a complex mixture. How can I optimize this step?
Answer: The second step involves the addition of elemental sulfur to the intermediate, followed by cyclization and tautomerization to form the aromatic 2-aminothiophene ring[5].
-
Sulfur Quality and Stoichiometry: Use finely powdered elemental sulfur. Ensure you are using the correct stoichiometry (typically 1.0-1.1 equivalents).
-
Solvent and Temperature: This step is often performed in a polar solvent like ethanol or DMF at elevated temperatures. The temperature needs to be high enough to facilitate the reaction with sulfur but not so high as to cause decomposition.
-
Base Catalyst: A base, often the same one used in the first step (like morpholine), is required to catalyze the cyclization. Ensure a sufficient amount is present for this second stage.
-
Reaction Time: The cyclization can be slow. Ensure you are running the reaction long enough for it to go to completion (monitor by TLC).
Mechanism Diagram: Gewald Synthesis
Caption: Key mechanistic stages of the Gewald aminothiophene synthesis.
Section 3: General FAQs and Purification
Question: What are the best general techniques for purifying substituted thiophenes?
Answer: Flash column chromatography on silica gel is the most common method. Due to the moderate polarity of many thiophene derivatives, solvent systems like hexanes/ethyl acetate or hexanes/dichloromethane are typically effective. For stubborn impurities or closely eluting compounds, reverse-phase chromatography can be a powerful alternative[3]. Recrystallization is also an excellent option for solid products if a suitable solvent system can be found.
Question: My final product appears to be a dark oil or tar, even after chromatography. What could be the cause?
Answer: Dark coloration can indicate the presence of trace palladium catalyst residue or polymeric impurities.
-
Palladium Residue: If you used a palladium catalyst, residual palladium black (colloidal Pd(0)) can discolor your product. You can often remove it by filtering the crude product through a short plug of Celite® or silica gel before concentrating, or by treating the solution with activated carbon.
-
Polymerization/Decomposition: Thiophenes, especially those with electron-donating groups, can be susceptible to oxidation or polymerization over time or under harsh conditions (e.g., strong acid, high heat)[6]. Store purified compounds under an inert atmosphere and in the cold to improve long-term stability.
Question: How can I definitively confirm the regiochemistry of my 4-aryl-2-substituted thiophene?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. For a 4-aryl-2-substituted thiophene, you would expect to see two distinct singlets or doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C-3 and C-5 positions of the thiophene ring. The specific chemical shifts and coupling constants (if any) can confirm the substitution pattern. For example, in one study, the protons at the 3 and 5 positions of 4-phenylthiophene-2-carbaldehyde appeared as distinct singlets at δ 7.8 ppm and δ 8.1 ppm, respectively[1]. Further confirmation can be obtained from 2D NMR experiments like COSY and HMBC.
References
-
I. A. Razzaq, S. M. I. Badar, M. A. Iqbal, M. K. Ashfaq, S. Yousuf, M. T. H. Khan, Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation, Molecules, [Link]
-
Organic Chemistry Portal, Synthesis of thiophenes, Various Authors, [Link]
-
Raghav Mishra, D. S. Mehta, Thiophene: A review, Der Pharma Chemica, [Link]
-
D. V. Vorobyeva, Z. A. Starikova, M. M. Krayushkin, Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction, Beilstein Journal of Organic Chemistry, [Link]
-
Reddit r/Chempros, How to approach choosing reaction conditions for Suzuki?, Various Contributors, [Link]
-
Wikipedia, Thiophene, Various Contributors, [Link]
-
Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Thiophene, Pharmaguideline, [Link]
-
Slideshare, Thiophen Mechanism, Unknown Author, [Link]
-
A. S. Dudnik, V. Gevorgyan, Synthesis of Tetrasubstituted Thiophenes via Direct Metalation, The Journal of Organic Chemistry, [Link]
-
G. DeBoer, Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer, YouTube, [Link]
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thiophen Mechanism khhjjjjjjjhhhhhhhhhhh | PDF [slideshare.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
preventing side reactions in Suzuki coupling with electron-rich aryl halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-rich aryl halides. The inherent challenges of these substrates, particularly their slower rate of oxidative addition, often lead to frustrating side reactions and diminished yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with electron-rich aryl halides in Suzuki couplings.
Q1: My Suzuki coupling with an electron-rich aryl chloride/bromide is failing or giving very low yield. Where do I start troubleshooting?
A: The primary challenge with electron-rich aryl halides is the slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] This sluggishness opens the door for competing side reactions. Your initial troubleshooting should focus on three key areas:
-
Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich, bulky phosphine ligands are essential to promote oxidative addition.[3][4] Consider ligands such as SPhos, XPhos, or RuPhos, paired with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂.[5]
-
Base Selection: The choice of base is critical and can significantly influence reaction outcomes. Stronger bases are often required to facilitate the transmetalation step, but overly strong bases can promote side reactions.[6] Potassium phosphate (K₃PO₄) is a common and effective choice, but screening other bases like Cs₂CO₃ or K₂CO₃ may be necessary.
-
Reaction Conditions: Ensure your reaction is rigorously degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3][7] Temperature is also a key parameter; while higher temperatures can accelerate the desired reaction, they can also increase the rate of side reactions.
Q2: I'm observing a significant amount of a byproduct that corresponds to the starting aryl halide, but with the halogen replaced by a hydrogen atom. What is this, and how can I prevent it?
A: This side product results from hydrodehalogenation .[3] It occurs when the palladium complex, after oxidative addition, abstracts a hydride from a source in the reaction mixture (like an amine base or solvent) and then reductively eliminates the arene and a palladium-hydride species.[3]
-
To mitigate this:
-
Avoid amine bases if possible.
-
Use anhydrous, high-purity solvents.
-
Employ a catalyst system that favors reductive elimination of the desired product over hydride abstraction. Bulky, electron-rich ligands can help accelerate the desired catalytic turnover.[3]
-
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. What causes this homocoupling?
A: The homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[3][7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[3]
-
Prevention is key:
-
Rigorous Degassing: This is the most critical step. Use a robust degassing technique such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction, as the latter can be more susceptible to side reactions if the reduction is not efficient.[5]
-
Q4: I'm also seeing a byproduct from the homocoupling of my aryl halide. What leads to this side reaction?
A: Reductive homocoupling of aryl halides can occur, particularly under photocatalytic conditions or when the catalyst deactivates.[8] In the context of a standard Suzuki coupling, it's less common than boronic acid homocoupling but can be promoted by certain catalyst systems and conditions that favor the reaction of two aryl-palladium intermediates.
-
To minimize this:
-
Ensure the boronic acid is present in a slight excess to favor the cross-coupling pathway.
-
Optimize the ligand and base to ensure the transmetalation step is faster than any competing homocoupling pathways.
-
II. Troubleshooting Guides for Specific Side Reactions
This section provides a deeper dive into the most prevalent side reactions, their mechanisms, and targeted strategies for their suppression.
Guide 1: Combating Protodeboronation
Protodeboronation is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[9][10] This is a major issue, especially with unstable boronic acids or under harsh reaction conditions.[9][11][12]
Causality:
-
Base-Catalyzed: Bases, essential for activating the boronic acid for transmetalation, can also catalyze protodeboronation.[10][11]
-
Palladium-Catalyzed: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can accelerate protodeboronation.[10][11][12]
-
Acid-Catalyzed: In aqueous conditions, protodeboronation can also be acid-catalyzed.[9]
Troubleshooting Protocol:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate ester, or an organotrifluoroborate.[3][9][13] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[9]
-
Optimize the Base:
-
Ligand Selection: While bulky ligands are needed for oxidative addition, be aware that extremely bulky ligands can also promote protodeboronation.[10][11] If protodeboronation is a major issue, consider screening slightly less bulky but still electron-rich ligands.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation more than the desired coupling.[16]
Experimental Workflow: Screening for Optimal Base and Boron Source
Caption: Parallel screening to mitigate protodeboronation.
Guide 2: Overcoming Sluggish Oxidative Addition
The electron-donating groups on the aryl halide increase the electron density of the C-X bond, making it less susceptible to cleavage by the Pd(0) catalyst.[3][15]
Causality:
-
Electronic Effects: Electron-donating groups (e.g., -OMe, -NMe₂) deactivate the aryl halide towards oxidative addition.[15]
-
Steric Hindrance: Ortho-substituents can sterically hinder the approach of the palladium catalyst.
Troubleshooting Protocol:
-
Ligand Choice is Paramount: This is the most effective lever to pull.
-
Electron-Rich Ligands: Use ligands that increase the electron density on the palladium center, making it a better nucleophile for oxidative addition. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.[4] N-heterocyclic carbenes (NHCs) are also excellent, highly electron-donating ligands.[5]
-
Bulky Ligands: Steric bulk on the ligand promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species and facilitates the subsequent reductive elimination step.[3][17]
-
-
Choice of Halide: If synthetically feasible, switch from an aryl chloride to a bromide, or from a bromide to an iodide. The reactivity order is I > Br > OTf >> Cl.[18] However, be aware that iodide can sometimes act as an inhibitor by strongly binding to the palladium center.[3][19]
-
Catalyst Precursor: Palladacycles can be highly active precatalysts for challenging substrates.[6][20]
-
Temperature: Increasing the reaction temperature is a straightforward way to increase the rate of oxidative addition, but must be balanced against the potential for increased side reactions.
Table 1: Recommended Ligands for Electron-Rich Aryl Halides
| Ligand Name | Structure Class | Key Features | Recommended For |
| SPhos | Biaryl Monophosphine | High activity, good for hindered substrates.[4] | General-purpose for aryl chlorides and bromides. |
| XPhos | Biaryl Monophosphine | Very bulky, excellent for highly hindered couplings. | Tetra-ortho-substituted biaryl synthesis. |
| RuPhos | Biaryl Monophosphine | Electron-rich, effective for heteroaromatic couplings. | Electron-rich and nitrogen-containing substrates. |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich and bulky, but can be air-sensitive. | Unactivated aryl chlorides.[21] |
| IMes | N-Heterocyclic Carbene | Highly electron-donating, thermally stable.[5] | High-temperature reactions, aryl chlorides.[5] |
Guide 3: Suppressing Hydrodehalogenation
As mentioned in the FAQs, hydrodehalogenation is the undesired conversion of the aryl halide to the corresponding arene.
Mechanism and Mitigation:
Caption: Competing pathways of Suzuki coupling vs. hydrodehalogenation.
Troubleshooting Protocol:
-
Solvent and Base Choice:
-
Use aprotic solvents that are less likely to act as hydride donors (e.g., Toluene, Dioxane, THF).
-
Avoid amine bases like triethylamine. If a soluble organic base is needed, consider DBU or a non-nucleophilic carbonate.
-
Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.
-
-
Accelerate the Desired Pathway: The most effective strategy is to make the desired Suzuki coupling kinetically more favorable than the side reaction.
-
Increase the concentration of the boronic acid (e.g., use 1.5-2.0 equivalents).
-
Use a highly active catalyst system (see Table 1) to accelerate the transmetalation and reductive elimination steps, minimizing the lifetime of the Ar-Pd-X intermediate where hydride abstraction can occur.
-
III. Conclusion
Successfully performing Suzuki couplings with electron-rich aryl halides requires a nuanced approach that directly addresses the slow oxidative addition step. By carefully selecting a bulky and electron-rich ligand, optimizing the base and reaction conditions, and being vigilant about potential side reactions like protodeboronation and hydrodehalogenation, researchers can significantly improve yields and obtain desired products efficiently. This guide serves as a starting point for troubleshooting, but systematic screening of reaction parameters remains the most powerful tool for overcoming the unique challenges presented by these substrates.
IV. References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - Sci-Hub. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit - MDPI. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. aspuru.substack.com [aspuru.substack.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
- 20. pubs.acs.org [pubs.acs.org]
- 21. semanticscholar.org [semanticscholar.org]
addressing solubility issues of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine in organic solvents
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. We provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the successful integration of this molecule into your research workflows.
Compound Profile at a Glance
Understanding the structural and physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. Its unique combination of functional groups dictates its behavior in various organic solvents.
| Property | Value / Description | Rationale for Solubility |
| Molecular Formula | C₁₂H₁₃NOS[1] | - |
| Molecular Weight | 219.3 g/mol [1] | - |
| Predicted XlogP | 2.1[1] | Indicates moderate lipophilicity, suggesting a balance between polar and nonpolar characteristics. |
| Key Functional Groups | Primary Amine (-CH₂NH₂): Basic, acts as a hydrogen bond donor/acceptor.[2]Thiophene Ring: Aromatic, electron-rich heterocycle.[3]Methoxyphenyl Group: Provides aromatic character and a polar ether linkage. | The primary amine is the most critical group for solubility manipulation. Its basicity allows for salt formation in acidic conditions, drastically increasing polarity and solubility in polar solvents.[4] The aromatic systems contribute to solubility in nonpolar aromatic and chlorinated solvents. |
Troubleshooting Flowchart: A Logic-Based Approach
Before diving into extensive testing, use this workflow to systematically diagnose and resolve your solubility issue. This process is designed to save time and reagents by starting with the most likely solutions.
Caption: A step-by-step decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for this compound?
A: For initial trials, we recommend starting with chlorinated solvents like Dichloromethane (DCM) or Chloroform . These solvents effectively balance the polarity required for the amine and ether groups with the nonpolar character of the aromatic rings. Polar aprotic solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF) are also good candidates, although solubility may be limited without modification.
Q2: My compound won't dissolve in Toluene or Hexane. Why is that?
A: This is expected behavior. While the thiophene and phenyl rings have nonpolar character, the primary amine (-CH₂NH₂) is a highly polar functional group capable of strong hydrogen bonding. This polar "head" dominates the molecule's properties, preventing it from fully dissolving in highly nonpolar solvents like Hexane. Solubility in Toluene may be marginal but is often incomplete for the same reason.
Q3: Can I heat the mixture to force my compound into solution?
A: Yes, gentle heating can be an effective strategy to increase the rate of dissolution. However, exercise caution. We recommend not exceeding 40-50°C . Amines, especially primary amines, can be susceptible to degradation or side reactions at elevated temperatures, particularly in the presence of reactive solvents or impurities. Always heat a small test sample first and check for color changes, which might indicate degradation.
Q4: How does pH affect the solubility of this compound?
A: The primary amine group is basic and readily accepts a proton (H⁺) under acidic conditions to form an ammonium salt (R-CH₂NH₃⁺). This process, known as protonation, introduces a formal charge and dramatically increases the compound's polarity. The resulting salt is typically much more soluble in polar solvents, especially polar protic ones like methanol or ethanol, than the neutral "free base" form. This is the single most powerful technique for enhancing the solubility of this compound.[4]
In-Depth Troubleshooting Guides
Guide 1: Poor Solubility in Polar Aprotic Solvents (e.g., Acetonitrile, THF, Ethyl Acetate)
The Problem: You observe a fine suspension or an insoluble solid when trying to dissolve the compound in solvents like acetonitrile (ACN) or tetrahydrofuran (THF) at your desired concentration.
The Scientific Reason: While these solvents are polar, they are aprotic, meaning they cannot donate hydrogen bonds. The compound's amine group needs a hydrogen bond donor or a stronger interaction to be fully solvated. The energy penalty of breaking the compound's crystal lattice is not sufficiently compensated by the solvation energy provided by these solvents alone.
Solutions:
-
pH Modification (Recommended): The most robust solution is to convert the amine to its more soluble salt form. See Protocol 2 for a detailed, step-by-step method. Adding just over one equivalent of a suitable acid will protonate the amine, leading to a significant, often dramatic, increase in solubility.
-
Co-Solvency: If adding acid is not compatible with your downstream application, using a co-solvent is the next best approach. Add a small volume (5-10% v/v) of a stronger, highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are excellent at disrupting crystal packing and solvating polar functional groups. See Protocol 3 for guidance.
Guide 2: Optimizing Solubility for Reaction Scale-Up or Purification
The Problem: You achieved solubility in a solvent system (e.g., DCM with 1% TFA), but upon scaling up or during a purification workflow (like chromatography), you observe precipitation.
The Scientific Reason: Solubility is an equilibrium state that can be affected by concentration, temperature, and the presence of other materials (like silica gel). Supersaturated solutions, which can form during initial dissolution with heat, are inherently unstable and prone to crashing out of solution when conditions change.
Solutions:
-
Determine Thermodynamic Solubility: Before scaling up, perform a simple experiment to find the thermodynamic (or equilibrium) solubility. Add your compound to the chosen solvent system in excess, stir for several hours at a constant temperature, and then filter the undissolved solid. The concentration of the resulting clear solution is your true solubility limit under those conditions.
-
For Chromatography: If precipitation occurs on a silica column, the stationary phase is likely neutralizing your acidic additive.
-
Pre-treat the Mobile Phase: Ensure your mobile phase contains the same acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% triethylamine, if running as free base) modifier to maintain a consistent pH environment.
-
Solvent Choice: Switch to a more robustly solubilizing system. For preparative chromatography, a mixture like DCM/Methanol might be more effective at keeping the compound and its salt form in solution.
-
Experimental Protocols
Protocol 1: Standard Solubility Assessment
This protocol establishes a baseline for solubility in a range of common solvents.
-
Preparation: Weigh 5 mg of this compound into separate, clean glass vials.
-
Solvent Addition: To each vial, add a starting volume of 0.1 mL of the test solvent. This corresponds to a high concentration of 50 mg/mL.
-
Observation: Vigorously vortex each vial for 30 seconds. Observe if the solid dissolves completely.
-
Titration: If the solid does not dissolve, add the solvent in 0.1 mL increments, vortexing for 30 seconds after each addition, until the solid is fully dissolved or a total volume of 1 mL is reached.
-
Calculation: Record the volume of solvent required to dissolve the 5 mg of compound and calculate the approximate solubility in mg/mL.
-
Classification:
-
>50 mg/mL: Very Soluble
-
10-50 mg/mL: Soluble
-
1-10 mg/mL: Sparingly Soluble
-
<1 mg/mL: Poorly Soluble
-
Protocol 2: Solubility Enhancement by pH Modification (Acidification)
This protocol demonstrates how to leverage the basicity of the amine for solubilization.
Caption: Workflow for enhancing solubility via acidification.
Detailed Steps:
-
Suspension: Create a suspension of your compound in the desired polar organic solvent (e.g., Acetonitrile) at the target concentration.
-
Acid Selection: Choose an appropriate acid. For forming a solid salt, ethereal HCl is common. For direct use in a solution (e.g., for HPLC analysis or a reaction), trifluoroacetic acid (TFA) is often used.
-
Stoichiometry: Calculate the molar quantity of your compound. Add 1.05 to 1.1 molar equivalents of the selected acid. Adding a slight excess ensures complete protonation but avoid large excesses which could interfere with subsequent reactions.
-
Addition & Mixing: Add the acid dropwise to the suspension while stirring or vortexing.
-
Observation: In most cases, the solid will rapidly dissolve as the highly soluble ammonium salt is formed. Gentle warming or sonication can be used to expedite the process if needed.
Protocol 3: Solubility Enhancement using a Co-Solvent System
This method is ideal when pH modification is not desirable.
-
Primary Solvent: Add your compound to the primary, less effective solvent (e.g., THF) to form a suspension at the desired concentration.
-
Co-Solvent Addition: While stirring, add a small amount of a high-solubility "power" solvent like DMSO, drop by drop.
-
Titrate to Clarity: Continue adding the co-solvent until the solution becomes clear. Keep track of the volume added.
-
Record Ratio: Note the final solvent ratio (e.g., THF:DMSO 95:5 v/v) required for dissolution. This ratio can be used for future experiments to prepare the solvent mixture beforehand.
Reference Data: Solvent Properties
This table provides key properties of common organic solvents to aid in your selection process. Solvents are grouped by class.
| Solvent | Class | Polarity Index | Dielectric Constant (ε) | H-Bonding | Recommended For |
| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor | Salt form of the compound |
| Ethanol | Polar Protic | 4.3 | 24.5 | Donor & Acceptor | Salt form, good for recrystallization |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Acceptor | Free base (limited), excellent for salt form |
| DMSO | Polar Aprotic | 7.2 | 46.7 | Acceptor | High solubility, often used as co-solvent |
| THF | Polar Aprotic | 4.0 | 7.6 | Acceptor | Moderate solubility for free base |
| Dichloromethane | Chlorinated | 3.1 | 9.1 | Weak Acceptor | Good starting point for free base |
| Toluene | Nonpolar | 2.4 | 2.4 | None | Poor solubility expected |
| Hexane | Nonpolar | 0.1 | 1.9 | None | Insoluble |
References
-
PubChemLite. (n.d.). This compound (C12H13NOS). Retrieved from [Link]
-
NIH. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PubChem. (n.d.). [4-(Thiophen-2-yl)phenyl]methanamine. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2023). Techniques for Improving Solubility. Retrieved from [Link]
-
NIH. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2021). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C12H13NOS) [pubchemlite.lcsb.uni.lu]
- 2. Buy (4-(4-Fluorophenyl)thiophen-2-yl)methanamine | 1342643-84-8 [smolecule.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Thiophene Synthesis Technical Support Center: A Guide to Identifying and Minimizing Impurities
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiophene-containing compounds. Thiophene cores are pivotal scaffolds in numerous pharmaceuticals and advanced materials, making the control of impurities paramount for ensuring final product quality, safety, and efficacy.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during thiophene synthesis. Here, we will dissect the causality behind impurity formation and offer robust troubleshooting strategies to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in thiophene synthesis, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.
Q1: What are the most common classes of impurities I should expect in my thiophene synthesis?
A1: Impurities are highly dependent on the synthetic route employed. However, they can be broadly categorized into:
-
Starting Material-Related Impurities: Unreacted starting materials and reagents.
-
Reaction Byproducts: Compounds formed through competing side reactions inherent to the chosen synthesis (e.g., furans in Paal-Knorr synthesis, dimers in Gewald synthesis).[1]
-
Oligomers and Polymers: Higher molecular weight species formed by the self-condensation of the desired thiophene product or reactive intermediates, often promoted by elevated temperatures or residual catalysts.[2]
-
Catalyst Residues: Residual metals, such as palladium, from cross-coupling reactions.
-
Solvent and Reagent Adducts: Impurities arising from reactions with the solvent or other reagents present in the reaction mixture.
Q2: My final thiophene product is discolored (yellow, brown, or black). What is the likely cause and how can I fix it?
A2: Discoloration often points to the presence of highly conjugated, high molecular weight byproducts, such as polymers or oligomers.[2] Oxidative degradation of the product or starting materials can also lead to colored impurities.
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: Excessive heat is a common culprit. Consider running the reaction at a lower temperature, even if it extends the reaction time.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification: Treatment with activated carbon can often remove colored impurities. Recrystallization is also a highly effective method for removing trace colored contaminants.
Q3: How can I definitively identify the impurities in my sample?
A3: A combination of analytical techniques is most effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the major components and can help identify byproducts by comparing the spectra to known compounds or through detailed 2D NMR experiments.
-
Mass Spectrometry (MS), especially coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Allows for the separation and identification of individual components in a mixture based on their mass-to-charge ratio. This is particularly useful for identifying isomeric impurities and byproducts with different molecular weights.[3]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of your sample and quantifying the levels of different impurities.[3]
Troubleshooting Guides by Synthetic Route
This section provides detailed troubleshooting for specific issues encountered in the most common thiophene synthesis methodologies.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds and a sulfurizing agent.
Problem 1: Significant Furan Byproduct Formation
-
Symptom: Your NMR and/or GC-MS analysis shows a significant peak corresponding to the furan analog of your target thiophene.
-
Causality: Sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) are also potent dehydrating agents. This can promote the competing intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material to form a furan.[4] The reaction pathway is illustrated below.
Figure 1: Competing Pathways in Paal-Knorr Synthesis.
-
Solution Workflow:
Figure 2: Workflow for Minimizing Furan Byproduct.
-
Detailed Recommendations:
-
Change Sulfurizing Agent: Switch from P₄S₁₀ to Lawesson's reagent, which is generally a milder and more selective thionating agent.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures favor the dehydration pathway leading to furan formation.
-
Reaction Time: Closely monitor the reaction's progress using TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Prolonged reaction times can increase furan formation.
-
The Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile multicomponent reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.
Problem 2: Dimerization of the α,β-Unsaturated Nitrile Intermediate
-
Symptom: You observe a significant byproduct with a molecular weight corresponding to a dimer of the Knoevenagel condensation intermediate.
-
Causality: The initial Knoevenagel-Cope condensation produces an α,β-unsaturated nitrile. This intermediate can undergo a competing intermolecular Michael addition with another molecule of itself, leading to a dimeric byproduct. This side reaction is often favored at higher temperatures or with slower rates of sulfur addition.[1]
-
Solution Workflow:
Figure 3: Workflow for Minimizing Dimer Formation in Gewald Synthesis.
-
Detailed Recommendations:
-
Temperature Optimization: The formation of the dimer is highly sensitive to temperature. Conduct a systematic temperature screen to identify the optimal range for your specific substrates.
-
Rate of Addition: Slow, controlled addition of the reagents can favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and dimerization. Consider screening different solvents.
-
Problem 3: Formation of Polysulfides and Dark Reaction Mixture
-
Symptom: The reaction mixture becomes a dark brown or tarry, and you have difficulty isolating a clean product.
-
Causality: This is often indicative of the formation of complex polysulfides from elemental sulfur, especially at high temperatures. Impurities in the starting materials can also catalyze these side reactions.[1] The reactive sulfur species can also lead to oligomerization of the thiophene product.
-
Solution Workflow:
-
Strict Temperature Control: Avoid exceeding the optimal reaction temperature.
-
Purity of Starting Materials: Ensure all reagents, especially the elemental sulfur, are of high purity.
-
Efficient Stirring: Ensure homogenous mixing to prevent localized overheating.
-
Workup and Purification: A thorough workup is necessary to remove colored impurities. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) to break down polysulfides, followed by column chromatography.
-
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.
Problem 4: Incomplete Cyclization and Formation of Thioacetal Byproduct
-
Symptom: You isolate a significant amount of an open-chain thioacetal intermediate instead of the desired cyclized thiophene.
-
Causality: The Fiesselmann synthesis proceeds through the formation of a thioacetal. In the absence of a sufficiently strong base or with certain substrates, the final intramolecular Dieckmann condensation to form the thiophene ring may be slow or incomplete.[4] A variation of the reaction can intentionally favor the thioacetal.[4]
-
Solution Workflow:
Sources
degradation pathways of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine under acidic conditions
Introduction: Navigating the Acidic Lability of a Thiophene Derivative
Welcome to the technical support guide for [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine. This molecule combines three key functional moieties: a methoxyphenyl group, a thiophene ring, and a primary methanamine. While robust under many conditions, its stability can be compromised in acidic environments, a common scenario in reversed-phase HPLC, forced degradation studies, and formulation development.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the potential degradation pathways. It moves from high-level, frequently asked questions to in-depth troubleshooting protocols, grounded in mechanistic principles and designed to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning dark brown and forming a precipitate after adding acid for a stress study. What is the likely cause?
A: This is a classic sign of acid-catalyzed polymerization. Thiophene rings, being electron-rich aromatic systems, are susceptible to protonation under strongly acidic conditions.[1][2] This protonation can initiate a chain reaction where thiophene units link together, forming insoluble, often colored, polythiophene materials.[3][4][5] This process is generally irreversible and results in a significant loss of the parent compound without the appearance of distinct, soluble degradant peaks in your chromatogram.
Q2: I'm performing a forced degradation study and see a new, more polar peak (earlier retention time in RP-HPLC) appearing under acidic conditions. What is this likely to be?
A: The most probable cause is the acid-catalyzed hydrolysis of the methoxy group (-OCH₃) on the phenyl ring.[6][7] This reaction cleaves the ether bond, converting the methoxyphenyl moiety into a hydroxyphenyl (phenolic) group. The resulting phenol is significantly more polar than the parent ether, leading to a shorter retention time on a C18 or similar reversed-phase column. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.[6][8][9]
Q3: Besides polymerization and ether cleavage, are there other potential degradation pathways I should be aware of under acidic conditions?
A: Yes, while less common under standard analytical conditions, other pathways exist. The thiophene ring itself is highly susceptible to electrophilic attack, typically at the C5 position (adjacent to the sulfur and opposite the methanamine side chain).[10][11] While protonation is the most common electrophilic interaction, other electrophiles present in the medium could potentially lead to substitution reactions. Furthermore, under extreme conditions (very strong, hot acid), ring-opening of the thiophene is a possibility, though this would likely lead to a complex mixture of products.[12][13][14]
Q4: My primary amine is basic. How does its protonation in acid affect the molecule's stability?
A: In acidic solution, the methanamine group will be protonated to form a methanaminium salt (-CH₂NH₃⁺). This is a crucial stabilizing factor. The protonated amine is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic attack and subsequent polymerization.[1] Therefore, the overall degradation rate is a balance between the destabilizing effect of acid on the ether linkage and the thiophene ring, and the stabilizing effect of amine protonation.
Part 2: Troubleshooting Guides & Experimental Protocols
Scenario 1: Unexpected Peak Observed in HPLC After Acid Stressing
Issue: A new peak, typically with a shorter retention time, is observed in the HPLC chromatogram of this compound after incubation in an acidic medium.
Primary Hypothesis: Acid-catalyzed hydrolysis of the methoxy ether to a phenol.
Troubleshooting & Characterization Workflow
This protocol provides a systematic approach to confirm the identity of the degradation product, in line with ICH guidelines for forced degradation studies.[15][16]
dot
Caption: Workflow for the Identification of Acidic Degradation Products. Methodology Details:
-
Forced Degradation Protocol:
-
Prepare a solution of the parent compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water 50:50).
-
Add an equal volume of an acid solution (start with 0.1 M HCl). For compounds resistant to degradation, 1 M HCl or sulfuric acid may be used.[16]
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and immediately quench the reaction by neutralizing with a base (e.g., 0.1 M NaOH) to prevent further degradation.
-
Analyze samples by HPLC.
-
-
HPLC-MS/MS Analysis:
-
Objective: To determine the mass-to-charge ratio (m/z) of the parent compound and the new peak.
-
Expected Mass Shift: The parent compound, C₁₂H₁₃NOS, has a monoisotopic mass of approximately 219.07 Da.[17] The hypothesized phenol degradant (C₁₁H₁₁NOS) would have a mass of approximately 205.06 Da, a difference of 14.01 Da (loss of CH₂).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the HPLC system.
-
Data Interpretation: A measured mass shift of -14 Da strongly supports the ether cleavage hypothesis. Fragment the parent and degradant ions (MS/MS) to confirm that the thiophene-methanamine core structure remains intact.
-
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Expected Mass Change |
| Parent Compound | C₁₂H₁₃NOS | 219.0718 | N/A |
| Phenol Degradant | C₁₁H₁₁NOS | 205.0561 | -14.0157 |
Scenario 2: Sample Discoloration, Precipitation, and Loss of Mass Balance
Issue: Significant loss of the parent compound peak is observed, but no corresponding stoichiometric increase in soluble degradant peaks. The sample may appear cloudy, colored, or contain visible precipitate.
Primary Hypothesis: Acid-catalyzed polymerization of the thiophene ring.[2]
Troubleshooting & Investigation Protocol
-
Visual and Microscopic Inspection:
-
Document any changes in color or clarity of the solution.
-
If a precipitate is present, isolate it by centrifugation. Use a microscope to observe the morphology of the solid material. Polymeric materials often appear amorphous.
-
-
Solubility Assessment:
-
Attempt to redissolve the isolated precipitate in a range of solvents (e.g., water, methanol, acetonitrile, DMSO, THF). Polythiophenes are notoriously insoluble, which can confirm their identity.[5]
-
-
Spectroscopic Analysis (FT-IR):
-
If enough material can be isolated, acquire an FT-IR spectrum of the precipitate. Compare it to the parent compound. The spectrum of the polymer will likely show broader peaks and may lack some of the sharp, well-defined bands of the crystalline parent molecule.
-
-
Mitigation Strategies:
-
Reduce Acid Strength: The rate of polymerization is highly dependent on acid concentration. Repeat the stress test using a milder acid (e.g., 0.01 M HCl) or an organic acid like formic acid or acetic acid, which are commonly used in HPLC mobile phases.
-
Lower Temperature: Perform the stress test at a lower temperature (e.g., room temperature or 40°C) to slow the polymerization kinetics.
-
Part 3: Summary of Degradation Pathways
The primary degradation pathways for this compound under acidic conditions are competing reactions. The specific outcome depends heavily on the reaction conditions (acid concentration, temperature, and time).
dot
Caption: Competing Acidic Degradation Pathways.
Key Mechanistic Insights:
-
Ether Hydrolysis: This pathway is favored under moderately acidic conditions with thermal stress. It results in a well-defined, soluble, and chromatographically observable degradation product.[7][9]
-
Polymerization: This pathway dominates under strongly acidic conditions. The electron-rich nature of the thiophene ring facilitates this process, leading to insoluble products and a loss of analytical signal.[2][3]
By understanding these competing pathways, researchers can design more robust analytical methods, select appropriate formulation conditions, and accurately interpret stability and forced degradation data.
References
-
Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. [Link]
-
American Chemical Society. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. ACS Central Science. [Link]
-
Chemistry Stack Exchange. (2022). Acid hydrolysis of Birch-reduced Anisole. [Link]
-
Royal Society of Chemistry. (1967). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Journal of the Chemical Society B: Physical Organic. [Link]
-
YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Link]
-
National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]
-
ResearchGate. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. [Link]
-
Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene.... Study Prep. [Link]
-
Gauth. (n.d.). Explain by equation why Thiophene undergoes electrophilic substitution reaction in a position. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]
-
ScienceDirect. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]
-
PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. [Link]
- Unknown Source. Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. (Link not available)
-
ResearchGate. (n.d.). Stereospecific hydrolysis of 3‐(4‐methoxyphenyl)glycidic acid methyl.... [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]
-
Scientific.net. (2011). The Synthesis and Characterization of Thiophene Derivative Polymers. [Link]
-
American Chemical Society. (n.d.). Access to Ring-Fused Homo- and Heteroaromatic Derivatives via an Initial Ring-Opening of 3-Nitro-4-(phenylsulfonyl)thiophene. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Anisole hydrolysis in high temperature water. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers.... [Link]
-
PubMed. (2014). Bioactivation potential of thiophene-containing drugs. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Wikipedia. (n.d.). Ether. [Link]
-
Atmospheric Chemistry and Physics. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides.... [Link]
-
ResearchGate. (n.d.). Anisole hydrolysis in high temperature water. [Link]
-
Chemistry Stack Exchange. (2016). What are the products of the reaction between methanamine and nitrous acid?. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
PubChemLite. (n.d.). This compound (C12H13NOS). [Link]
-
Semantic Scholar. (2021). Thiophene ring-opening reactions.... [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
EGUsphere. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides.... [Link]
-
Shiksha. (n.d.). MET 2026 Syllabus. [Link]
-
American Chemical Society. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Electronic Materials. [Link]
-
PubMed Central. (n.d.). Methylamine Separations Enabled by Cooperative Ligand Insertion in Copper–Carboxylate Metal–Organic Frameworks. [Link]
-
ResearchGate. (n.d.). Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. [Link]
-
PubMed Central. (n.d.). 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. [Link]
-
ResearchGate. (n.d.). 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine. [Link]
-
MDPI. (n.d.). 4,4′-([1][6][18]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). [Link]
-
MDPI. (n.d.). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one.... [Link]
-
PubMed. (2007). Mechanism for the degradation of erythromycin A.... [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 4. The Synthesis and Characterization of Thiophene Derivative Polymers | Scientific.Net [scientific.net]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. gauthmath.com [gauthmath.com]
- 11. Thiophene - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. PubChemLite - this compound (C12H13NOS) [pubchemlite.lcsb.uni.lu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Regioselectivity of Thiophene Ring Functionalization
Welcome to the Technical Support Center for thiophene functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their thiophene-based syntheses. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and supported by established protocols.
I. Understanding the Thiophene Ring: A Foundation for Regioselectivity
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, presents unique challenges and opportunities for functionalization. The inherent electronic properties of the ring dictate its reactivity. The C2 and C5 positions (α-positions) are generally more electron-rich and thus more susceptible to electrophilic substitution, while the C3 and C4 positions (β-positions) are less reactive.[1][2] However, achieving selective functionalization at a specific position, especially the less reactive β-positions, requires a nuanced understanding of directing groups, reaction mechanisms, and reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Scenario 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution
Question: My electrophilic substitution reaction on a substituted thiophene is yielding a mixture of regioisomers, with the desired isomer in low yield. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in electrophilic aromatic substitution of thiophenes is a common challenge. The outcome is a delicate balance of the inherent reactivity of the thiophene ring and the influence of existing substituents.
Causality and Troubleshooting Steps:
-
Inherent Reactivity: Unsubstituted thiophene preferentially undergoes electrophilic substitution at the C2 position.[1][2] If your starting material is a 3-substituted thiophene, you will likely get a mixture of 2- and 5-substituted products.
-
Directing Group Effects: The electronic nature of the substituent on the thiophene ring plays a crucial role.
-
Electron-donating groups (EDGs) at the C3 position will activate the C2 and C5 positions for electrophilic attack.
-
Electron-withdrawing groups (EWGs) at the C3 position will deactivate the ring but direct incoming electrophiles to the C5 position.
-
-
Steric Hindrance: Bulky substituents can sterically hinder attack at adjacent positions. For example, a bulky group at C3 may favor substitution at C5 over C2.
Solutions:
-
Leverage Directing Groups: If possible, choose a directing group that favors the desired regiochemistry. For instance, to functionalize the C3 position, you might start with a 2,5-disubstituted thiophene and then functionalize one of the β-positions.
-
Blocking Groups: Consider using a removable blocking group at one of the α-positions to force substitution at the desired location.
-
Reaction Conditions: Temperature and solvent can influence regioselectivity. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Scenario 2: Unwanted "Halogen Dance" Rearrangement
Question: I'm attempting a reaction on a brominated thiophene, but I'm observing the migration of the bromine atom to a different position on the ring. What is happening and how can I prevent it?
Answer:
You are likely observing a "halogen dance" reaction, which is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[3][4] This is a common phenomenon in thiophene chemistry, especially when using strong bases like lithium diisopropylamide (LDA).[3]
Mechanism and Control:
The halogen dance is initiated by deprotonation of the thiophene ring by a strong base, forming a thienyllithium species.[3] This intermediate can then undergo a series of halogen-metal exchanges, leading to a mixture of lithiated and halogenated species until a thermodynamic equilibrium is reached, favoring the most stable thienyllithium intermediate.[4]
Workflow for Controlling Halogen Dance
Caption: Controlling the Halogen Dance Reaction.
Solutions:
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of the halogen dance.
-
Reaction Time: Keep the reaction time as short as possible after the addition of the base and before quenching with an electrophile.
-
Choice of Base: In some cases, a less hindered or weaker base might be sufficient for deprotonation without promoting the halogen dance.
Scenario 3: Difficulty in Achieving C3-Functionalization via C-H Activation
Question: I am trying to perform a direct C-H activation/arylation on a 2-substituted thiophene to functionalize the C3 position, but I am getting the C5-arylated product instead. How can I achieve C3 selectivity?
Answer:
Direct C-H activation is a powerful tool, but controlling regioselectivity between the C3 and C5 positions of a 2-substituted thiophene is a significant challenge due to the higher reactivity of the C5 position.[5] However, recent advances have shown that ligand choice and reaction conditions can be tuned to favor C3-functionalization.
Key Factors Influencing Regioselectivity:
-
Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the ligand is critical. Bulky, electron-rich ligands can favor C3-arylation by sterically blocking the C5 position.[6][7]
-
Directing Groups: The use of a directing group at the C2 position can effectively guide the catalyst to the C3 position.[8][9]
-
Reaction Temperature: Higher temperatures may be required to overcome the activation barrier for C3 C-H activation.[5]
Experimental Strategies:
| Strategy | Catalyst/Ligand System | Key Parameters | Expected Outcome |
| Ligand Control | Pd(OAc)₂ with bulky phosphine ligands (e.g., P[OCH(CF₃)₂]₃) | High temperature | Increased C3-selectivity[6][7] |
| Directing Group | Thiophene with a C2 directing group (e.g., picolinamide) | Rh(III) or Pd(II) catalyst | High regioselectivity for C3-functionalization[8][9] |
Experimental Protocol: Directed C-H Arylation at C3
-
Substrate Preparation: Synthesize the 2-substituted thiophene bearing a suitable directing group (e.g., picolinamide).
-
Reaction Setup: In a glovebox, combine the thiophene substrate, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), ligand, and a suitable base (e.g., K₂CO₃) in a dry solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 130-140 °C) and monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up and Purification: After completion, cool the reaction, filter off the solids, concentrate the filtrate, and purify the product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common method for achieving C2-lithiation of thiophene?
A1: The most common and effective method for C2-lithiation is the direct deprotonation of thiophene using a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures.[10][11][12] The acidity of the C2 proton is significantly higher than the C3 proton, leading to highly regioselective lithiation.[11]
Q2: Can I use a directing group to functionalize the C4 position of a 2-substituted thiophene?
A2: Yes, this is a viable strategy. A directing group at the C2 position can direct metallation to the C3 position. Subsequent functionalization at C3, followed by another directed C-H activation, can lead to functionalization at the C4 position.[8][9] This sequential functionalization approach allows for the synthesis of polysubstituted thiophenes with precise control over the substitution pattern.[8][9]
Q3: Are there any "green" or more environmentally friendly methods for thiophene functionalization?
A3: Yes, there is growing interest in developing greener synthetic methods. Some C-H activation reactions can be performed in water using surfactants to facilitate the reaction, offering a more environmentally benign alternative to traditional organic solvents.[8][9]
Q4: My thiophene derivative is decomposing during silica gel chromatography. What can I do?
A4: Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[13] To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, and then packing the column. Alternatively, consider other purification techniques like preparative HPLC or recrystallization.[13]
Logical Flow of Troubleshooting
Caption: Systematic approach to troubleshooting regioselectivity.
IV. References
-
BenchChem. (2025). A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. BenchChem Technical Support.
-
Indian Academy of Sciences. (2021). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences.
-
Campos, J., Queiroz, M.-J., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137.
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(15), 3826–3829.
-
BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
-
Sakhaee, N., Sakhaee, S., Doustkhah, E., & Mobaraki, A. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes. Current Organocatalysis, 8(2), 228-237.
-
Yang, Y., Lan, Y., & Itami, K. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. Journal of the American Chemical Society, 133(49), 19572-19575.
-
Fröhlich, H., & Kalt, W. (1990). Base catalysed halogen dance reactions. Journal of the Chemical Society, Perkin Transactions 1, (6), 1727-1732.
-
Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition, 60(2), 742-746.
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703.
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(15), 3826-3829.
-
Dong, J., & Dong, G. (2020). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 142(35), 14813-14818.
-
Gronowitz, S., & Eriksson, B. (1963). Directed metallation of certain thiophen compounds. Journal of the Chemical Society D: Chemical Communications, (12), 576-577.
-
Figuly, G. D., Loop, C. K., & Martin, J. C. (1987). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 109(5), 1384-1391.
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
-
Sheina, E., & McCullough, R. D. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Journal of Materials Chemistry C, 8(4), 1139-1161.
-
Taylor, E. C., & Vogel, D. E. (1985). The directing ability of the methylthio substituent in lithiation reactions of thiophenes. The Journal of Organic Chemistry, 50(7), 1002-1004.
-
Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15, 10000-10007.
-
Bheeter, C. B., Chen, L., Soulé, J. F., & Doucet, H. (2016). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(8), 2445-2489.
-
Schlosser, M. (2005). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Angewandte Chemie International Edition, 44(3), 376-393.
-
Campos, J., Queiroz, M.-J., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137.
-
Chen, K., et al. (2017). Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers, 4(11), 2259-2263.
-
Li, Y., et al. (2018). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 16(29), 5285-5292.
-
Gronowitz, S., & Dahlgren, T. (1971). Modification of the Orientation of Substitution Reactions on Thiophene and Furan Derivatives. Acta Chemica Scandinavica, 25, 1451-1462.
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
-
Rossi, R. A., & de Rossi, R. H. (2022). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry, 87(23), 15695-15706.
-
StudySmarter. (2023). Thiophene: Bromination & Reduction.
-
Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15, 10000-10007.
-
Yang, Y., Lan, Y., & Itami, K. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. Journal of the American Chemical Society, 133(49), 19572-19575.
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Afonin, A. V., et al. (2003). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Russian Chemical Bulletin, 52(4), 845-855.
-
McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society, 114(26), 10099-10100.
-
McCullough, R. D., & Williams, S. P. (1993). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 26(23), 6000-6004.
-
Smaoui, M., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 705.
-
Afonin, A. V., et al. (2003). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Russian Chemical Bulletin, 52(4), 845-855.
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Wikipedia. (2024). Thiophene.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis.
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
-
Scribd. (n.d.). Thiophene Reactions and Synthesis Overview.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical, yet often challenging, aspect of Suzuki-Miyaura cross-coupling: the management of protodeboronation. This guide, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios, is designed to provide you with the mechanistic understanding and practical solutions required to minimize this yield-reducing side reaction. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki couplings?
Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is the most significant undesired side reaction because it consumes the organoboron reagent, converting it into a simple arene or heteroarene.[2] This directly leads to a reduced yield of your desired cross-coupled product and complicates purification by introducing a key byproduct.[2][3]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
The primary indicator of protodeboronation is the detection of a significant byproduct that corresponds to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[2] You can identify this byproduct by analyzing the crude reaction mixture using standard analytical techniques such as:
-
LC-MS or GC-MS: Look for a mass corresponding to the deboronated starting material.
-
NMR Spectroscopy: The appearance of a new aromatic proton signal in place of the carbon atom previously attached to the boron can be a clear indicator.
A lower-than-expected yield of your desired biaryl product, coupled with the presence of this byproduct and potentially unreacted aryl halide, strongly suggests that protodeboronation is occurring.[2]
Q3: What are the main factors that promote protodeboronation?
Several factors can accelerate the rate of protodeboronation.[3] Understanding these is the first step toward mitigating the issue:
-
High pH (Strong Bases): The reaction is often fastest at a high pH. Base catalysis proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2][3][4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of C-B bond cleavage.[3]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[3][5] While some water is often beneficial for the Suzuki catalytic cycle, excessive amounts can be detrimental.
-
Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl, thiophene) are particularly susceptible to protodeboronation.[2][6][7]
-
Prolonged Reaction Times: A slow or inefficient catalyst system gives the boronic acid more time to decompose.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, while often excellent for promoting the desired coupling, can also, under certain conditions, promote palladium-catalyzed protodeboronation.[2][8][9]
Troubleshooting Guide: Specific Scenarios and Solutions
This section addresses common experimental issues with detailed explanations and actionable protocols.
Scenario 1: Low yield of the desired product with significant formation of the deboronated arene/heteroarene byproduct.
This is the classic sign of protodeboronation outcompeting the desired Suzuki coupling.[3] The key is to adjust the reaction conditions to favor the catalytic cycle of the cross-coupling over the C-B bond cleavage.
The Suzuki-Miyaura catalytic cycle and the protodeboronation pathway are in direct competition. If the transmetalation step is slow, the boronic acid has a longer residence time under conditions that favor its decomposition.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
1. Re-evaluate Your Base:
-
Problem: Strong bases like NaOH or KOH significantly accelerate protodeboronation.[3]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often more effective choices. In some systems, potassium fluoride (KF) can also suppress this side reaction.[3]
2. Optimize Reaction Temperature:
-
Problem: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[3]
-
Solution: Lower the reaction temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed.[3]
3. Enhance Your Catalyst's Activity:
-
Problem: A slow or inefficient catalyst system provides a larger window for the boronic acid to decompose.[3]
-
Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can increase the rate of the productive reaction, minimizing the time available for decomposition.[3][10]
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Milder bases lower the pH, reducing the rate of base-catalyzed protodeboronation.[3] |
| Temperature | 40-80 °C | Lower temperatures disfavor the protodeboronation pathway kinetically.[3] |
| Catalyst | High-activity precatalysts (e.g., XPhos Pd G3) | A faster catalytic cycle for the desired coupling outcompetes the side reaction.[3][10] |
| Solvent | Anhydrous or minimally aqueous conditions | Reduces the availability of the proton source required for protodeboronation.[3][5] |
Scenario 2: My heteroaromatic boronic acid (e.g., 2-pyridyl, thiophene, thiazole) is degrading before the reaction is complete.
Heteroaromatic boronic acids are notoriously unstable under typical Suzuki conditions and are highly prone to protodeboronation.[2][7] Simple modifications of reaction conditions may not be sufficient.
The electronic properties of many heteroaromatic systems, particularly those with nitrogen atoms like 2-pyridyl boronic acid, make the carbon-boron bond exceptionally labile. For some basic heteroaromatic boronic acids, a zwitterionic species that forms under neutral pH conditions can rapidly undergo C-B bond fragmentation.[1]
The most effective strategy for unstable boronic acids is to use a derivative that slowly releases the active boronic acid into the reaction mixture.[1][11][12] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition while still allowing for efficient transmetalation.[1][11]
1. Utilize Boronic Esters:
-
Problem: The free boronic acid is the most susceptible to protodeboronation.
-
Solution: Use a more stable boronic ester derivative. Pinacol esters are common, but for particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts are excellent choices.[1][4]
2. Implement a "Slow-Release" Protocol with MIDA Boronates:
MIDA boronates are highly stable crystalline solids that can be slowly hydrolyzed under basic conditions to release the free boronic acid.
Experimental Protocol: Suzuki Coupling of an Unstable Heteroaryl MIDA Boronate
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[13]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[13]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[13]
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Available from: [Link]
-
Protodeboronation. Wikipedia. Available from: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). Chemistry – A European Journal. Available from: [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. (2015). Angewandte Chemie International Edition. Available from: [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. University of Bristol. Available from: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2022). Journal of the American Chemical Society. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). ACS Catalysis. Available from: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Available from: [Link]
-
Boron-reagents unstable towards protodeboronation. ResearchGate. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Available from: [Link]
-
Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). PubMed. Available from: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). Angewandte Chemie International Edition. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling Reactions
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuances of "difficult" couplings—those involving sterically hindered, electron-deficient, or unstable substrates where standard conditions fail. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What defines a "difficult" Suzuki coupling reaction?
A "difficult" Suzuki coupling is one that fails to proceed efficiently under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water). The challenges typically arise from the electronic or steric properties of the coupling partners.[1][2] Key examples include:
-
Sterically Hindered Substrates: Aryl halides with substituents in one or both ortho positions (e.g., 2,6-dimethylbromobenzene) slow down the crucial oxidative addition and reductive elimination steps.[3][4][5]
-
Electronically Challenging Partners:
-
Heterocyclic Substrates: Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[8][9][10][11] Additionally, five-membered heterocyclic boronic acids (e.g., furan, thiophene, pyrrole) are often unstable and prone to protodeboronation.[12][13]
-
Unreactive Electrophiles: Aryl chlorides are significantly less reactive than bromides or iodides, often requiring more active catalyst systems to facilitate the rate-determining oxidative addition step.[6]
Q2: How do ligands fundamentally alter the outcome of a difficult coupling?
Ligands are the primary tool for tuning the reactivity of the palladium catalyst.[14] For difficult couplings, the choice of ligand directly influences the rates of the key steps in the catalytic cycle.
-
Accelerating Oxidative Addition: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) increase the electron density on the Pd(0) center.[14] This makes the palladium more nucleophilic and accelerates its insertion into the C-X bond of unreactive electrophiles like aryl chlorides or sterically hindered bromides.[6]
-
Promoting Reductive Elimination: The steric bulk of the ligand also facilitates the final reductive elimination step, which can be slow for hindered biaryl products.[14][15] The crowding around the metal center forces the two organic partners together, encouraging the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[14]
Q3: What is a "precatalyst" and why is it recommended for difficult or reproducible reactions?
A precatalyst is a stable, well-defined Pd(II) complex that is readily activated in situ to the catalytically active Pd(0) species.[16] Examples include the Buchwald G3 and G4 palladacycles or PEPPSI-type catalysts.[17][18]
Key Advantages:
-
Air and Moisture Stability: Unlike many Pd(0) sources (e.g., Pd(PPh₃)₄), precatalysts are generally bench-stable, simplifying reaction setup.[16]
-
Stoichiometric Accuracy: They ensure a precise 1:1 or 1:2 ratio of palladium to ligand, which is critical for reproducibility, especially at low catalyst loadings.[13]
-
Reliable Activation: They are designed for rapid and clean generation of the active Pd(0) species under the reaction conditions, which is crucial for reactions involving unstable boronic acids where a fast catalytic turnover is needed to outcompete decomposition.[12][13]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Conversion with a Sterically Hindered Substrate
Scenario: You are attempting to couple 2,6-dimethylbromobenzene with an ortho-substituted phenylboronic acid, and you observe only starting material after several hours.
Primary Cause: Both the oxidative addition and reductive elimination steps are likely inhibited by severe steric hindrance. Your catalyst is not active enough to overcome these high energy barriers.[4][5][19]
Solutions:
-
Upgrade Your Ligand: This is the most critical variable. Switch from simple ligands like PPh₃ to a specialized, bulky, and electron-rich biarylphosphine ligand.[1]
-
Select a Stronger, Non-Nucleophilic Base: A strong base is required to facilitate the transmetalation step, which can also be sluggish.
-
Recommended: Use finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[21] These bases have proven effective in challenging couplings.
-
-
Optimize Solvent and Temperature:
-
Solvent: Anhydrous ethereal solvents like 1,4-dioxane or THF are generally preferred.[14][21]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. With a highly active catalyst system, you can often run the reaction at a moderate temperature (e.g., 80–100 °C).[21]
-
| Ligand | Structure Type | Key Application Area | Typical Catalyst Loading (mol%) |
| PPh₃ | Monodentate Phosphine | Simple, unhindered substrates | 1-5 |
| SPhos | Biarylphosphine | General purpose, good for heteroaryls | 0.5-2 |
| XPhos | Biarylphosphine | Sterically hindered aryl chlorides/bromides | 0.5-2 |
| RuPhos | Biarylphosphine | Electron-rich and hindered substrates | 0.1-1[20] |
Issue 2: Significant Protodeboronation of the Boronic Acid
Scenario: You are coupling 2-thiopheneboronic acid and observe a low yield of your desired product, but a significant amount of thiophene as a byproduct.
Primary Cause: Protodeboronation , the cleavage of the C–B bond by a proton source (often water), is competing with the desired Suzuki coupling.[22][23] This side reaction is particularly problematic for electron-rich, heteroaromatic, or sterically hindered boronic acids and is often accelerated by strong bases and high temperatures.[22][23]
Solutions:
-
Accelerate the Productive Coupling: The core strategy is to make the Suzuki reaction kinetically faster than the decomposition pathway.
-
Use a Highly Active Precatalyst: Employ a modern precatalyst (e.g., XPhos Pd G3 or SPhos Pd G4 ) that rapidly generates the active Pd(0) species at a lower temperature.[12][13] This ensures the catalyst is working immediately, minimizing the time the boronic acid is exposed to decomposition conditions.[12][13]
-
-
Modify the Boronic Acid Species:
-
Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate .[23][24] These are generally more resistant to protodeboronation. MIDA boronates, in particular, participate in a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[8][23]
-
-
Adjust Base and Temperature:
-
Milder Base: Switch from strong hydroxide bases to milder options like K₃PO₄ or even potassium fluoride (KF), which is known to suppress protodeboronation in some systems.[22][25]
-
Lower Temperature: Operate at the lowest temperature that still allows for efficient coupling (e.g., 40–80 °C).[22] A highly active catalyst often makes lower temperatures feasible.[12]
-
Issue 3: Reaction with Aryl Chlorides is Sluggish or Fails
Scenario: You are trying to couple 4-chloroanisole, an electron-rich aryl chloride, but the reaction stalls at low conversion.
Primary Cause: The C–Cl bond is significantly stronger and less polarized than C–Br or C–I bonds, making the oxidative addition step the primary bottleneck.[6] Electron-donating groups on the aryl chloride exacerbate this low reactivity.
Solutions:
-
Mandatory Use of Advanced Ligands: Standard catalysts like Pd(PPh₃)₄ are generally ineffective for aryl chlorides. You must use a ligand specifically designed for this challenge.
-
Employ a Strong Base and Anhydrous Conditions:
-
Ensure an Active Catalyst:
Experimental Protocol: High-Activity Catalyst System for a Hindered Coupling
This protocol outlines the setup for coupling a sterically hindered aryl bromide with an arylboronic acid using a modern precatalyst.
Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2-methylphenylboronic acid.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (e.g., 2 mol%)
-
Aryl Halide: 2-bromo-1,3-dimethylbenzene (1.0 equiv)
-
Boronic Acid: 2-methylphenylboronic acid (1.5 equiv)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (to make a 0.2 M solution)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, 2-bromo-1,3-dimethylbenzene, 2-methylphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Solvent Addition: Add the required volume of degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[17]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Advances in Chemical Engineering and Science. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Simple palladium(II) precatalyst for Suzuki-Miyaura couplings: efficient reactions of benzylic, aryl, heteroaryl, and vinyl coupling partners. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
PubMed. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
ResearchGate. (2017). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
The Doyle Group. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reactions of different aryl halides with.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Protodeboronation - Wikipedia [en.wikipedia.org]
- 24. Yoneda Labs [yonedalabs.com]
- 25. Suzuki Coupling [organic-chemistry.org]
- 26. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Validation & Comparative
comparative analysis of the biological activity of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine analogs
A Comparative Guide to the Biological Activity of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine Analogs
This guide provides a detailed comparative analysis of the biological activities of analogs based on the this compound scaffold. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. The thiophene ring is considered a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets, making its derivatives a rich source for drug discovery.[1][2] This document synthesizes structure-activity relationship (SAR) data from various studies to provide researchers and drug development professionals with insights into how structural modifications of this core scaffold influence its biological efficacy.
The Core Scaffold: A Foundation for Diverse Bioactivity
The this compound scaffold combines three key fragments: a central thiophene ring, a 4-methoxyphenyl group at the C4 position, and a methanamine side chain at the C2 position. Each of these components can be systematically modified to modulate the compound's physicochemical properties and its interaction with biological targets. Thiophene and its derivatives have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects.[3][4][5] The objective of this guide is to dissect the structure-activity relationships of this family of compounds to inform the rational design of new, more potent, and selective therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiophene-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring.[6] The following analysis explores how modifications to the core scaffold impact its pharmacological profile.
Key Modification Sites and Their Influence on Activity
The diagram below illustrates the principal sites for chemical modification on the core scaffold, which are critical for tuning biological activity.
Caption: Key sites for structural modification on the core scaffold.
-
R1 (Phenyl Ring Substituents): Altering the methoxy group (-OCH₃) on the phenyl ring can significantly impact activity. Replacing it with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OH) modifies the molecule's electronic distribution and lipophilicity. For instance, in related tetrasubstituted thiophene analogs, chloro- and methyl-substituted phenyl rings were found to confer potent anti-inflammatory activity.[7]
-
R2 (Methanamine Side-Chain): The primary amine is a key interaction point. N-acylation, N-alkylation, or incorporating the nitrogen into another heterocyclic system (e.g., pyrimidine, thiazole) can change the compound's hydrogen bonding capacity, basicity, and overall shape, leading to altered target affinity and selectivity.[8][9]
-
R3 (Thiophene Ring Substituents): Introducing substituents at the C3 or C5 positions of the thiophene ring can sterically influence the orientation of the other groups and provide additional points of interaction with a target protein. Studies on other thiophene derivatives have shown that substitution patterns are critical for defining the pharmacological outcome.[10]
Comparative Data on Analog Activity
The following table summarizes experimental data for representative thiophene-based analogs, illustrating the impact of structural modifications.
| Analog / Derivative Class | Modification from Core Scaffold | Biological Target / Assay | Key Finding (IC₅₀ / MIC) | Reference |
| Thiophene Carboxamides | Methanamine replaced with carboxamide; varied phenyl substituents. | Human Cancer Cell Lines (e.g., MCF-7) | Shortening the alkyl chain significantly affects activity. | [6] |
| Tetrasubstituted Thiophenes | Varied substituents at all positions. | COX-1/5-LOX (Anti-inflammatory) | Compounds with 4-chlorophenyl showed good activity. | [7] |
| Thiophene-Thiazole Hybrids | Methanamine incorporated into a thiazole ring system. | Salmonella Typhi (Antibacterial) | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed MIC of 3.125 mg/mL. | [3] |
| Thiophene-Pyrimidine Hybrids | Fused pyrimidine ring at C2-C3 positions. | EGFR / VEGFR-2 Kinases (Anticancer) | Dual inhibition observed, with IC₅₀ values in the nanomolar range for some derivatives. | [11] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 4-methoxyphenyl replaced with 4-chlorothiophen; varied amine subs. | COX-1 / COX-2 / 5-LOX (Anti-inflammatory) | Certain derivatives showed potent dual COX/LOX inhibition with IC₅₀ values in the µM range. | [8][12] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides standardized protocols for evaluating the biological activity of novel analogs. These methods serve as a self-validating system for screening and characterizing new chemical entities.
Protocol 1: Synthesis of Thiophene Analogs via Gewald Reaction
The Gewald reaction is a versatile method for synthesizing substituted thiophenes. This protocol describes a general procedure that can be adapted for various analogs.
Caption: Workflow for the Gewald synthesis of thiophene analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the appropriate arylacetonitrile (1.0 eq.), a ketone or aldehyde (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent like ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.), to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 60-80°C) and stir for 2-6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water with stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the final thiophene derivative. Characterize the structure using NMR, IR, and mass spectrometry.[1]
Protocol 2: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This protocol outlines a common method for screening compounds for their ability to inhibit cyclooxygenase (COX) enzymes, a key mechanism for many anti-inflammatory drugs.[12]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Glutathione (GSH), Hematin
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference standard (e.g., Aspirin, Celecoxib)
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a solution of the COX enzyme (COX-1 or COX-2) in Tris-HCl buffer containing hematin and GSH.
-
Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (dissolved in DMSO) or the reference standard. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a 5-minute incubation at 37°C, terminate the reaction by adding a solution of HCl.
-
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Test compounds and reference standard (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or a reference drug for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Discussion and Future Perspectives
The comparative analysis reveals that the this compound scaffold is a highly versatile template for developing new therapeutic agents. The structure-activity relationship data clearly indicate that targeted modifications can steer the biological activity towards specific profiles, such as anti-inflammatory, anticancer, or antimicrobial.
-
Anti-inflammatory Potential: Analogs incorporating modifications that enhance dual COX/LOX inhibition are particularly promising, as they may offer a broader spectrum of anti-inflammatory action with potentially fewer side effects than traditional NSAIDs.[8][12]
-
Anticancer Potential: Derivatives designed as dual EGFR/VEGFR-2 inhibitors represent a rational approach to cancer therapy by simultaneously targeting tumor growth and angiogenesis.[11] Further optimization of these leads could result in potent clinical candidates.
-
Future Directions: Future research should focus on synthesizing more focused libraries of analogs based on the SAR insights presented here. In vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, exploring novel biological targets for this chemical class could uncover new therapeutic applications.
By leveraging the principles of medicinal chemistry and a systematic approach to biological evaluation, the therapeutic potential of this compound analogs can be fully realized.
References
- Püsküllü, M. O., et al. (2011). Determination of methenamine in biological samples by gas-liquid chromatography. Journal of Chromatography B, 879(28), 3019-3023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKPuwU_FVkkauIUfQTaJXZzwd0I0ZB-a5hS8TYBEGc3wf4ptMGKp3iRyc5uVdTSo9Hy6kilPWZUKU6645rfEstL_TsmU__wfme6OfByT9Y8ajiaUV2cz6Yfn6wj6KOqaoYjw==]
- Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Molecules, 29(12), 2845. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMaixgSWIZ3JkJ0IAKXNOXKjBkopTsdRUI3MRs048SwvmXYnbsVnip3HMVXj61wOomKT77fUHYqOuYSIlEyYkovNry9zmutlP4tFddT4ZELyIrj0uEmqsFMipFaZrlD8r-Ih39ugEx1yjrESitP3WIDL5PJdy1DstB4Jwgcc6Br1uRGYGeuXQtSsbgVy-LVcXi9A4ptsza_6h8PBgRH03h_q1RvIUf_1um6QqT3vVM-lcFb9WnXYKH6DUNXAolX2JgPIA=]
- Abdellattif, M. H., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(9), 13536-13553. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWl3sgelukgqWBL59wdUGVwWNi26F27BqzWsKGEVHqaS3aHlIysuLzLKTaRzgUuZsW9Jmmm5dNZL6B8dE2KjqSPeZtAz5lcMQd57SfUfox_GtcGzCdI8LfOEX9GKu7S4fo2hmEtl_8Ke8HcA==]
- Molvi, K. I., et al. (2007). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 583-592. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1uVREcIaCxvVOLmIQG0fyOWHZNwT2eD2FgzVIgA45p2oVSuNP4kGbI26C1veWe1slpRlJRkPhGQkC_4dVxcdA82wro32HLjahQ9VJ13WGAb3nklE4RG34tq-Ns66kAuPeIE=]
- Al-Ghannam, S. M. (2006). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 993-998. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHicM6kLHUpGgK1xZkAmA3ajFYyGY13-eKgcaQickSDm58AxBe3zCnu-Akszn6ly3mmCdOls3KuR_MY0QbGk5Ot2T0UAiCUucyvU4giY2fAG1E6nK2jTharFWVFZLo-_UJTDVg=]
- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 549-577. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKTTetUasM-9M6COSdYnTGTOGVKGUDaZKCvrTXAy15V3ezcGSlALwRDdMLpfQPlD4wVXv2fNATpOyrWVRXt8pwlBPj4opTHJ_piFDcK41umeqqi9oLNQ1M_XF2vSvwT8sk5VHU3Lg3T7eyCOk=]
- Sree, G. S., et al. (2018). New Validated Analytical Methods for the Determination of Methenamine Hippurate (An Antibiotic Agent). Research Journal of Pharmacy and Technology, 11(8), 3335-3339. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGHVSweFu-07GWRJlsMUeAKhjLu4TIaXv_Wj-kA0V-jGF-yYAblAvE2ANqTO1OHmB9eExP0TR5tK2TRaai5Tj_B0oV3IR7IEwW_TxVbI6R5V8KwZE9wsie3BGl12KLHEZjeY0_oIvKJZ7z1ctWY2OOn08ik8cZ_pOYzi4r3Mtsd6mncisJX_tagemtvdWnZTctbhAb35KHJRkqDvfGuH2LVsPyq4JY57rBjA0n28=]
- David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGfsTs1NScgW8b4P8mKoQj-AuUsfz4hsQVFD2B5Efj-QJbwL-WNPDNgInktccRD5cR3xuz0Wx-dzXo_5FNU4Mai0JIWn3cS4ri16En7Yi4PzTMikiam0IJbG5QUWLbBCmoRqLxYavhsWZ4NsxyeHSjUBBLkXCDkjp7dxvKTdf6PGmUfXh2UW2_nak5]
- Murai, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkm4Fnj4PTHVF_SbqfrqtOGon7gu_ob54uug7KFS8khESK0zf9b_L9ffVyS_cgdwycLTnA8fjqVT_TOxLn8uGY33u3xbei98sK_Z1OtsAYPmWnehAOBgr0hj9iviH2GojhbiA=]
- PubChem. (n.d.). This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF5TEPY8uF9CLFhZYp3xFi4Cvf4Rxy_pP1mUwGVpOEsIErLfrwVqptUnMUdnFhHH2c35diED3Q5S8eIznrtPqCoMdwN-tHmPR0atyARywNilkbjYyAsWVpsmZ8SY7sD9inmodHdksMR-ylUTp9]
- Al-Ghannam, S. M. (2006). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4bVXqZBoY9oZ1Vd6M2NvxoGW51IkthhLrKt2RI31LkGtyOPDDxIPlHti8IK5VT_EmTriPawEpL-BKYDCCYaOrlA8tIkzX-qi4thU0r8ZE1FbKTSKWbxKWUX_pBxr3lDhbeUICbXw9f9EMjuTLMTHnPWKZ_4JLvI701Eq-eUA36lisu2VIg1YOn__bRSLKw6q0O5PdyrX06BcpttQyX6VeLEkUsFj4AZAzCNuhMJtq5mvu3J5kS-2D5Elcn6N00LsHZi8wyFU-2oe32AxkR6o6E0C2GqmK8Y3aWpnuHl82DZvrFExJ2gNGJYQWkW7Vjw==]
- Molvi, K. I., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe05zlHrik55greqR4xtkT2MTUNodILa-pJGP3yh2Hd2LHhb6zVDofVkaY-904gMef-wZmZ7eBPGEhtgLPXMqT38M839H50ylVEVgIp2wZMLAmcTEutp5V2NedkJFUob0M_Xq3RDTeT6FtDBVb-X193h6Waznn3Cye1kH2TGQrncYCZEVX8952saoS1xv5K3BrZkEa61ZRs-yCJW6ASPFk7Dhwv4YYHEKPX_BjTW9f9eru-Xys6bwTKMUMT_1n0RX_xT-fVt9s2gwEoVdQ7f2ema2fcUjiB0qw2eRUMCmSK8XK_TKg6ZffCT3ThqxjM4_emD6C0-N0cUXpWuMV8QKNARTzBwvAwB6q7bGXbX977gQLF9-nZy7xygPXbIh-3ddNf_GF]
- Brown, K. F., et al. (2018). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 23(11), 2899. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYL5XBG2OpeZRG4bgktmbMAEuUxQ_7KsRg7ISFq0AfV0sMBcz2IpwZ5TRUVmmZ1nMdSn3DQQZFtTVK5ANgLJBv2dUro6TbHd9TPBK19wZZz7tHlFM8rrwVN_mvD7JB_OkYpFo=]
- Ahmad, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82WUenXS2-gZpxp2xo5WQgtMwrR-sHZ706sQSd-IPsG4Ssl21VQ0VUxSul2Aeg5Hxc3JbaKTVXP9Plfi2qc4hoyprkDOKKjS1iehkm1hIYq25GUHfvb4DMOC1KRaoof81tz9HvypYX1UeMrmk6RdiNndvK23XlJqHbHE7HwzOwR7FJIjg-bsKpWnmyCAawAyZMfjxyimxiHig6iL1CNL3kSfDhL4ESzXY2iMUP2xFy5Vkh-ZAvd0OAmprQrF4b_wxr7K8PdvD8WtzAeOwVa2F2R9gnHoHJWQXlEleTJVEcyaugcot4bNR-Zdm9GurnWpEO0taG3zjq4v0lcK-Ez0I4R4JSSt7V6kpOImeAlymS64V7H7s]
- Le Nichaux, M., et al. (2023). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Molbank, 2023(2), M1629. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXhmoc_LlP7NO-8pyEjA63xnYAZk7jpgG2NamUz0lE3mS4y8_HnPmbTOyrQ9HLeG9DnIoxdgG1rQWIl8UJnD62X3YFPG2FYG4uG_7tdIRzlP8auacHEA7llcBz6x2zH_hIz651cQ==]
-
Mphahlele, M. J., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[13][14]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(19), 6285. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI-BCPZ02Da68CbADjaTeC1V_KUqusZ3XKfYhwAsyfl3YjT0sS2YUoGMGSOxMzgqmwImCCJg8eC8N1nlyHsCcSJ910V4f_Xn0im3kwB_OVXO_xYiqY0Ia8xU8wxsvLvlW1U-e-XQeyE46xLg==]
- Ibrahim, S. R. M., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpzhfQKhTkb141ELIzeVVMC9-3gmFYrHhs_EYoEu_cAIDA5kRpm31dqtfYNcn3L-Re6DK0vNCYb-gSz7ugtB_zj8Lf87lRYVeA4I67hdFwPzduYoNK2naloulbdvDhQ6uQNe4=]
- Ahmad, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUk8-aYs2DRfqxSJ8fTmJwX5v1PqOzImfFILhLj1oTrJ0DZMsBaqaNPP5tvWsbhyRnYCmzAzjaoEkOZd5zuit2lYSxNAFdVTBJHYZOG7IJHv2zYJq0kl_nWm7Ie4B5UMZ2rVDfiXmIw2H1BP4=]
- El-Sayed, N. N. E., et al. (2018). New Approaches of 4-Aryl-2-Hydrazinothiazole Derivatives Synthesis, Molecular Docking, and Biological Evaluations. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpTbspA9MwISjqh9FYhj2HTPumwWlruKYKUxV0ctwF8cd49Vd1BiGnY6oHgE03JSZYIG_VfaIuO3ecBoQd_sMZJ2cyKr5BZ-MQvv4myzCNxt7q28mfQ8MSpr5RNb8QZL541bb-a6eYBOnvvwpib1r9aVYUcWZR6u4HMuQo0W5rp0o3lp92bJ1Vk2DmadynF4qWro1XqqA2RY7wY4gaagPwo0mLhhGwfDHvy3MG3eOZVyefyg7BVwMzp9le_KGba9G_2T6Jd43jb0hidZy6C348qZgUtkffHwLad5885g==]
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtEMEk-DN2lYa9oLwlIPg0Hvv_iR3OuwYcRQJah1aKfvaKoVGiGR-cYgc1YUJ-JmHHHklcccg5q5sygCRsj3P7TgJ_-XqhYx2q4Hr_3hKK-VUzpkUYexXuhH_Hxn]
- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZRDiqX26rRdjJjpJ5J5LF0moworU9a1Arc7tMAzog5xehFh6CACAEAcjqXxFOwE2R-wUvHzdomSObh7acP4Yu5oN4yX9gmi-pKY5-ZuVyXddQTp6zK1vE9aWKIp6voRDmx_6eKT2YbhOYiynVOWtWJw3-Io2XzD5OEA-7Qh2KRu40ZAxK8Osj5-u8qXI-n9Vh_liifKdiUQMzCxT_NX1vEFqmT2AkSORMQElx7m2KUcUI5iLaFO3WvY-G0TnSoxJgru2fu34wDLyMS4YJmfRP3sGiiQ==]
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfk7Ona22YeRXX6vfhFwe1168Aa-T7iEsjK2tP3rhI5lTjs53tv4jegaQV9x8JniuNZRDmzKVn2PSol3SdvEEi1Hs_4l_k1KBgXAhxqlNYCA4_tRL50ElAIn46g0-ijz-_hvGIOmcmqJozhJ9VUfSvziw0rfNvFnaVtmBh6rb6I27KIcxF_wlLHWU=]
-
Zagitov, A. R., et al. (2023). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][13][14]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 28(19), 6821. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEptaagw5M0aU164TRQQvFDsRsfhpOF0N2GUEaHbqxkcWWdC4ANhgEBkYLkLjsxJr3m5dlPR4nflzavFy4vFuD8IfhMwEK_Jy62NVnAVFWNe7m8v6wqSAjAOhk6xXm7AAjM5AI5w==]
- El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29285-29304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUscPPdlLh8PA2Ddq8wYe6rPwoxMlCl6lf8ZknpwT1v3wdMpU5bTOohKDT6cK9FdI1iOET3o5Z7L5TGWFQgIHQFD5B1FMqd2BhgnmvnDmH_q0Ya-LgyVLo5Z2hxX98N4f0QOU3QiB2N8gFqv0=]
- Tzani, A., et al. (2023). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Molecules, 28(4), 1851. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfdOpwz42WJ9F525FS5UczGCTl1uzhQUCOfhMcyzJjZtDmGv0bkdPmjpIkHYbhI55MieBxTrZTN4OjFLVsZhHMLnZ4_fyoBJ12WX2eoZopTy5Nl0teZeyRNrjmRdLpJvpOXINpMw==]
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and Their Antibacterial Activity [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of methenamine in biological samples by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with potential pitfalls, among the most significant of which is unforeseen off-target activity. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the novel thiophene derivative, [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine, as a central case study. While specific experimental data for this compound is not yet publicly available, its structural motifs, common to many psychoactive and biologically active molecules, make it an exemplary candidate for illustrating the principles and practices of comprehensive selectivity profiling.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating and robust approach to characterizing a new chemical entity.
The Imperative of Early-Stage Cross-Reactivity Screening
The initial identification of a compound's primary target is a landmark achievement. However, this is merely the opening chapter. A compound's journey through the physiological milieu is a complex interplay of interactions. Cross-reactivity, the binding of a compound to unintended receptors or "off-targets," can lead to a spectrum of consequences, from diminished efficacy to severe adverse effects.[4] Therefore, early and comprehensive cross-reactivity profiling is not a supplementary exercise but a cornerstone of a successful drug development program. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to enhance selectivity and mitigating the risk of late-stage failures.[5][6]
For a novel scaffold like this compound, which incorporates a thiophene ring known for its diverse pharmacological activities, a broad initial screen is paramount.[3][7]
Designing a Robust Cross-Reactivity Study: A Step-by-Step Approach
A well-designed cross-reactivity study is a multi-faceted investigation, typically progressing from broad screening to more focused functional analysis. The following workflow outlines a logical and efficient approach.
Figure 1. A phased workflow for comprehensive cross-reactivity profiling of a novel chemical entity.
Step 1: Primary Target Confirmation and Rationale for Panel Selection
Before embarking on a broad screen, it is crucial to confirm the high-affinity interaction of this compound with its intended primary target. This provides a baseline potency value against which all off-target interactions will be compared.
The selection of a receptor panel for cross-reactivity screening should be guided by a combination of structural analogy and therapeutic indication. Given the structural similarities of many thiophene derivatives to psychoactive compounds, a comprehensive panel should include key central nervous system (CNS) receptors.[8][9][10] A well-curated panel, such as those offered by commercial vendors or assembled in-house, provides an efficient way to assess a compound's promiscuity across diverse receptor families.[11][12]
Recommended Initial Screening Panel for this compound:
| Receptor Family | Specific Receptors of Interest | Rationale |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7 | Common targets for psychoactive compounds; structural alerts in the test compound.[8] |
| Dopamine Receptors | D1, D2, D3, D4 | Key players in CNS function and common off-targets for CNS-active drugs. |
| Adrenergic Receptors | α1A, α1B, α2A, β1, β2 | Implicated in cardiovascular and CNS function; important for safety profiling. |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | Critical for assessing potential anticholinergic side effects. |
| Histamine Receptors | H1, H2, H3 | Important for evaluating potential sedative or gastrointestinal effects. |
| Opioid Receptors | μ (mu), δ (delta), κ (kappa) | To rule out unintended opioid activity. |
| Ion Channels | hERG, NaV1.5, CaV1.2 | Essential for early cardiac safety assessment. |
| Nuclear Receptors | PXR, CAR, LXR | To assess potential for drug-drug interactions and metabolic liabilities.[5] |
Step 2: In Vitro Receptor Binding Assays
The initial screen is typically performed using in vitro receptor binding assays, which are a rapid and cost-effective method to determine the affinity of a compound for a large number of receptors.[13][14] The most common format is a competitive radioligand binding assay.
Principle of Competitive Radioligand Binding Assay:
This assay measures the ability of the test compound to displace a radiolabeled ligand of known high affinity and specificity from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.
Detailed Protocol for Competitive Radioligand Binding Assay:
-
Preparation of Receptor Membranes:
-
Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the receptor of interest.
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the specific radioligand (typically at or near its Kd value).
-
A range of concentrations of the test compound, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Receptor membranes.
-
-
Include control wells for:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a known, non-labeled ligand for the receptor to saturate all specific binding sites.
-
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]
-
-
Quantification and Data Analysis:
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Figure 2. Step-by-step workflow for a competitive radioligand binding assay.
Step 3: Functional Assays for "Hits"
Any receptor for which this compound shows significant binding affinity (a "hit," often defined as >50% inhibition at a 1 µM or 10 µM screening concentration) should be further investigated in a functional assay.[16] Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target receptor.
The choice of functional assay depends on the signaling pathway of the receptor, which is often a G protein-coupled receptor (GPCR).[17][18]
Figure 3. Simplified diagram of major G protein-coupled receptor (GPCR) signaling pathways.[19][20][21][22]
Common Functional Assays:
-
cAMP Assays (for Gs- and Gi-coupled receptors): These assays measure the accumulation (Gs) or inhibition of accumulation (Gi) of cyclic adenosine monophosphate (cAMP).[18] Common formats include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Calcium Flux Assays (for Gq-coupled receptors): These assays use calcium-sensitive fluorescent dyes to measure the transient increase in intracellular calcium concentration following receptor activation.[18]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, which is a common event in receptor desensitization and can also initiate G protein-independent signaling.[23][24]
General Protocol for a Cell-Based Functional Assay (Agonist Mode):
-
Cell Culture: Culture cells stably expressing the receptor of interest in a suitable medium.
-
Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add increasing concentrations of this compound to the cells. Include a known agonist for the receptor as a positive control.
-
Incubation: Incubate for a time and temperature appropriate for the specific assay readout.
-
Signal Detection: Measure the assay signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Plot the response against the log of the compound concentration and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.
To test for antagonist activity, the assay is performed in the presence of a fixed concentration of a known agonist, and the ability of the test compound to inhibit the agonist's response is measured.
Data Interpretation and Presentation
The results of the cross-reactivity studies should be compiled into a clear and concise format that allows for easy comparison of on-target and off-target activities. A selectivity table is an effective way to present this data.
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action | Selectivity Ratio (Off-target Ki / On-target Ki) |
| Primary Target X | 10 | 15 (EC50) | Agonist | - |
| 5-HT2A Receptor | 150 | 200 (EC50) | Partial Agonist | 15 |
| α2A Adrenergic Receptor | 800 | 1200 (IC50) | Antagonist | 80 |
| hERG Channel | >10,000 | >10,000 (IC50) | - | >1000 |
| All other tested receptors | >10,000 | - | - | >1000 |
This data is purely illustrative.
A selectivity ratio of at least 100-fold is generally desired for a clean pharmacological profile, although this can be context-dependent.
Conclusion and Forward Look
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound, using this compound as a representative example. By employing a combination of broad panel screening, quantitative binding assays, and functional characterization, researchers can build a comprehensive selectivity profile. This profile is not merely a data point; it is a critical tool for informed decision-making in the complex process of drug development. It enables the early identification of potential safety liabilities and provides a rational basis for lead optimization, ultimately increasing the probability of advancing a safe and effective therapeutic candidate to the clinic.
References
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. [Link]
-
Using a Nuclear Receptor Screening Panel for Lead Optimization: A Practical Guide for Drug Discovery Scientists. Indigo Biosciences. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... ResearchGate. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
ACDD - Our Process. The University of Arizona R. Ken Coit College of Pharmacy. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. National Center for Biotechnology Information. [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. ResearchGate. [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Oxford Academic. [Link]
-
In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Receptor family-based profiling panels. EuroscreenFast. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
-
Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. [Link]
-
NHRscan – Your Nuclear Hormone Receptor Panel. Eurofins Discovery. [Link]
-
Receptor Identification. Charles River Laboratories. [Link]
-
GPCR Pathway. Creative Diagnostics. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
(PDF) In vitro receptor binding assays. ResearchGate. [Link]
-
Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. National Center for Biotechnology Information. [Link]
-
A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy and Asthma Proceedings. [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
-
A reliable computational workflow for the selection of optimal screening libraries. Journal of Cheminformatics. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology. [Link]
-
This compound. PubChem. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports. [Link]
-
Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate. [Link]
-
Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Pelago Bioscience. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. International Journal of Nanomedicine. [Link]
-
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. histologix.com [histologix.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 9. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 10. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile your receptors against all subtypes of the same GPCR family - EuroscreenFast [euroscreenfast.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 18. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine, a Novel Reversible MAO-B Inhibitor, Against Commercial Parkinson's Disease Therapeutics
Disclaimer: This guide presents a hypothetical comparative analysis based on established scientific principles and methodologies. The compound [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine (designated herein as MTPM) is used as a representative novel chemical entity for illustrative purposes. The experimental data presented is synthetically generated to demonstrate a robust framework for efficacy comparison and should not be interpreted as factual results of physical experimentation.
Executive Summary
The management of Parkinson's Disease (PD) remains a significant clinical challenge, primarily addressed by therapies aimed at augmenting dopaminergic signaling. Monoamine oxidase B (MAO-B) inhibitors are a cornerstone of this approach, effectively increasing dopamine availability in the brain.[1][2] However, existing commercial drugs, such as the irreversible inhibitors Selegiline and Rasagiline, possess limitations related to side effects, dietary restrictions, and drug interactions.[3][4] This guide provides a comprehensive, multi-faceted comparison of a novel, hypothetical reversible MAO-B inhibitor, this compound (MTPM), with Selegiline and Rasagiline. Through a series of detailed in vitro enzymatic and cell-based neuroprotection assays, we demonstrate a framework for evaluating MTPM's potential as a best-in-class therapeutic agent. The (hypothetical) findings indicate that MTPM exhibits superior selectivity for MAO-B over MAO-A and potent neuroprotective effects in a cellular model of PD, suggesting a promising candidate for further preclinical and clinical development.
Introduction: The Rationale for a Novel MAO-B Inhibitor
Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum.[5][6] MAO-B is a key enzyme responsible for the metabolic breakdown of dopamine in the brain.[7][8] Its inhibition elevates synaptic dopamine levels, thereby alleviating motor symptoms.[1][3] Furthermore, the breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death.[2][5] Thus, MAO-B inhibitors offer both symptomatic relief and a potential neuroprotective effect.[2][9]
Current leading therapies, Selegiline and Rasagiline, are propargylamine-based irreversible inhibitors that form a covalent bond with the flavin cofactor of the MAO-B enzyme.[9][10] This irreversible action necessitates de novo enzyme synthesis for the recovery of activity, which can take days or weeks.[9] While effective, this can lead to a prolonged risk of drug-drug interactions, notably with certain antidepressants, and may require dietary tyramine restrictions at higher doses to avoid hypertensive events.[3]
This context establishes a clear therapeutic need for a highly selective, reversible MAO-B inhibitor. A reversible agent could offer a superior safety profile, with a shorter duration of action and a reduced risk of cumulative toxicity and interactions. Here, we propose and evaluate This compound (MTPM) as such a candidate and compare its efficacy profile against Selegiline and Rasagiline.
Comparative Mechanism of Action
The primary therapeutic action of all three compounds is the inhibition of MAO-B, which is primarily located in glial cells in the brain and metabolizes dopamine.[5] However, the nature of this inhibition differs significantly.
-
Selegiline & Rasagiline (Irreversible Inhibitors): These drugs covalently bind to the active site of MAO-B, permanently inactivating the enzyme.[9][11][12] This leads to a sustained increase in dopamine levels.
-
MTPM (Hypothetical Reversible Inhibitor): We hypothesize that MTPM, lacking a reactive propargylamine group, acts as a competitive, reversible inhibitor. It is proposed to bind non-covalently to the active site, allowing for enzyme activity to be restored upon drug clearance. This offers a more controlled and potentially safer modulation of dopamine metabolism.
Caption: Dopamine metabolism and points of MAO-B inhibitor action.
In Vitro Efficacy: Potency and Selectivity
A critical attribute of a superior MAO-B inhibitor is high selectivity for MAO-B over its isoform, MAO-A. Inhibition of MAO-A, found in the liver and gut, is associated with the "cheese effect," a dangerous hypertensive crisis when tyramine-rich foods are consumed.[3] We evaluated the inhibitory potency (IC₅₀) of MTPM against both human recombinant MAO-A and MAO-B and compared it to Selegiline and Rasagiline.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits, such as the Amplex™ Red Monoamine Oxidase Assay Kit.[13][14][15] The principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation, via a fluorogenic probe.[16]
Caption: Workflow for determining MAO inhibitor IC₅₀ values.
Methodology:
-
Reagent Preparation: All reagents are brought to room temperature. Human recombinant MAO-A and MAO-B enzymes, Amplex Red reagent, Horseradish Peroxidase (HRP), and the non-selective substrate (p-tyramine) are prepared in assay buffer.
-
Inhibitor Plating: 10 µL of each inhibitor dilution (MTPM, Selegiline, Rasagiline) is added to respective wells of a 96-well plate. Controls include "enzyme control" (buffer only) and "no enzyme" blanks.
-
Enzyme Addition: 50 µL of the MAO-A or MAO-B enzyme working solution is added to each well.
-
Pre-incubation: The plate is incubated for 10 minutes at 37°C to allow for the binding of inhibitors to the enzymes.[17]
-
Reaction Initiation: 40 µL of the substrate solution (containing p-tyramine, Amplex Red, and HRP) is added to all wells to start the reaction.
-
Data Acquisition: The plate is immediately placed in a fluorescence microplate reader. Fluorescence is measured kinetically over 30 minutes.
-
Analysis: The rate of reaction (slope of the linear portion of the fluorescence curve) is calculated for each concentration. The percent inhibition relative to the enzyme control is plotted against the logarithm of inhibitor concentration, and the IC₅₀ is determined using a non-linear regression curve fit.[18]
Results: Comparative IC₅₀ and Selectivity Index
The following table summarizes the hypothetical data obtained from the enzymatic assays. The Selectivity Index is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A higher index indicates greater selectivity for MAO-B.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (A/B) |
| MTPM | 5.2 | >10,000 | >1923 |
| Rasagiline | 8.9 | 2,500 | ~281 |
| Selegiline | 12.1 | 1,800 | ~149 |
Interpretation of Results: The hypothetical data clearly position MTPM as a highly potent and exceptionally selective MAO-B inhibitor. Its sub-nanomolar potency against MAO-B is superior to both commercial drugs. More importantly, its selectivity index of >1900 is an order of magnitude greater than that of Rasagiline. This superior selectivity strongly suggests that MTPM would have a significantly lower risk of inducing tyramine-related hypertensive events, potentially allowing for a wider therapeutic window and fewer dietary restrictions for patients.[3]
Cell-Based Efficacy: Neuroprotection Assay
Beyond symptomatic relief, a key goal in PD therapy is slowing disease progression.[6][19] The oxidative stress resulting from dopamine metabolism is a major contributor to neurodegeneration.[2] We therefore assessed the neuroprotective capacity of MTPM in a well-established cellular model of Parkinson's disease toxicity.
Experimental Protocol: MPP⁺-Induced Toxicity in SH-SY5Y Cells
SH-SY5Y human neuroblastoma cells, when differentiated, exhibit characteristics of dopaminergic neurons and are widely used for PD research.[20][21] The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) is actively transported into these cells and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis—a process that mimics aspects of PD pathology.[20][22]
Methodology:
-
Cell Culture & Differentiation: SH-SY5Y cells are cultured and differentiated for 6-9 days using retinoic acid to induce a mature, neuron-like phenotype.[20]
-
Pre-treatment: Differentiated cells are pre-treated for 24 hours with varying concentrations of MTPM, Selegiline, or Rasagiline.
-
Toxin Exposure: After pre-treatment, the media is replaced with media containing the test compounds plus a cytotoxic concentration of MPP⁺ (e.g., 1 mM) for an additional 24 hours.[21][23]
-
Viability Assessment (MTT Assay): Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is solubilized and measured spectrophotometrically.
-
Analysis: The absorbance is read at ~570 nm. The results are expressed as a percentage of the viability of untreated control cells. The neuroprotective EC₅₀ (the concentration providing 50% of the maximum protective effect) is calculated for each compound.
Results: Comparative Neuroprotection
The hypothetical results from the neuroprotection assay are summarized below.
| Compound | Neuroprotective EC₅₀ (nM) | Maximum Protection (% of Control Viability) |
| MTPM | 15.8 | 92.5% |
| Rasagiline | 25.4 | 85.1% |
| Selegiline | 31.7 | 81.3% |
Interpretation of Results: In this cellular model, MTPM demonstrates superior neuroprotective properties compared to both Selegiline and Rasagiline. It not only shows greater potency (a lower EC₅₀) but also achieves a higher maximal level of cell rescue. This suggests that MTPM's potent and selective inhibition of MAO-B effectively mitigates the downstream toxic effects of MPP⁺-induced mitochondrial dysfunction and oxidative stress. These anti-apoptotic and pro-survival effects are crucial indicators of potential disease-modifying activity.[11][19]
Discussion and Future Directions
This comparative guide outlines a systematic, data-driven framework for evaluating a novel therapeutic candidate against established commercial drugs. The hypothetical data generated for this compound (MTPM) present a compelling case for its potential as a next-generation MAO-B inhibitor for Parkinson's Disease.
Key Advantages of MTPM (Hypothetical):
-
Superior Selectivity: An exceptionally high selectivity for MAO-B over MAO-A suggests a significantly improved safety profile regarding dietary interactions.
-
Potent Efficacy: Lower IC₅₀ and EC₅₀ values in enzymatic and cellular assays indicate high intrinsic potency.
-
Enhanced Neuroprotection: The ability to more effectively rescue neurons from toxin-induced death in a cellular model points towards a strong potential for disease-modifying effects.
-
Reversible Mechanism: The proposed reversible binding mechanism could translate to better controllability and fewer long-term drug-drug interactions compared to the irreversible inhibition of Selegiline and Rasagiline.
While these in vitro results are promising, they represent an initial step. The logical progression for a compound like MTPM would involve a rigorous preclinical development program, including:
-
Pharmacokinetic (ADME) Studies: To determine the absorption, distribution, metabolism, and excretion profile of the compound.
-
In Vivo Efficacy Models: Testing in established animal models of Parkinson's Disease (e.g., MPTP-lesioned mice or 6-OHDA-lesioned rats) to confirm symptomatic relief and neuroprotective effects in vivo.[24][25]
-
Safety and Toxicology Studies: Comprehensive evaluation to establish a safe dose range for first-in-human clinical trials.
References
-
Finberg, J. P., & Youdim, M. B. (2002). "Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and uses in Parkinson's disease". PubMed. Available at: [Link]
-
Di Giovanni, G., et al. (2018). "Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside". PMC - PubMed Central. Available at: [Link]
-
Iright. "Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit". Available at: [Link]
-
Medscape. "The Role of Monoamine Oxidase Type B Inhibitors as Monotherapy and Adjunctive Therapy in Parkinson's Disease: Dopamine and MAO-B". Available at: [Link]
-
Parkinson's Foundation. "MAO-B Inhibitors". Available at: [Link]
-
Open Exploration Publishing. (2024). "An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy". Available at: [Link]
-
Parkinson's UK. (2025). "MAO-B inhibitors (rasagiline, selegiline, safinamide)". Available at: [Link]
-
CiteAb. "(A12214) Amplex™ Red Monoamine Oxidase Assay Kit - Thermo Scientific". Available at: [Link]
-
Naoi, M., & Maruyama, W. (2020). "Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies". MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). "What are MAO-B inhibitors and how do they work?". Available at: [Link]
-
Scarlatti, F., et al. (2022). "High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease". MDPI. Available at: [Link]
-
Evotec. "Monoamine Oxidase (MAO) Inhibition Assay". Available at: [Link]
-
Spandidos Publications. (2017). "IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway". Available at: [Link]
-
PubMed. (2021). "Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease". Available at: [Link]
-
ResearchGate. (2021). "MPP+ toxicity in 9‐day‐differentiated SH‐SY5Y and LUHMES cells grown...". Available at: [Link]
-
Frontiers. (2018). "Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells". Available at: [Link]
-
Finberg, J. P. (2008). "Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential". PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2008). "(PDF) Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential". Available at: [Link]
-
Olanow, C. W., et al. (2003). "Neuroprotective agents for clinical trials in Parkinson's disease". Neurology.org. Available at: [Link]
-
SpringerLink. (2014). "Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS)". Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2024). "PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES". Available at: [Link]
-
Drugs.com. "Rasagiline vs Selegiline Comparison". Available at: [Link]
-
Mayo Clinic. (2024). "Parkinson's disease - Diagnosis and treatment". Available at: [Link]
-
MDPI. (2023). "Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline". Available at: [Link]
-
PubMed Central. (2021). "Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors". Available at: [Link]
-
NIH. (2017). "Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case–control study". Available at: [Link]
-
PMC - PubMed Central. (2016). "Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives". Available at: [Link]
-
PD Conversations. (2019). "Selegiline vs. Ragasiline". Available at: [Link]
-
Charles River Laboratories. "Parkinson's Disease In Vitro Assays". Available at: [Link]
-
Semantic Scholar. (2016). "ANIMAL MODELS FOR PARKINSON DISEASE: OVERVIEW OF NEUROPROTECTION STUDIES". Available at: [Link]
Sources
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. The Role of Monoamine Oxidase Type B Inhibitors in Parkinson's Disease [medscape.org]
- 6. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and uses in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 14. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 15. iright.com [iright.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. mdpi.com [mdpi.com]
- 21. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 24. wjpmr.com [wjpmr.com]
- 25. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of Thiophene Derivatives
Introduction: The Critical Role of Thiophene Quantification
Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[] Their presence in numerous active pharmaceutical ingredients (APIs) necessitates precise and reliable quantification to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution and sensitivity.[2] However, a robust HPLC method is only as reliable as its validation.
This guide provides an in-depth comparison of analytical approaches and a detailed framework for validating an HPLC method for thiophene derivatives. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step. The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
Chapter 1: Foundational Strategy - Method Development for Thiophene Derivatives
The unique electronic properties of the sulfur-containing aromatic ring in thiophene derivatives present specific challenges and opportunities in HPLC method development.[] The goal is to achieve a "stability-indicating" method—one that can unequivocally separate the analyte of interest from its impurities and potential degradation products.[6]
Comparative Selection of Stationary Phases
The choice of the HPLC column is the most critical factor in achieving selectivity. While a standard C18 column is a workhorse for reverse-phase chromatography, the aromatic nature of thiophenes invites consideration of alternative stationary phases.
-
C18 (Octadecyl Silane): The default choice, separating primarily based on hydrophobicity. It is effective for thiophene derivatives with significant alkyl or other non-polar substituents.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic thiophene ring of the analyte. This can be particularly effective in resolving structurally similar aromatic impurities that may co-elute on a C18 column.
-
Polar-Embedded Phases: For highly polar thiophene derivatives (e.g., those with multiple hydroxyl or carboxyl groups), a polar-embedded column can provide better retention and peak shape by minimizing unwanted interactions with residual silanols on the silica surface.
Expert Insight: Always begin method development by screening at least two columns with different selectivities (e.g., C18 and Phenyl-Hexyl). This small upfront investment can save significant time in later validation stages by ensuring the chosen method has the best possible resolving power.
Mobile Phase Optimization: The Engine of Separation
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally preferred for its lower viscosity and UV transparency. However, methanol can offer different selectivity and should be evaluated, particularly if peak shape or resolution is suboptimal with ACN.
-
pH Control: The pH of the aqueous portion of the mobile phase is critical, especially for ionizable thiophene derivatives. A buffer should be used to maintain a consistent pH, ideally at least 1.5 pH units away from the analyte's pKa, to ensure a single, stable ionic form and reproducible retention times.
-
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is simpler and more robust.[7] However, for samples containing analytes with a wide range of polarities, a gradient elution (composition varies over time) is necessary to resolve all components within a reasonable timeframe and with good peak shape.[8]
Chapter 2: The Validation Blueprint: A Parameter-by-Parameter Protocol
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols for each key validation parameter as mandated by ICH Q2(R1) and the recently revised Q2(R2) guidelines.[3][11][12][13]
Workflow for HPLC Method Validation
The validation process follows a logical sequence, where the results of one stage support the next. System suitability is a prerequisite for all other tests.
Caption: Logical workflow for HPLC analytical method validation.
System Suitability Testing (SST)
-
Why it's done: SST is not method validation itself, but a prerequisite check performed before any sample analysis to ensure the chromatographic system (instrument, column, mobile phase) is performing adequately on the day of analysis.[14][15] It is the first line of defense against bad data.[16]
-
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte of interest and a key impurity or a compound that is expected to be closely eluted.
-
Make five or six replicate injections of this solution at the beginning of the analytical run.
-
Monitor the key chromatographic parameters.
-
-
Acceptance Criteria:
-
Peak Tailing Factor (T): T ≤ 2.0 (ensures peak symmetry).
-
Theoretical Plates (N): N > 2000 (measures column efficiency).
-
Resolution (Rs): Rs > 2.0 between the analyte and the closest eluting peak (ensures separation).
-
Relative Standard Deviation (%RSD) for Peak Area and Retention Time: %RSD ≤ 2.0% for replicate injections (demonstrates system precision).[17]
-
Specificity (Selectivity)
-
Why it's done: To prove that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components (excipients).[18]
-
Experimental Protocol (Forced Degradation):
-
Prepare separate solutions of the drug substance.
-
Expose these solutions to a range of stress conditions to intentionally degrade the analyte. This is a crucial step in developing a stability-indicating method.[19][20] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 48 hours.
-
Photolytic Stress: Expose to UV/Vis light as per ICH Q1B guidelines.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.
-
-
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the analyte peak and all degradation product peaks.
-
The analyte peak must pass peak purity analysis, indicating no co-eluting impurities.
-
A good mass balance should be achieved, where the decrease in the assay of the main peak is closely matched by the sum of the areas of the degradation peaks.[6]
-
Linearity and Range
-
Why it's done: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[21]
-
Experimental Protocol:
-
Prepare a stock solution of the analyte reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration for an assay.[11] For impurity quantification, the range must cover from the reporting threshold to 120% of the specification limit.
-
Inject each standard in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²) or Coefficient of Determination (R²): Should be ≥ 0.999.
-
The y-intercept of the regression line should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
Accuracy
-
Why it's done: To determine the closeness of the test results obtained by the method to the true value.[4][21] It is typically assessed as the percent recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the analyte reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percent recovery for each.
-
-
Acceptance Criteria:
-
The mean percent recovery should typically be within 98.0% to 102.0% for an API assay.
-
Precision
-
Why it's done: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.[18]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%, and the results should show no significant difference between the varied conditions.
-
Interrelationship of Core Validation Parameters
Accuracy, Precision, and Linearity are intrinsically linked. A method cannot be considered accurate if it is not precise, and both rely on a linear response to concentration.
Caption: Core validation parameters for a quantitative HPLC method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's done: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ).[21] This is essential for impurity analysis.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the baseline noise.
-
Inject a series of increasingly dilute solutions of the analyte.
-
-
Acceptance Criteria:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (typically ≤ 10%).
-
Robustness
-
Why it's done: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.[4]
-
Experimental Protocol:
-
Introduce small, deliberate changes to critical method parameters, one at a time.
-
Examples of parameters to vary:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 10%).
-
Mobile phase composition (e.g., ± 2% absolute for the organic modifier).
-
-
Analyze the system suitability solution under each modified condition.
-
-
Acceptance Criteria:
-
All system suitability parameters (Resolution, Tailing Factor, etc.) must still pass under all varied conditions.
-
The results should not be significantly impacted by the variations.
-
Chapter 3: Data in Action - A Comparative Case Study
To illustrate these principles, consider the development of a method for a hypothetical API, "Thiophenadol HCl," and its primary process impurity, "Deschloro-Thiophenadol."
Table 1: Comparison of Chromatographic Performance on Different Columns
| Parameter | Column A: Standard C18 (4.6x150mm, 5µm) | Column B: Phenyl-Hexyl (4.6x150mm, 5µm) | Rationale for Choice |
| Mobile Phase | 50:50 ACN:20mM Phosphate Buffer (pH 3.0) | 50:50 ACN:20mM Phosphate Buffer (pH 3.0) | Consistent mobile phase for direct comparison. |
| Thiophenadol HCl RT (min) | 4.52 | 5.81 | Phenyl-Hexyl column provides stronger retention due to π-π interactions. |
| Deschloro-Thiophenadol RT (min) | 4.31 | 5.25 | Impurity is slightly less retained than the API. |
| Resolution (Rs) | 1.8 | 3.5 | Column B provides superior, baseline resolution (Rs > 2.0). |
| Tailing Factor (Thiophenadol) | 1.3 | 1.1 | Column B shows better peak symmetry. |
| Conclusion | Fails resolution criteria. | Chosen for validation. | The Phenyl-Hexyl column demonstrates superior selectivity for this specific analyte/impurity pair. |
Table 2: Summary of Validation Results for Thiophenadol HCl Assay (Using Column B)
| Validation Parameter | Acceptance Criterion | Experimental Result | Pass/Fail |
| Specificity | Rs > 2.0 from all degradants; Peak Purity > 990 | Rs > 3.0; Peak Purity > 998 for all stressed samples | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80 - 120 µg/mL | 80 - 120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (Mean) | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 0.68% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 0.5 µg/mL (S/N = 11.2) | Pass |
| Robustness | SST parameters pass | All SST parameters met under varied conditions | Pass |
Conclusion
The validation of an HPLC method for the quantification of thiophene derivatives is a systematic and rigorous process that underpins the quality and reliability of pharmaceutical data. By moving beyond a simple checklist and understanding the scientific rationale for each validation parameter, researchers can build truly robust and defensible analytical methods. The key is a well-designed method development phase that explores different column selectivities, followed by a comprehensive validation protocol that challenges the method under a variety of conditions, as outlined by global regulatory standards. This approach ensures that the final method is not only validated but is genuinely suitable for its intended purpose throughout the lifecycle of the product.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: assayprism.com URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: System suitability in HPLC Analysis Source: Pharmaceutical Updates URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method Source: MDPI URL: [Link]
-
Title: Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems Source: ResearchGate URL: [Link]
-
Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Results of forced degradation studies Source: ResearchGate URL: [Link]
-
Title: Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 Source: PubMed URL: [Link]
-
Title: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]
-
Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
-
Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Analytical Method Development and Validation: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]
-
Title: Challenges during HPLC method development and how to fix them Source: YouTube URL: [Link]
-
Title: Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc Source: Journal of Natural Products URL: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. sgs.com [sgs.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. jddtonline.info [jddtonline.info]
- 11. scribd.com [scribd.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. youtube.com [youtube.com]
- 17. assayprism.com [assayprism.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. wjarr.com [wjarr.com]
A Comparative Performance Analysis of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine-Based Monoamine Transporter Inhibitors
Abstract
This guide provides a comprehensive performance benchmark of materials derived from the [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine scaffold, a prominent class of thiophene-based compounds with significant potential in neuropharmacology. The thiophene moiety is a privileged pharmacophore in medicinal chemistry, frequently utilized for its favorable physicochemical and drug-receptor interaction properties.[1][2] This analysis focuses on the efficacy of these materials as inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is central to the pathophysiology of numerous psychiatric and neurodegenerative disorders, making them critical targets for drug development.[3][4] We present a comparative analysis of inhibitory potency (Ki) and selectivity against established reference compounds. Furthermore, this guide furnishes detailed, self-validating experimental protocols for assessing transporter inhibition and provides mechanistic diagrams to contextualize the therapeutic action of these materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.
Introduction: The Thiophene Scaffold in Neuropharmacology
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the thiophene ring system being a particularly versatile and valuable scaffold.[1] Its structural and electronic properties often allow it to serve as a bio-isosteric replacement for phenyl rings, a substitution that can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[1] The sulfur atom within the five-membered ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1]
These characteristics make thiophene derivatives, such as those based on this compound, prime candidates for targeting complex biological systems like the central nervous system (CNS). A primary application for this scaffold is the modulation of monoamine transporters (DAT, SERT, and NET).[5][6] These transmembrane proteins are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[4][7] Inhibition of this reuptake process increases the synaptic concentration of these neurotransmitters, a mechanism of action shared by many successful therapeutics for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][7]
The this compound scaffold combines the thiophene core with a methoxyphenyl group, which can influence receptor binding and lipophilicity, and a methanamine side chain, which is crucial for interaction with the transporter's binding pocket. This guide will benchmark the performance of derivatives from this family against other known transporter inhibitors.
Comparative Performance Metrics: Potency and Selectivity
The therapeutic utility of a monoamine transporter inhibitor is defined by two primary parameters: potency and selectivity.
-
Potency (Ki or IC50): This value represents the concentration of the compound required to achieve 50% inhibition of transporter activity. A lower Ki or IC50 value indicates higher potency. In this guide, we will primarily use the inhibition constant (Ki), which reflects the binding affinity of the ligand for the transporter.
-
Selectivity: This is a ratio of a compound's potency for one transporter over another (e.g., SERT Ki / DAT Ki). High selectivity is often desirable to minimize off-target side effects. For instance, a selective serotonin reuptake inhibitor (SSRI) should have a significantly lower Ki for SERT compared to DAT and NET.
Performance Benchmark: Thiophene Derivatives vs. Established Inhibitors
The performance of novel compounds is best understood when contextualized against well-characterized alternatives. The following table summarizes the inhibitory potency (Ki, in nM) of a representative thiophene-based inhibitor alongside several standard reference compounds across the human monoamine transporters.
| Compound Class | Example Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Primary Activity Profile |
| Thiophene-Based | Compound 5c [5] | >10,000 | 1.1 | 129 | Potent NET / Moderate SERT Inhibitor |
| Tricyclic Antidepressant | Desipramine[4] | >10,000 | 7.36 | 163 | NET-Selective Inhibitor |
| SSRI | Fluoxetine (Prozac) | 1,800 | 410 | 1.1 | SERT-Selective Inhibitor |
| SNRI | Duloxetine | 1,190 | 1.6 | 0.8 | Potent SERT/NET Inhibitor |
| Psychostimulant | Cocaine[8] | 200-700 | 200-700 | 200-700 | Non-selective Inhibitor |
Data compiled from multiple sources for comparative purposes. Absolute values can vary based on assay conditions.[4][5][8]
Structure-Activity Relationship (SAR) Insights
Analysis of thiophene derivatives reveals key structural determinants of activity and selectivity.[5] For instance, in a series of (thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes, substitutions on the thiophene ring critically modulate the selectivity profile.
-
Unsubstituted Thiophene: Leads to NET-selective inhibition.
-
5-Chloro-Thiophene: Introduces potent SERT inhibition, creating a mixed NET/SERT inhibitor profile (e.g., Compound 5c).[5]
-
5-Bromo-Thiophene: Further enhances SERT selectivity.[5]
This demonstrates that the thiophene ring is not merely a passive scaffold but an active participant in defining the pharmacological profile, offering medicinal chemists a tunable platform for optimizing transporter selectivity.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized and well-controlled experimental protocols are essential. Below is a detailed methodology for an in vitro monoamine uptake inhibition assay.
Protocol: In Vitro Monoamine Uptake Inhibition Assay Using Synaptosomes
This protocol details the measurement of a compound's ability to inhibit the uptake of a radiolabeled monoamine into rat brain synaptosomes, which are resealed nerve terminals containing functional transporters.[9]
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue (e.g., striatum for DAT, whole brain minus striatum/cerebellum for NET/SERT) in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Wash and resuspend the pellet in a suitable Krebs-phosphate buffer.
-
-
Uptake Inhibition Assay:
-
Aliquot the synaptosome preparation into a 96-well plate.
-
Add increasing concentrations of the test compound (e.g., the thiophene derivative) or a reference inhibitor.
-
To ensure transporter specificity, include unlabeled blockers for the other two transporters (e.g., when assaying DAT, add blockers for NET and SERT).[9]
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
-
Initiation and Termination:
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[9]
-
Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, trapping the synaptosomes.
-
Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter circles into scintillation vials with scintillation fluid.
-
Quantify the retained radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or desipramine).
-
Subtract non-specific uptake from all readings to get specific uptake.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Why Synaptosomes? They provide a native membrane environment with fully functional transporters, offering higher biological relevance than cell lines expressing a single recombinant transporter.
-
Why Off-Target Blockers? Monoamine transporters have overlapping substrate affinities. Adding selective blockers ensures that the measured uptake is primarily mediated by the transporter of interest.[9]
-
Why Rapid Filtration? The uptake process is fast. Rapid termination is critical to accurately capture the initial rate of transport and prevent the system from reaching equilibrium.
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
The Underlying Mechanism: Halting Neurotransmitter Reuptake
To appreciate the performance of these inhibitors, it is crucial to understand their mechanism of action at the synapse.
In normal neurotransmission, monoamines are released from vesicles in the presynaptic neuron into the synaptic cleft. They diffuse across the cleft to activate receptors on the postsynaptic neuron. To terminate the signal, monoamine transporters on the presynaptic membrane actively pump the neurotransmitters back into the cell for repackaging into vesicles or degradation.[7]
This compound-based materials act as competitive inhibitors. They bind to the transporter protein, often at or near the same site as the endogenous monoamine, physically blocking the reuptake pathway.[7] This blockade leads to a higher concentration of the neurotransmitter in the synaptic cleft for a longer duration, enhancing and prolonging its signaling effect on the postsynaptic neuron.
Caption: Mechanism of Monoamine Transporter Inhibition at the Synapse.
Future Outlook and Drug Development Considerations
The this compound scaffold represents a highly promising platform for the development of novel CNS therapeutics. The demonstrated ability to tune selectivity between NET and SERT through targeted chemical modifications highlights its versatility.[5] Future research should focus on:
-
Full Selectivity Profiling: Comprehensive screening against a wider panel of receptors and transporters to identify potential off-target liabilities.
-
Pharmacokinetic Optimization: Investigating metabolic stability, oral bioavailability, and blood-brain barrier penetration to ensure the compound can reach its target in effective concentrations.[3]
-
In Vivo Efficacy: Translating potent in vitro activity into desired behavioral outcomes in animal models of depression, anxiety, or other relevant CNS disorders.
By systematically exploring the structure-activity relationships and optimizing drug-like properties, materials based on this thiophene scaffold can be advanced toward clinical utility, offering new therapeutic options for complex neurological conditions.
References
-
Zhang, A., et al. (2007). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2447-2450. [Link]
-
Zhang, A., et al. (2007). Thiophene derivatives: A new series of potent norepinephrine and serotonin reuptake inhibitors. University of Texas Medical Branch Research Experts. [Link]
-
Al-Ostoot, F. H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1185-1225. [Link]
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Current Medicinal Chemistry. [Link]
-
Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Zhou, J. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Current Topics in Medicinal Chemistry, 4(1), 103-113. [Link]
-
Singh, I., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell, 186(10), 2160-2175.e17. [Link]
-
Cheng, M. H., & Gadde, K. M. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
Novel tropane-based irreversible ligands for the dopamine transporter. (2001). Journal of Medicinal Chemistry, 44(23), 3765-3768. [Link]
-
Singh, I., et al. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell, 186(10), 2160-2175.e17. [Link]
-
Horton, D. B., et al. (2011). meso-Transdiene Analogs Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release. The Journal of Pharmacology and Experimental Therapeutics, 336(3), 881-892. [Link]
-
Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Modeling, 17(10), 2589-2601. [Link]
-
In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. (2025). Journal of Medical, Chemical and Biomedical Engineering. [Link]
-
Horton, D. B., et al. (2011). meso-Transdiene analogs inhibit vesicular monoamine transporter-2 function and methamphetamine-evoked dopamine release. The Journal of Pharmacology and Experimental Therapeutics, 336(3), 881-892. [Link]
-
Tachibana, S., & Takemoto, M. (2008). Synthesis and physiological activity of thiophenes and furans with 3- and 4-methoxyacetophenone derivatives. Journal of Oleo Science, 57(2), 107-113. [Link]
-
Baumann, M. H., et al. (2014). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 39(8), 1999-2010. [Link]
-
Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. (2020). Molbank, 2020(2), M1131. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Advances, 13(2), 1045-1065. [Link]
-
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. (2011). Research Journal of Chemical Sciences. [Link]
-
The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. (2024). Frontiers in Pharmacology, 15, 1387609. [Link]
-
Nickell, J. R., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(9), 2268-2272. [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2016). Journal of Medicinal Chemistry, 59(17), 7991-8003. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]
-
Siripurapu, K. B., et al. (2016). Lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571. [Link]
-
Structural mechanisms for VMAT2 inhibition by tetrabenazine. (2023). eLife, 12, e85392. [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2009). BMC Pharmacology, 9, 6. [Link]
-
1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. (2016). Bioorganic & Medicinal Chemistry Letters, 26(9), 2268-2272. [Link]
-
Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. (2019). Bioorganic & Medicinal Chemistry, 27(19), 115049. [Link]
-
4,4′-([5][6][10]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2022). Molbank, 2022(2), M1386. [Link]
-
4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]
-
(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (2012). Acta Crystallographica Section E: Crystallographic Communications, 68(9), o2819. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Docking Studies of Thiophene Derivatives: A Guide to Predicting and Validating Molecular Interactions
Thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the thiophene ring allows for diverse chemical modifications, making it a focal point in the design of novel therapeutics.[2] At the heart of modern drug discovery lies the synergy between computational modeling and experimental validation.[3] Molecular docking, a powerful in silico technique, predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[4] This guide provides a comprehensive overview of performing and interpreting comparative docking studies of thiophene derivatives against various protein targets, supported by experimental data and detailed protocols.
The Rationale Behind In Silico Screening of Thiophene Derivatives
The therapeutic potential of thiophene derivatives stems from their ability to interact with a wide array of biological targets.[2] The electron-rich nature of the thiophene ring and its capacity for bioisosteric replacement of phenyl groups often lead to improved physicochemical properties and enhanced binding affinity.[2] Molecular docking accelerates the drug discovery process by:
-
Predicting Binding Modes: Understanding how a ligand interacts with a protein at the atomic level.[4]
-
Estimating Binding Affinity: Ranking potential drug candidates based on their predicted binding strength.[5]
-
Elucidating Structure-Activity Relationships (SAR): Identifying key chemical features responsible for biological activity.[2]
-
Virtual Screening: Rapidly evaluating large libraries of compounds to identify promising hits.[5][6]
However, it is crucial to remember that in silico predictions are not a substitute for experimental validation.[3][7] The most reliable docking studies are those whose results correlate strongly with experimental data, such as IC50 values obtained from in vitro assays.[3]
A Step-by-Step Guide to Comparative Molecular Docking
A well-executed molecular docking study is a self-validating system. The following protocol outlines the key steps, emphasizing the causality behind each experimental choice.
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for a comparative molecular docking study, from initial preparation to experimental validation.
1. Protein Target Preparation:
-
Selection: Choose a high-resolution crystal structure of the target protein from a database like the Protein Data Bank (PDB). The presence of a co-crystallized ligand can aid in validating the docking protocol.[7]
-
Preparation: Remove water molecules and heteroatoms that are not relevant to the binding interaction. Add hydrogen atoms and assign appropriate protonation states to amino acid residues. This step is crucial for accurate calculation of electrostatic interactions.
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the thiophene derivatives and convert them to 3D structures.
-
Energy Minimization: Optimize the 3D geometry of the ligands using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation before docking.[7]
3. Molecular Docking Simulation:
-
Software Selection: Several well-validated docking programs are available, such as AutoDock, MOE (Molecular Operating Environment), and GOLD. The choice of software can depend on the specific target and the user's familiarity with the program.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and location of the grid box are critical parameters that can influence the docking results.
-
Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site.
4. Analysis of Docking Results:
-
Pose Selection: Analyze the different binding poses (conformations) of the ligand and select the one with the most favorable docking score (e.g., lowest binding energy).
-
Interaction Analysis: Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This provides insights into the molecular basis of binding.
Comparative Docking Performance of Thiophene Derivatives
To illustrate the practical application of comparative docking, we present data for thiophene derivatives targeting two well-studied proteins: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).
Thiophene Derivatives as COX-2 Inhibitors
COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain.[8]
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| Thiophene Derivative 1 | COX-2 | -8.5 | 0.25 | [8] |
| Thiophene Derivative 2 | COX-2 | -7.9 | 1.5 | [8] |
| Celecoxib (Reference) | COX-2 | -9.2 | 0.04 | [8] |
The data in the table demonstrates a good correlation between the predicted binding energies and the experimentally determined inhibitory concentrations. Thiophene derivative 1, with a lower binding energy, exhibits a lower IC50 value, indicating higher potency compared to derivative 2. Celecoxib, a known COX-2 inhibitor, shows the strongest predicted binding and highest potency.
Thiophene Derivatives as EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in cancer therapy.[9][10]
| Compound ID | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Pyrazole-thiophene hybrid 2 | Wild EGFR | -5.37 | 6.57 (MCF-7 cells) | [9] |
| Pyrazole-thiophene hybrid 14 | Mutant (T790M) EGFR | -6.96 | 12.94 (MCF-7 cells) | [9] |
| Erlotinib (Reference) | Wild EGFR | -8.77 | N/A | [9] |
In this case, the pyrazole-thiophene hybrids show promising predicted binding to both wild-type and mutant EGFR.[9] The docking scores suggest that compound 14 has a higher affinity for the mutant EGFR, which is a significant finding as the T790M mutation is a common mechanism of resistance to EGFR inhibitors.[9][11]
Visualizing Key Molecular Interactions
Understanding the specific interactions between a ligand and its target protein is fundamental to rational drug design.
Caption: A simplified 2D representation of the key interactions between a thiophene derivative and the active site of COX-2.
Molecular docking studies have revealed that thiophene derivatives often form crucial hydrogen bonds with key residues like His90 and Arg513 in the COX-2 active site.[12] Additionally, hydrophobic interactions with residues such as Val523 contribute to the stabilization of the ligand-protein complex.[12] These interactions are critical for the inhibitory activity of these compounds.
Experimental Validation: Bridging the Gap Between In Silico and In Vitro
The predictive power of a docking study is only as good as its correlation with experimental results.[3] Therefore, it is imperative to validate the in silico findings through robust in vitro assays.
Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation:
-
Recombinant human COX-2 enzyme.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compounds (thiophene derivatives) and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add varying concentrations of the test compounds or reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Directions
Comparative docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions that govern the biological activity of thiophene derivatives. By combining robust computational methodologies with rigorous experimental validation, researchers can accelerate the identification and optimization of novel therapeutic agents. As computational power and algorithmic accuracy continue to improve, the predictive capacity of molecular docking will undoubtedly play an even more significant role in the development of next-generation medicines. The integration of artificial intelligence and machine learning techniques with molecular docking holds the promise of further enhancing the efficiency and accuracy of drug design pipelines.[7]
References
- Benchchem. Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers.
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Benchchem. Validating Computational Docking of Thiophene-Based Inhibitors: A Comparative Guide.
- Semantic Scholar. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. Synthesis and docking studies of thiophene scaffolds in COX-2.
- Bentham Science Publishers. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors.
- Arkivoc. Synthesis and docking studies of thiophene scaffolds in COX-2.
- NIH. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2.
- PubMed. Thiophene-Based Dual Modulators of Aβ and Tau Aggregation.
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- NIH. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- AIP Publishing. Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes.
- ResearchGate. Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives.
- YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- PubMed. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase.
- PubMed. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study.
- ResearchGate. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line.
- DergiPark. In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives.
- NIH. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.
- Taylor & Francis Online. Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors.
- PubMed. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors.
- A Comprehensive Review on Molecular Docking in Drug Discovery.
- PubMed Central. In silico modeling of the specific inhibitory potential of thiophene-2,3-dihydro-1,5-benzothiazepine against BChE in the formation of β-amyloid plaques associated with Alzheimer's disease.
- ResearchGate. Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents | Request PDF.
- ResearchGate. Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- PubMed Central. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease.
- Michigan State University. Lessons from Docking Validation.
- NIH. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
- ResearchGate. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease | Request PDF.
- RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
- ACS Omega. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.
- PubMed Central. Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities.
- OUCI. Best Practices for Docking-Based Virtual Screening.
- Semantic Scholar. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management.
- ResearchGate. A Review on Anticancer Activities of Thiophene and Its Analogs.
- ResearchGate. (PDF) Best Practices in Docking and Activity Prediction.
- MDPI. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.
- PubMed. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole-Thiophene Scaffolds.
- Annual Reviews. The Art and Science of Molecular Docking.
- A Review On Molecular Docking And Its Application.
- ResearchGate. (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.
- ResearchGate. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. A Review On Molecular Docking And Its Application [journalijar.com]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Black Sea Journal of Engineering and Science » Submission » In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives [dergipark.org.tr]
- 11. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine Using Elemental Analysis
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to its precursors, such as the pharmaceutical intermediate [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine. This compound, featuring a thiophene-based scaffold, serves as a critical building block in the synthesis of more complex therapeutic agents, particularly in oncological research.[1] The presence of even minute impurities can drastically alter the efficacy, safety, and stability of the final drug product, making rigorous purity validation a cornerstone of quality control in the pharmaceutical industry.[2][3]
This guide provides an in-depth, technical comparison of elemental analysis (EA) as a primary method for assessing the purity of synthesized this compound. We will delve into the causality behind the experimental choices, present a self-validating protocol, and compare its performance against other orthogonal analytical techniques.
Pillar 1: The Foundational Principle of Elemental Analysis
Elemental analysis, specifically CHNS combustion analysis, is a robust and fundamental technique used to determine the elemental composition of a pure organic compound.[4][5] Its power lies in its stoichiometric precision. The core principle involves the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment.[6][7] This process quantitatively converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[8]
These gases are then separated and quantified using detectors, most commonly a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (typically helium) as the analyte gases pass through.[7][9] By comparing the detector's response to that of a certified standard, the mass fractions of C, H, N, and S in the original sample are determined with high accuracy. This technique, rooted in the foundational work of Liebig and Dumas, remains a cornerstone for verifying the empirical formula and purity of novel compounds.[10][11]
Pillar 2: Establishing the Benchmark - Theoretical Composition
Before any analysis can be performed, a theoretical benchmark must be established. This is the calculated elemental composition based on the compound's molecular formula. For this compound, the molecular formula is C₁₂H₁₃NOS .[12]
The theoretical elemental percentages are calculated as follows:
-
Molecular Weight: 219.31 g/mol
-
% Carbon (C): (12 * 12.011 / 219.31) * 100 = 65.72%
-
% Hydrogen (H): (13 * 1.008 / 219.31) * 100 = 5.98%
-
% Nitrogen (N): (1 * 14.007 / 219.31) * 100 = 6.39%
-
% Sulfur (S): (1 * 32.065 / 219.31) * 100 = 14.62%
These values represent the absolute standard for a 100% pure sample. Any deviation in the experimental results points towards the presence of impurities.
Table 1: Theoretical Elemental Composition of C₁₂H₁₃NOS
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 65.72 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.98 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39 |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.62 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.29 |
| Total | 219.31 | 100.00 |
Pillar 3: A Self-Validating Experimental Protocol
The trustworthiness of an analytical method hinges on a robust and self-validating protocol. For elemental analysis, this is achieved through meticulous sample preparation, precise instrument calibration, and standardized analytical procedures.
Experimental Workflow for CHNS Analysis
Caption: Workflow for CHNS elemental analysis.
Step-by-Step Methodology
-
Sample Preparation (The Foundation of Accuracy):
-
Homogenization: Ensure the sample is homogenous. If it is a crystalline solid, gently grind it into a fine powder using an agate mortar and pestle. This eliminates sampling bias.
-
Drying: The sample must be completely free of residual solvents and adsorbed water, as these will artificially inflate the carbon and hydrogen percentages. Dry the sample under a high vacuum at a temperature below its melting point for several hours.
-
Weighing: Using a calibrated microbalance, precisely weigh approximately 1-3 mg of the dried sample into a tin or silver capsule. The exact mass is critical for accurate calculations.
-
-
Instrument Calibration (Ensuring Trustworthiness):
-
Standard Selection: A certified organic standard with a known, stable elemental composition is used. Sulfanilamide (C₆H₈N₂O₂S) is an excellent choice as it contains all four elements of interest (C, H, N, S) in well-defined ratios.
-
Analysis: Analyze the standard under the same conditions as the unknown sample. The instrument software uses the known elemental percentages of the standard to create a response factor for the detector. This step validates that the instrument is performing correctly.[13]
-
-
Analysis of this compound:
-
Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace.[6] A pulse of pure oxygen is introduced, leading to flash combustion.
-
Gas Purification and Separation: The resulting mixture of gases (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then swept by a helium carrier stream through a chromatographic column that separates them based on their physical properties.
-
Detection and Quantification: The separated gases elute from the column and pass through the thermal conductivity detector (TCD). The software integrates the signal peaks for each gas, and using the calibration factor from the standard, calculates the percentage of each element in the original sample.
-
Pillar 4: Data Interpretation and Purity Validation
The purity of the compound is confirmed by comparing the experimental elemental percentages to the theoretical values. For publication in most peer-reviewed journals and for internal quality control, the experimental results must fall within an accepted deviation, typically ±0.4% , of the calculated values.[14][15]
Caption: Logic for purity validation via elemental analysis.
Case Study: Interpreting Hypothetical Results
Let's analyze two hypothetical batches of synthesized this compound.
Table 2: Comparison of Theoretical vs. Hypothetical Experimental Data
| Element | Theoretical % | Batch A (Found %) | Deviation (%) | Batch B (Found %) | Deviation (%) | Interpretation of Batch B |
| C | 65.72 | 65.91 | +0.19 | 68.55 | +2.83 | Significantly high C and H suggest residual hydrocarbon solvent (e.g., hexane, toluene). |
| H | 5.98 | 6.05 | +0.07 | 7.21 | +1.23 | |
| N | 6.39 | 6.31 | -0.08 | 5.88 | -0.51 | Lower N and S percentages are due to the "dilution" effect of the solvent impurity. |
| S | 14.62 | 14.55 | -0.07 | 13.50 | -1.12 | |
| Purity | 100% | PASS | FAIL | Requires further purification and re-analysis. |
As shown in Table 2, Batch A passes the purity test as all elemental values are well within the ±0.4% acceptance window. Batch B, however, fails significantly. The causality is clear: the elevated carbon and hydrogen percentages, coupled with suppressed nitrogen and sulfur, strongly indicate the presence of a carbon- and hydrogen-rich impurity, such as a residual solvent from the synthesis or purification steps.
Pillar 5: Comparative Guide to Orthogonal Purity Methods
While elemental analysis is a powerful tool for confirming bulk purity and empirical formula, it is not an omnibus solution. It provides no information about the number or identity of specific impurities. Therefore, it should be used in conjunction with other orthogonal methods.
Table 3: Comparison of Purity Validation Techniques
| Technique | Principle | Strengths | Weaknesses | Best For |
| Elemental Analysis (EA) | Combustion and measurement of elemental gases (C, H, N, S).[4] | Confirms empirical formula; high precision for bulk purity; inexpensive and fast.[7] | Does not identify or quantify individual impurities; requires a pure, dry sample. | Validating the elemental composition of a final, purified compound. |
| HPLC (UV-Vis) | Differential partitioning of analytes between a mobile and stationary phase.[16] | Gold standard for purity; separates and quantifies non-volatile impurities; high sensitivity.[2] | Requires chromophoric impurities for UV detection; method development can be time-consuming. | Routine quality control; detecting process-related impurities and degradation products. |
| qNMR Spectroscopy | Measures nuclear spin resonance in a magnetic field. | Provides structural confirmation; can quantify purity against a certified internal standard without needing a sample of the impurity.[2] | Lower sensitivity than HPLC; requires expensive instrumentation and specialized expertise. | Absolute purity determination of reference standards; structural elucidation. |
| GC-MS | Separates volatile compounds followed by mass-to-charge ratio detection.[16] | Excellent for identifying and quantifying volatile impurities like residual solvents.[17] | Not suitable for non-volatile or thermally labile compounds. | Detecting and identifying residual solvents from the manufacturing process. |
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Elemental analysis serves as an indispensable, first-line technique. Its ability to provide a rapid, accurate, and inexpensive confirmation of the compound's elemental composition makes it a fundamental component of the analytical chemist's toolkit.[7] When the experimental percentages for Carbon, Hydrogen, Nitrogen, and Sulfur align with the theoretical values within the accepted ±0.4% margin, it provides strong, trustworthy evidence of high bulk purity.[14] However, for a comprehensive purity profile, it is essential to complement elemental analysis with orthogonal chromatographic and spectroscopic methods like HPLC and GC-MS to identify and quantify any specific impurities that may be present.
References
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Infinita Lab. (2025). All About Combustion Analysis. Retrieved from [Link]
-
Grokipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
- Jensen, W. B. (2016). Liebig and Combustion Analysis.
-
Pearson. (n.d.). Combustion Analysis Explained. Retrieved from [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]
- ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development.
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
- SpringerLink. (n.d.). Review on the modern analytical advancements in impurities testing.
-
Crea Analytical. (n.d.). Total Sulfur Analysis. Retrieved from [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
IUPAC. (n.d.). Qualitative elemental specificity (Q04974). Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R2) on elemental impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C12H13NOS). Retrieved from [Link]
-
IUPAC. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. infinitalab.com [infinitalab.com]
- 7. azom.com [azom.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 10. grokipedia.com [grokipedia.com]
- 11. homepages.uc.edu [homepages.uc.edu]
- 12. PubChemLite - this compound (C12H13NOS) [pubchemlite.lcsb.uni.lu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. arborpharmchem.com [arborpharmchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
Disclaimer: This document provides procedural guidance for the disposal of [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine based on its chemical structure and data from analogous compounds. A specific, verified Safety Data Sheet (SDS) for this exact compound (CAS No. 1341711-90-7) was not publicly available at the time of writing. Therefore, this chemical must be treated as a substance with unknown toxicological properties. This guide is intended to supplement, not replace, your institution's official waste disposal protocols and local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department before handling or disposing of this or any chemical waste.
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the safe management of novel chemical entities is paramount. This compound, a compound featuring a primary amine, a thiophene ring, and a methoxyphenyl group, requires careful handling from acquisition to disposal. Its structural motifs suggest potential for biological activity and chemical reactivity. This guide provides a framework for its proper disposal, grounded in the principles of risk mitigation, regulatory compliance, and scientific integrity. Our goal is to empower researchers to manage chemical waste not as an afterthought, but as an integral part of the experimental workflow.
Part 1: Hazard Identification and Risk Assessment
Due to the absence of a comprehensive SDS, we must infer the potential hazards from the compound's constituent functional groups. This conservative approach ensures the highest level of safety.
-
Primary Amine Group: Aliphatic and aromatic amines can be corrosive, irritants to the skin and respiratory tract, and may be toxic.[1] They are also typically basic and will react exothermically with acids.[2]
-
Thiophene Moiety: Thiophene and its derivatives can be harmful if swallowed or inhaled and may cause irritation to the eyes, skin, and respiratory system.[3][4]
-
Methoxyphenyl Group: While often imparting lower toxicity than their unmethoxylated analogs, this group does not eliminate the potential for irritation or other health effects.
Based on these components, a risk assessment mandates that the compound be handled as hazardous. The following table summarizes the anticipated hazard profile according to the Globally Harmonized System (GHS).
| Hazard Category | Anticipated Classification & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. Based on data for similar amine and thiophene compounds. | [3][5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. Amines and thiophenes are known skin irritants. | [3][4] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. A common property of functionalized amines and aromatic heterocycles. | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. Inhalation of dust or vapors from amine compounds can irritate the respiratory tract. | [3][4] |
| Environmental Hazards | Potentially Harmful to Aquatic Life. Amines and aromatic compounds can be toxic to aquatic ecosystems. Disposal into drains or the environment must be strictly avoided. | [1] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive safety culture begins with proper preparation. Before handling the compound in any form—pure solid, solution, or as waste—ensure the following measures are in place.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as a minimum. A face shield is recommended when handling larger quantities (>50g) or if there is a splash risk.[3][6]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or perforation before each use.[6]
-
Body Protection: A standard laboratory coat is required. For significant handling operations, a chemically resistant apron is advised.[6]
-
Respiratory Protection: Handle this compound in a certified chemical fume hood to control airborne levels. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. Consult your EHS department for proper respirator selection and fit-testing.[6]
Immediate Spill Response Protocol
Accidents can happen. Being prepared is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described above.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, surround the area with a universal absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Do not create dust.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (wipes, absorbents) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Part 3: The Disposal Workflow: A Step-by-Step Guide
The cardinal rule of chemical disposal is to never dispose of waste down the drain or in the regular trash unless explicitly approved by EHS.[2][7] For a compound like this compound, the only safe and compliant pathway is through a licensed hazardous waste disposal service.
Disposal Decision Pathway
The following diagram outlines the logical steps for managing waste streams containing this compound.
Caption: Disposal workflow for this compound waste.
Protocol for Waste Collection and Disposal
-
Waste Segregation (The 'Why'): The most critical step is proper segregation.[1] As an amine, this compound is basic. Mixing it with acidic waste streams can cause a violent exothermic reaction, leading to pressure buildup and potential container failure. It should be collected in a container designated for "Non-Halogenated Organic Amine Waste" or a similar classification provided by your EHS department. Keep it separate from acids and strong oxidizing agents.[2][8]
-
Container Selection:
-
Choose a robust, leak-proof container with a secure, tight-fitting lid. High-Density Polyethylene (HDPE) carboys or glass bottles are typically appropriate.
-
Ensure the container is clean and dry before adding waste.
-
Attach a hazardous waste label to the container before adding any waste.
-
-
Waste Accumulation:
-
Add waste to the container in a chemical fume hood.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Labeling for Compliance:
-
Using a permanent marker, clearly write the full chemical name: "this compound".
-
If it is in a solution, list all components and their approximate percentages.
-
Check the boxes for relevant hazards on the label (e.g., "Toxic," "Irritant").
-
Record the date you first added waste to the container.
-
-
Storage Prior to Pickup:
-
Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure the container is within a secondary containment bin to catch any potential leaks.
-
-
Arranging for Disposal:
Conclusion: Upholding a Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of its use in research. By treating this compound with the caution it deserves, adhering to strict segregation protocols, and partnering with your institution's EHS professionals, you contribute to a safer laboratory environment for yourself and your colleagues. Remember, the fundamental principle of chemical waste management is to treat unknown substances as hazardous and always consult with safety professionals.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs.
-
This compound. Sigma-Aldrich.
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University, Risk Management and Safety.
-
Material Safety Data Sheet (Generic). Derthon Optoelectronic Materials Sci. Tech. Co., Ltd.
-
SAFETY DATA SHEET for 4'-methoxyacetophenone. Sigma-Aldrich.
-
SAFETY DATA SHEET for 4-Methoxybenzenethiol. Fisher Scientific.
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial.
-
Hazardous Waste and Disposal. American Chemical Society.
-
SAFETY DATA SHEET for Thiophene. Sigma-Aldrich.
-
Safety Data Sheet for 2-amino-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. Key Organics.
-
Safety Data Sheet for N,N-Dimethyl-1-(thiophen-2-yl)methanamine. Angene Chemical.
-
This compound (C12H13NOS). PubChemLite.
-
Safety Data Sheet for 2-(4-METHOXYPHENYL)THIOPHENE. Georganics.
-
SAFETY DATA SHEET for Ethanone, 1-(4-methoxyphenyl)-. Fisher Scientific.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. research.auburn.edu [research.auburn.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. georganics.sk [georganics.sk]
- 5. keyorganics.net [keyorganics.net]
- 6. derthon.com [derthon.com]
- 7. acs.org [acs.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine is a research chemical for which comprehensive toxicological data may not be readily available.[1] In such instances, a proactive and conservative approach to safety is not just recommended—it is imperative. This guide provides a detailed operational plan for the safe handling of this compound, grounded in the principles of chemical analogy, risk assessment, and established laboratory safety protocols.
Hazard Assessment: An Evidence-Based Approach
Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent chemical moieties: a primary amine, a thiophene ring, and a methoxyphenyl group.
-
Primary Amine Moiety: Aliphatic and aromatic amines are often associated with skin and eye irritation, and can be corrosive.[2] They may also act as respiratory irritants and sensitizers.
-
Thiophene Derivatives: The toxicological profiles of thiophene derivatives vary widely. However, compounds like 3-Thiophenamine have been identified as causing skin, eye, and respiratory irritation.[3] Furthermore, some thiophene-containing novel psychoactive substances have been linked to significant toxicity.[4]
-
Methoxyphenyl Group: While the methoxy group can sometimes attenuate the hazards of a parent phenol, related compounds like 4-Methoxythiophenol are known skin and eye irritants, and are harmful in contact with the skin.[5]
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense.[7] Before any procedure, engineering and administrative controls must be in place to form the primary safety barrier.
-
Engineering Controls: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The laboratory should be equipped with easily accessible eyewash stations and safety showers.[1]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound.[10] This SOP should be read and understood by all personnel before they begin work. Never work alone when handling hazardous materials, and ensure all containers are clearly and accurately labeled.[9][11]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required |
| Weighing & Solution Prep | Double-gloving with Nitrile Gloves | Chemical Splash Goggles | Chemical-resistant Lab Coat | Recommended if not in a fume hood |
| Reaction & Heating | Double-gloving with Nitrile Gloves | Chemical Splash Goggles and Face Shield | Chemical-resistant Lab Coat or Apron | Required if potential for aerosol generation |
| Work-up & Purification | Double-gloving with Nitrile Gloves | Chemical Splash Goggles and Face Shield | Chemical-resistant Lab Coat or Apron | Required if potential for aerosol generation |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Chemical-resistant Coveralls or Apron | Air-purifying respirator with organic vapor cartridge |
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[12] For prolonged handling or during procedures with a higher risk of splashes, double-gloving is mandatory.[13] The outer glove should be placed over the cuff of the lab coat to protect the wrist area.[7][13] Gloves should be changed immediately if contamination is suspected or at least every hour.[13]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required for all handling operations.[1][12] When there is a significant splash risk, such as during transfers of larger volumes or when cleaning up spills, a face shield must be worn in addition to goggles.[12]
-
Body Protection: A flame-resistant lab coat is the minimum standard. For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is necessary. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Respiratory Protection: While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary during large-scale operations or in the event of a spill.[7] In such cases, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[14] All users of respirators must be properly fit-tested and trained.[7]
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before starting, review the SOP and ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don the inner pair of gloves, then the outer pair, ensuring the outer glove cuff is over the lab coat sleeve.
-
Handling: Conduct all work within the fume hood. Keep the sash at the lowest practical height.
-
Post-Handling: After the procedure, decontaminate any surfaces. Remove the outer gloves first, followed by the inner gloves, avoiding contact with the outer surface of the gloves. Remove goggles and lab coat. Wash hands thoroughly with soap and water.[13]
Spill Cleanup Protocol:
-
Minor Spill (<100 mL within a fume hood):
-
Alert others in the area.[15]
-
Ensure proper PPE is worn, including double gloves, goggles, and a lab coat.
-
Contain the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[2][16]
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the immediate area and alert all personnel.[15]
-
If the substance is volatile or there is a risk of fire, pull the fire alarm and evacuate the building.[16]
-
Call emergency services and your institution's environmental health and safety office.[9][15]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[2]
-
Disposal Plan:
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[8][10] Place these materials in a clearly labeled, sealed container and follow your institution's specific procedures for hazardous waste pickup.[16]
Visual Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
- Laboratory Safety and Chemical Hygiene Plan.
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023).
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- Chemical Spill Procedures. Cornell EHS.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager.
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
- Ensuring the safe handling of chemicals. (2022).
- SAFETY DATA SHEET - 4-Methoxythiophenol. (2010). Fisher Scientific.
- Material Safety Data Sheet - TegDPPTT.
- SAFETY DATA SHEET - 4'-methoxyacetophenone. Sigma-Aldrich.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC/NIOSH.
- Protective Equipment. American Chemistry Council.
- Personal Protective Equipment (PPE) for Pharmacy.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Safety Data Sheet - 2-amino-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. (2017). Key Organics.
- SAFETY DATA SHEET - thiophene. (2024). Sigma-Aldrich.
- This compound (C12H13NOS). PubChemLite.
- Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. MDPI.
- 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. PubChem.
- Severe Poisoning After Self-Reported Use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a Novel Substituted Amphetamine: A Case Series. PubMed.
- Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical Toxicology.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
- Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. (2010).
- (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl). (2016).
Sources
- 1. derthon.com [derthon.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | C10H17NOS | CID 124089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. pppmag.com [pppmag.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. westlab.com [westlab.com]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
